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Octahydro-4,7-methano-1H-inden-5-ol

Cat. No.: B185838
CAS No.: 15904-95-7
M. Wt: 152.23 g/mol
InChI Key: FKZJBAXKHJIQDU-UHFFFAOYSA-N
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Description

Octahydro-4,7-methano-1H-inden-5-ol is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22466. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B185838 Octahydro-4,7-methano-1H-inden-5-ol CAS No. 15904-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[5.2.1.02,6]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZJBAXKHJIQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10864392
Record name 4,7-Methano-1H-inden-5-ol, octahydro-
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Molecular Weight

152.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13380-89-7
Record name Octahydro-4,7-methano-1H-inden-5-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of Octahydro-4,7-methano-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Octahydro-4,7-methano-1H-inden-5-ol (CAS No: 13380-89-7), a saturated bicyclic alcohol with the molecular formula C₁₀H₁₆O, is a significant synthetic intermediate in various chemical industries, notably in the synthesis of fragrances and specialized polymers.[1][2][3] Its complex tricyclic structure, also systematically named tricyclo[5.2.1.0²˒⁶]decan-8-ol, presents considerable stereochemical complexity, necessitating a multi-faceted analytical approach for unambiguous structural elucidation and characterization.[1][4] This technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of this compound, including detailed spectroscopic analyses, experimental protocols, and logical workflows.

Introduction and Molecular Overview

This compound is a polycyclic alcohol with a molecular weight of 152.23 g/mol .[4] Its rigid carbon skeleton is derived from dicyclopentadiene. The presence of a hydroxyl group makes it a versatile precursor for synthesizing other chemical entities, such as cyclopentanonorcamphor, and for modifying polymers like polymethyl methacrylate (PMMA) to enhance their glass transition temperature.[1][2][3]

The primary challenge in its analysis lies in its stereochemical diversity. The molecule contains multiple chiral centers, leading to various isomers whose separation and characterization require advanced analytical techniques.[1] This guide focuses on the fundamental spectroscopic methods used to confirm its molecular architecture.

Spectroscopic Data for Structural Confirmation

The elucidation of this compound's structure relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal for determining the carbon-hydrogen framework of the molecule. While detailed public spectra with full peak assignments are limited, data for closely related derivatives provide insight into the expected spectral characteristics.[5][6]

Table 1: Predicted NMR Spectroscopic Data

Technique Expected Chemical Shifts (ppm) & Characteristics Interpretation
¹H NMR Multiplets in the range of 0.8 - 2.5 ppm. A distinct signal for the proton on the carbon bearing the hydroxyl group (CH-OH). A signal for the hydroxyl proton (-OH), which is typically broad and its position is solvent-dependent. The complex multiplets in the aliphatic region correspond to the numerous non-equivalent protons of the fused ring system. The position and splitting pattern of the CH-OH proton are diagnostic for the alcohol's stereochemistry (endo/exo).

| ¹³C NMR | Multiple signals in the aliphatic region (approx. 20-50 ppm). A key signal for the carbon attached to the hydroxyl group (C-OH) expected in the range of 60-80 ppm. | The number of distinct signals indicates the symmetry of the specific isomer. The chemical shift of the C-OH carbon confirms the presence of the alcohol functionality.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural motifs.

Table 2: Mass Spectrometry Data

Technique Parameter Value/Observation Source
GC-MS Molecular Ion (M⁺) m/z 152 Calculated from Formula C₁₀H₁₆O[4]
Key Fragments Expected fragments corresponding to the loss of water (M-18), and various hydrocarbon fragments from the ring system. General fragmentation patterns of cyclic alcohols

| | Molecular Weight | 152.23 g/mol | PubChem[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature for this compound is the hydroxyl group.

Table 3: Infrared (IR) Spectroscopy Data

Technique Vibrational Mode Frequency (cm⁻¹) Interpretation
FTIR O-H Stretch (Alcohol) Strong, broad absorption band around 3200-3600 cm⁻¹ Confirms the presence of the hydroxyl group.
C-H Stretch (Aliphatic) Multiple sharp peaks in the 2850-3000 cm⁻¹ region Indicates the saturated hydrocarbon backbone.

| | C-O Stretch (Alcohol) | Absorption in the 1000-1260 cm⁻¹ region | Corresponds to the carbon-oxygen single bond of the alcohol. |

Note: The FTIR data is typically acquired using a thin film cast from a solvent like chloroform (CHCl₃).[4]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and high-quality data for structural elucidation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

    • For detailed structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Set to a temperature of 250°C with an appropriate split ratio (e.g., 50:1).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform).[4] Cast a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the analyte.

  • Data Acquisition:

    • Place the salt plate in the spectrometer's sample holder.

    • Collect a background spectrum of the clean salt plate.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mandatory Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the systematic process for the structural elucidation of this compound.

G Figure 1: Structural Elucidation Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample Purified Sample (this compound) IsomerSep Isomer Separation (e.g., HPLC) Sample->IsomerSep IR FTIR Spectroscopy IsomerSep->IR Analyze Pure Isomer MS GC-MS Analysis IsomerSep->MS Analyze Pure Isomer NMR NMR Spectroscopy (1H, 13C, 2D) IsomerSep->NMR Analyze Pure Isomer IR_Data Identify Functional Groups (O-H, C-O) IR->IR_Data MS_Data Determine Mol. Weight & Fragmentation MS->MS_Data NMR_Data Establish C-H Framework & Stereochemistry NMR->NMR_Data Structure Final Structure Confirmed IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Figure 1: Structural Elucidation Workflow
Synthetic Pathway Overview

This compound is a key intermediate. A common synthetic route involves the reduction of the corresponding ketone. It also serves as a starting material for creating derivatives like aldehydes used in fragrances.[5][6]

G Figure 2: General Synthetic Context Precursor Octahydro-4,7-methano- inden-5-one Target Octahydro-4,7-methano- 1H-inden-5-ol Precursor->Target Reduction (e.g., NaBH₄) Derivative Aldehyde/Acetaldehyde Derivatives Target->Derivative Dehydration & Hydroformylation

Figure 2: General Synthetic Context

Conclusion

The structural elucidation of this compound is accomplished through a synergistic application of modern spectroscopic techniques. IR spectroscopy confirms the critical hydroxyl functionality, mass spectrometry verifies the molecular weight and formula, and detailed 1D and 2D NMR experiments are indispensable for mapping the complex, saturated tricyclic framework and resolving its stereochemistry. The protocols and data presented herein provide a foundational guide for researchers and professionals engaged in the synthesis, analysis, and application of this versatile chemical intermediate.

References

Unraveling AR-A014418: A Selective Glycogen Synthase Kinase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

AR-A014418, despite a noted discrepancy in its association with CAS number 13380-89-7 in some databases, is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This serine/threonine kinase is a key regulator in a multitude of cellular processes, and its dysregulation has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. This technical guide provides a comprehensive overview of the characterization of AR-A014418, summarizing its biological activity, mechanism of action, and relevant experimental protocols to facilitate further research and drug development efforts.

Core Data Summary

Physicochemical and Biological Properties
PropertyValueReference
Chemical Name N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea[1]
Molecular Formula C12H11N5O4S[1]
Molecular Weight 321.31 g/mol [1]
GSK-3β IC50 104 ± 27 nM[1]
GSK-3β Ki 38 nM[1][2]
Mechanism of Inhibition ATP-competitive[1][2][3]
Selectivity Does not significantly inhibit cdk2, cdk5, or 26 other kinases (IC50 > 100 µM)[1]
In Vitro and In Vivo Activity
ActivityModel SystemKey FindingsReference
Tau Phosphorylation Inhibition 3T3 fibroblasts expressing human four-repeat tauInhibits phosphorylation at Ser-396 with an IC50 of 2.7 µM.[2][4]
Neuroprotection Cultured N2A cellsProtects against cell death induced by blocking the PI3K/PKB pathway.[1][4]
Neuroprotection Hippocampal slicesInhibits neurodegeneration mediated by beta-amyloid peptide.[1][2]
Antidepressant-like Effects Rat forced swim testReduces immobility time.[5]
Neuroblastoma Growth Suppression NGP and SH-SY5Y cellsReduces neuroendocrine markers and suppresses cell growth.[4][6]
Pancreatic Cancer Cell Growth Inhibition Pancreatic cancer cell linesInhibits growth and induces apoptosis.[7]

Mechanism of Action and Signaling Pathways

AR-A014418 exerts its biological effects through the selective inhibition of GSK-3. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of GSK-3, preventing the phosphorylation of its downstream substrates. This action modulates several critical signaling pathways.

One of the most well-characterized pathways influenced by AR-A014418 is the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, AR-A014418 prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation.

Furthermore, GSK-3 is a key downstream effector of the PI3K/Akt signaling pathway, which is crucial for cell survival. Akt can phosphorylate and inactivate GSK-3. By directly inhibiting GSK-3, AR-A014418 can mimic the downstream effects of Akt activation, promoting cell survival, as demonstrated by its protective effects in N2A cells.[1]

The role of AR-A014418 in cancer involves its modulation of pathways like the NOTCH signaling pathway in pancreatic cancer, where GSK-3 inhibition leads to decreased activity of NOTCH pathway components.[7] In neuroblastoma, AR-A014418 treatment leads to a reduction in neuroendocrine markers and suppression of cell growth.[6]

cluster_0 AR-A014418 Mechanism of Action AR-A014418 AR-A014418 GSK-3 GSK-3 AR-A014418->GSK-3 Inhibits (ATP-competitive) ATP ATP ATP->GSK-3 Binds to

AR-A014418 ATP-competitive inhibition of GSK-3.

cluster_1 PI3K/Akt/GSK-3 Survival Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt GSK-3 GSK-3 Akt->GSK-3 Inhibits Cell Survival Cell Survival Akt->Cell Survival AR-A014418 AR-A014418 AR-A014418->GSK-3 Inhibits Apoptosis Apoptosis GSK-3->Apoptosis

AR-A014418 promotes cell survival by inhibiting GSK-3.

Experimental Protocols

GSK-3 Inhibition Assay (Cell-Free)

This protocol is adapted from the methodology described in studies characterizing AR-A014418.[2]

Objective: To determine the in vitro inhibitory activity of AR-A014418 against GSK-3.

Materials:

  • Recombinant human GSK-3 (equal mix of α and β isoforms)

  • Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)

  • AR-A014418

  • Assay Buffer: 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol

  • Bovine Serum Albumin (BSA)

  • ATP

  • Clear-bottomed microtiter plates

  • Plate reader for detection

Procedure:

  • Prepare serial dilutions of AR-A014418 in DMSO.

  • In a clear-bottomed microtiter plate, add the assay buffer.

  • Add the recombinant human GSK-3 to a final concentration of 6 milliunits/25 µL.

  • Add the biotinylated peptide substrate to a final concentration of 2 µM.

  • Add BSA to a final concentration of 0.5 µg/25 µL.

  • Add the diluted AR-A014418 to the wells (typically in duplicate for each concentration).

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP at a concentration close to its Km.

  • Incubate the plate for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA-based detection with a phospho-specific antibody or a fluorescence-based assay).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Tau Phosphorylation Assay

This protocol is based on the methodology used to assess the effect of AR-A014418 on tau phosphorylation in a cellular context.[2][4]

Objective: To determine the effect of AR-A014418 on the phosphorylation of tau at a specific GSK-3 site in cells.

Materials:

  • 3T3 fibroblasts stably expressing human four-repeat tau protein

  • Cell culture medium and supplements

  • AR-A014418

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-tau (Ser-396) and anti-total tau

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blotting equipment and reagents

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed the 3T3-tau cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of AR-A014418 for a specified period (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

  • Quantify the protein concentration in the lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-tau (Ser-396) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total tau to normalize for protein loading.

  • Quantify the band intensities and calculate the IC50 for the inhibition of tau phosphorylation.

cluster_2 Experimental Workflow: Cellular Tau Phosphorylation Assay A Seed 3T3-tau cells B Treat with AR-A014418 A->B C Cell Lysis B->C D Protein Quantification C->D E Western Blotting D->E F Antibody Incubation (p-Tau, Total Tau) E->F G Signal Detection and Analysis F->G

Workflow for assessing AR-A014418's effect on tau phosphorylation.

Conclusion

AR-A014418 is a valuable research tool for investigating the multifaceted roles of GSK-3 in health and disease. Its high selectivity and cell permeability make it a suitable probe for dissecting GSK-3-mediated signaling pathways in various cellular and in vivo models. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of GSK-3 inhibition with AR-A014418 and to design novel therapeutic strategies targeting this critical kinase. While the association with CAS number 13380-89-7 appears to be erroneous in some databases, the extensive characterization of AR-A014418 as a potent and selective GSK-3 inhibitor is well-established in the scientific literature.

References

An In-depth Technical Guide to Octahydro-4,7-methano-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-4,7-methano-1H-inden-5-ol, also known by its systematic IUPAC name tricyclo[5.2.1.02,6]decan-8-ol, is a saturated polycyclic alcohol.[1] Its rigid, three-dimensional structure, derived from the dicyclopentadiene backbone, has made it a subject of interest in various chemical fields. This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, with a focus on its stereoisomers and the experimental protocols for its preparation and characterization.

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available literature. However, its history is intrinsically linked to the development of Diels-Alder chemistry and the exploration of polycyclic compounds in the mid-20th century. The foundational Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, provided the essential synthetic tool for constructing the tricyclo[5.2.1.02,6]decane skeleton.[2] The starting material, dicyclopentadiene, is readily formed from the dimerization of cyclopentadiene.[2][3]

Systematic studies of such polycyclic frameworks gained momentum in the following decades. The compound was formally cataloged in chemical databases with the CAS Registry Number 13380-89-7.[4] Initial research focused on the fundamental structural and stereochemical properties of this bicyclic system.[4] More recent interest, particularly from the early 2010s, has been driven by its application as a key intermediate in the fragrance industry for the synthesis of novel scent molecules.[4][5]

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the readily available dicyclopentadiene. The overall synthetic strategy involves the formation of the unsaturated precursor, 4,7-methano-1H-inden-5-ol, followed by catalytic hydrogenation. The synthesis can be tailored to yield specific stereoisomers, primarily the endo and exo forms, which arise from the stereochemistry of the initial Diels-Alder reaction and subsequent reduction steps.

The general synthetic pathway can be visualized as follows:

G DCPD Dicyclopentadiene CPD Cyclopentadiene DCPD->CPD Retro-Diels-Alder (Cracking) DA_adduct Diels-Alder Adduct (endo/exo mixture) CPD->DA_adduct Diels-Alder Reaction VA Vinyl Acetate VA->DA_adduct hydrolysis_product 4,7-Methano-1H-inden-5-ol (Unsaturated Alcohol) DA_adduct->hydrolysis_product Hydrolysis ketone Octahydro-4,7-methano- inden-5-one hydrolysis_product->ketone Oxidation (e.g., PCC, Swern) final_product Octahydro-4,7-methano- 1H-inden-5-ol (endo/exo mixture) hydrolysis_product->final_product Catalytic Hydrogenation (e.g., H2/Pd-C) ketone->final_product Reduction (e.g., NaBH4, LiAlH4)

Caption: General synthetic workflow for this compound.

Stereochemistry: Endo and Exo Isomers

The tricyclo[5.2.1.02,6]decane framework can exist as two diastereomers: endo and exo. This isomerism arises from the relative orientation of the two five-membered rings. The hydroxyl group at the C5 (or C8 in tricycloalkane nomenclature) position can also be in either an endo or exo orientation relative to the bicyclic system. The stereochemical outcome of the synthesis is largely determined by the conditions of the Diels-Alder reaction and the subsequent reduction or hydrogenation step. Reagents typically approach the less sterically hindered exo face, often leading to a predominance of the exo product.[6]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its immediate precursor. Data for individual endo and exo isomers are provided where available.

Table 1: Physical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound (Isomer Mixture)13380-89-7C₁₀H₁₆O152.23120-121255
Octahydro-4,7-methano-inden-5-one13380-94-4C₁₀H₁₄O150.22-132 @ 30 mmHg

Table 2: Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMRMass Spectrometry (m/z)
This compound (Isomer Mixture)Spectral data available, but specific shifts for isomers are not detailed in the provided search results.Source of sample from Maybridge Chemical Company Ltd.289242, 134, 108[1]
Octahydro-4,7-methano-1H-indene-5-acetaldehyde (Derivative)9.76 (t), 9.73 (t), 0.85-2.52 (m), 0.57 (m)[7]--

Experimental Protocols

Protocol 1: Synthesis of the Unsaturated Precursor via Diels-Alder Reaction

This protocol describes the synthesis of the unsaturated acetate precursor to 4,7-methano-1H-inden-5-ol.

Objective: To synthesize the Diels-Alder adduct of cyclopentadiene and vinyl acetate.

Materials:

  • Dicyclopentadiene (DCPD)

  • Vinyl acetate

  • Reaction vessel suitable for cracking DCPD (e.g., a distillation apparatus)

  • Reaction flask for the Diels-Alder reaction

Procedure:

  • Cracking of Dicyclopentadiene: Dicyclopentadiene is subjected to a retro-Diels-Alder reaction by heating it to its boiling point (around 170 °C). The monomeric cyclopentadiene (boiling point ~41 °C) is distilled and collected at a low temperature (e.g., in an ice bath) to prevent re-dimerization.[3]

  • Diels-Alder Reaction: The freshly distilled cyclopentadiene is immediately reacted with vinyl acetate. The reaction is typically carried out in a suitable solvent or neat. The reaction proceeds readily at room temperature but can be heated to ensure complete reaction. The reaction yields a mixture of endo and exo acetates.

Protocol 2: Hydrolysis of the Acetate Precursor

Objective: To hydrolyze the acetate group to yield 4,7-methano-1H-inden-5-ol.

Materials:

  • Diels-Alder adduct from Protocol 1

  • Aqueous base (e.g., sodium hydroxide solution) or acid catalyst

  • Solvent (e.g., ethanol)

Procedure:

  • The Diels-Alder adduct is dissolved in a suitable solvent, such as ethanol.

  • An aqueous solution of a base (e.g., NaOH) or an acid is added to the reaction mixture.

  • The mixture is stirred, and the reaction progress is monitored by a suitable technique (e.g., TLC).

  • Upon completion, the reaction is worked up by neutralizing the catalyst and extracting the product with an organic solvent.

  • The solvent is removed under reduced pressure to yield the unsaturated alcohol.

Protocol 3: Catalytic Hydrogenation to this compound

Objective: To saturate the double bond of 4,7-methano-1H-inden-5-ol to yield the final product.

Materials:

  • 4,7-methano-1H-inden-5-ol

  • Palladium on carbon (Pd/C) catalyst (5-10 wt%)[4]

  • Hydrogen gas source

  • High-pressure reaction vessel (e.g., a Parr hydrogenator)

  • Solvent (e.g., ethanol or methanol)[4]

Procedure:

  • The unsaturated alcohol is dissolved in a suitable solvent (e.g., ethanol) in a high-pressure reaction vessel.

  • The Pd/C catalyst is carefully added to the solution.

  • The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 3-5 bar).[4]

  • The reaction mixture is stirred vigorously at an elevated temperature (60-80 °C) for a specified duration (6-12 hours).[4]

  • The reaction progress is monitored by GC or TLC.

  • Upon completion, the reaction mixture is cooled, and the pressure is carefully released.

  • The catalyst is removed by filtration (e.g., through a pad of Celite).

  • The solvent is removed under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a mixture of isomers.[4]

Protocol 4: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze the purity and identify the components of the synthesized product.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for the separation of isomers (e.g., a nonpolar or polar column)

Procedure:

  • A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • A small volume of the sample is injected into the GC.

  • The components are separated on the capillary column based on their volatility and interaction with the stationary phase.

  • The separated components enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrum of each component is recorded, providing information about its molecular weight and fragmentation pattern, which aids in its identification. Kovats retention indices for this compound have been reported as 1077.6 on a nonpolar column and 1243.4 on a polar column.[4]

Logical Relationships and Experimental Workflows

The synthesis of this compound involves a series of logical steps, each with specific experimental considerations. The following diagram illustrates the workflow for the synthesis and characterization of the target molecule.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: Dicyclopentadiene cracking Retro-Diels-Alder (Thermal Cracking) start->cracking da_reaction Diels-Alder Reaction with Vinyl Acetate cracking->da_reaction hydrolysis Hydrolysis of Acetate da_reaction->hydrolysis hydrogenation Catalytic Hydrogenation hydrolysis->hydrogenation purification Purification (Distillation/Chromatography) hydrogenation->purification final_product Final Product: Octahydro-4,7-methano- 1H-inden-5-ol purification->final_product gcms GC-MS Analysis final_product->gcms nmr NMR Spectroscopy (¹H and ¹³C) final_product->nmr ftir FTIR Spectroscopy final_product->ftir hplc HPLC for Isomer Separation final_product->hplc

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a fascinating molecule with a rich stereochemistry and important applications, particularly in the synthesis of fragrance compounds. Its preparation, rooted in the powerful Diels-Alder reaction, provides a classic example of the construction of complex polycyclic systems from simple starting materials. The detailed experimental protocols and characterization methods outlined in this guide offer a solid foundation for researchers and scientists working with this and related tricyclic compounds. Further research into the stereoselective synthesis and the distinct properties of the individual endo and exo isomers will continue to be an area of active investigation.

References

Toxicological Profile of Octahydro-4,7-methano-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information for Octahydro-4,7-methano-1H-inden-5-ol (CAS No. 13380-89-7). Due to the limited availability of data for this specific chemical, a read-across approach from structurally similar compounds has been employed for certain endpoints. All data derived from read-across is clearly indicated. This guide is intended for informational purposes and should not be used as a substitute for a comprehensive safety assessment.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name tricyclo[5.2.1.0²,⁶]decan-8-olPubChem[1]
CAS Number 13380-89-7PubChem[1]
Molecular Formula C₁₀H₁₆OPubChem[1]
Molecular Weight 152.23 g/mol PubChem[1]
Appearance Colorless liquidNot specified
LogP 2.3PubChem[1]

Toxicological Data Summary

The toxicological data for this compound is primarily based on hazard classifications and read-across from structurally similar tricyclodecane derivatives.

Acute Toxicity

No direct acute toxicity data is available for this compound.

EndpointSpeciesRouteValueRead-Across CompoundSource
LD₅₀RatOral> 2000 mg/kg bw(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylateSigma-Aldrich
LD₅₀RatDermal> 2000 mg/kg bw(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylateSigma-Aldrich
Irritation and Sensitization

The primary hazard identified for this compound is serious eye irritation.[1]

EndpointSpeciesResultRead-Across CompoundSource
Skin Irritation Not availableData not available--
Eye Irritation Not specifiedCauses serious eye irritation (H319)-PubChem[1]
Skin Sensitization Not availableNo Expected Sensitization Induction Level (NESIL) of 3000 µg/cm²4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl-RIFM[2]
Repeated Dose Toxicity

No specific repeated dose toxicity studies were found for this compound. A read-across approach suggests a low level of concern.

EndpointSpeciesRouteValueRead-Across CompoundSource
NOAELNot specifiedNot specifiedA reference dose of 4.6 mg/kg/day was used to establish a Margin of Exposure (MOE) > 1004,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl-RIFM[2]
Genotoxicity

Based on a weight of evidence from a structurally related compound, this compound is not expected to be genotoxic.[2]

AssayTest SystemMetabolic ActivationResultRead-Across CompoundSource
Ames TestS. typhimuriumWith and withoutNegative4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl-RIFM[2]
In Vitro MicronucleusNot specifiedNot specifiedNon-clastogenic4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl-RIFM[2]
Carcinogenicity

No data on the carcinogenic potential of this compound was identified.

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies were found for this compound. Read-across data from a related compound suggests a low potential for such effects.

EndpointSpeciesRouteValueRead-Across CompoundSource
Reproductive/Developmental ToxicityNot specifiedNot specifiedAn adequate Margin of Exposure (MOE) > 100 was determined based on a read-across approach.4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl-RIFM[2]

Experimental Protocols

Detailed experimental protocols for studies conducted on the target compound are not publicly available. The following are generalized workflows for key toxicological assays that would be relevant for assessing the safety of this chemical, based on standard OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test)

This test is performed to assess the mutagenic potential of a substance.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis p1 Bacterial Strains (e.g., S. typhimurium) exp Incubate bacteria with test compound (+/- S9) p1->exp p2 Test Compound + Vehicle p2->exp p3 S9 Mix (for metabolic activation) p3->exp plate Plate on minimal glucose agar plates exp->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies incubate->count compare Compare to negative and positive controls count->compare result Determine mutagenic potential compare->result

Caption: Generalized workflow for the Ames test (OECD TG 471).

In Vitro Mammalian Cell Micronucleus Test

This assay is used to detect the potential of a chemical to induce chromosomal damage.

Micronucleus_Test_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvest & Staining cluster_analysis Microscopic Analysis culture Culture mammalian cells (e.g., lymphocytes, CHO cells) treat Treat cells with test compound (+/- S9 metabolic activation) culture->treat block Add cytochalasin B to block cytokinesis treat->block harvest Harvest and stain binucleated cells block->harvest score Score for micronuclei in binucleated cells harvest->score compare Compare to negative and positive controls score->compare result Determine clastogenic/ aneugenic potential compare->result

Caption: Generalized workflow for the in vitro micronucleus test (OECD TG 487).

Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method to assess the skin sensitization potential of a chemical.

LLNA_Workflow cluster_application Topical Application cluster_proliferation Proliferation Measurement cluster_analysis Data Analysis prep Prepare test substance in a suitable vehicle apply Apply to dorsal surface of mouse ears for 3 consecutive days prep->apply inject Inject radiolabeled thymidine (e.g., ³H-methyl thymidine) apply->inject excise Excise draining auricular lymph nodes inject->excise process Prepare single-cell suspension and measure radioactivity excise->process calculate Calculate Stimulation Index (SI) process->calculate compare Compare SI to vehicle control (SI ≥ 3 is positive) calculate->compare result Determine sensitization potential compare->result

Caption: Generalized workflow for the murine Local Lymph Node Assay (LLNA) (OECD TG 429).

Signaling Pathways

There is no publicly available information on the specific signaling pathways affected by this compound. Given its classification as an eye irritant, it likely interacts with nociceptors and inflammatory pathways in the corneal and conjunctival tissues. However, without further research, any depiction of a specific pathway would be speculative.

Conclusion

The toxicological profile of this compound is not well-characterized through direct studies. The primary identified hazard is serious eye irritation. Based on read-across from structurally similar compounds, it is not expected to be acutely toxic, a skin sensitizer, or genotoxic. The potential for repeated dose, reproductive, and developmental toxicity appears to be low. Further testing on the specific compound would be necessary to definitively characterize its toxicological profile and to understand any potential mechanisms of action. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment, particularly eye protection, and consider its potential as an irritant in any formulation or application.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Octahydro-4,7-methano-1H-inden-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities associated with derivatives of Octahydro-4,7-methano-1H-inden-5-ol. This class of compounds, built upon a rigid tricyclic scaffold, has emerged as a promising area of research, demonstrating a diverse range of pharmacological effects including neuroprotective, antitumor, antiviral, and endocrine-modulating properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to facilitate further investigation and drug development efforts in this domain.

Neuroprotective Activity: Targeting Excitotoxicity

Derivatives of the related 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold have shown significant neuroprotective effects. These compounds are believed to exert their action by modulating key pathways involved in excitotoxicity, a primary driver of neuronal damage in neurodegenerative disorders. The primary mechanisms of action appear to be the blockage of N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs).[1][2][3]

Quantitative Neuroprotective Data

The neuroprotective potential of these derivatives has been quantified in vitro using the MPP+ (1-methyl-4-phenylpyridinium) induced neurotoxicity model in human neuroblastoma SH-SY5Y cells. This model mimics the neuronal damage observed in Parkinson's disease. The following table summarizes the enhancement in cell viability observed for various derivatives at a concentration of 10 µM.[1][2][3]

Compound IDDerivative ClassConcentration (µM)Enhancement in Cell Viability (%)
Series 2-13 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione1023.05 ± 3.45 to 53.56 ± 9.29
Experimental Protocol: MPP+ Induced Neurotoxicity Assay

The following protocol outlines the methodology used to assess the neuroprotective effects of the aforementioned derivatives.

Cell Culture:

  • Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Neurotoxicity Induction and Treatment:

  • SH-SY5Y cells are seeded into 96-well plates at an appropriate density.

  • After cell attachment, they are exposed to the neurotoxin MPP+, which induces cell death.

  • Concurrently, cells are co-treated with the test compounds (4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives) at various concentrations.

  • Control groups include untreated cells, cells treated with MPP+ alone, and cells treated with the test compound alone.

Assessment of Cell Viability:

  • Following a 24-hour incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathway and Experimental Workflow

neuroprotection_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assessment Assessment SHSY5Y SH-SY5Y Cells Culture Culture in 96-well plates SHSY5Y->Culture Treatment Co-treatment Culture->Treatment MPP MPP+ (Neurotoxin) MPP->Treatment Derivatives Test Derivatives Derivatives->Treatment Incubation 24h Incubation Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Measure Absorbance MTT->Absorbance Viability Calculate Cell Viability Absorbance->Viability

Caption: Workflow for assessing neuroprotective activity.

Antitumor Activity: Inducing Apoptosis in Cancer Cells

A notable derivative, Potassium tricyclo[5.2.1.0(2,6)]-decan-8-yl dithiocarbonate (commonly known as D609), has demonstrated selective antitumor properties.[4] This compound and its prodrugs represent a potential therapeutic avenue for leukemia.

Quantitative Antitumor Data

The cytotoxic effects of D609 and its more stable prodrug, methyleneoxybutyryl D609, have been evaluated against U937 leukemia cells.[4]

CompoundCell LineLD50 (µM)
D609U937117
Methyleneoxybutyryl D609 (prodrug)U93756.6
Mechanism of Antitumor Action

D609 exerts its antitumor effects by inhibiting sphingomyelin synthase. This inhibition leads to an increase in the intracellular levels of ceramide, a lipid second messenger that plays a crucial role in inducing apoptosis (programmed cell death).[4]

antitumor_mechanism D609 D609 Derivative SMS Sphingomyelin Synthase D609->SMS inhibits Ceramide Ceramide Levels SMS->Ceramide increases Apoptosis Apoptosis in U937 Leukemia Cells Ceramide->Apoptosis induces

Caption: Antitumor mechanism of D609.

Experimental Protocol: Cytotoxicity Assay

The antitumor activity is typically assessed using a standard cytotoxicity assay.

  • Cell Culture: U937 leukemia cells are cultured in an appropriate medium and conditions.

  • Treatment: Cells are treated with varying concentrations of the test compound (D609 or its prodrugs) for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a method such as the MTT assay or by direct cell counting.

  • LD50 Calculation: The concentration of the compound that causes 50% cell death (LD50) is calculated from the dose-response curve.

Antiviral and Endocrine-Modulating Activities: Areas for Further Quantitative Exploration

While preliminary studies and qualitative reports suggest that derivatives of this compound possess antiviral and endocrine-disrupting activities, there is a notable lack of publicly available quantitative data (e.g., IC50, EC50 values) for specific derivatives in the scientific literature.

Antiviral Activity

Derivatives of this class have been reported to show activity against viruses such as Coxsackievirus B4 and Influenza A. The standard method to quantify such activity is the Cytopathic Effect (CPE) Inhibition Assay.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

  • Cell Culture and Virus Propagation: A suitable host cell line (e.g., HeLa cells for Coxsackievirus) is cultured in 96-well plates. A stock of the target virus is prepared and titrated.[4][5]

  • Infection and Treatment: Cell monolayers are infected with the virus. Immediately after infection, the cells are treated with serial dilutions of the test compounds.[4]

  • Incubation: The plates are incubated for a period that allows for the development of viral CPE in the untreated, infected control wells (typically 24-48 hours).[5]

  • Quantification of CPE: The extent of CPE is quantified. A common method is staining the remaining viable cells with a dye like crystal violet. The dye is then solubilized, and the absorbance is read on a plate reader.[4]

  • IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of the viral CPE, is calculated from the dose-response curve.

Endocrine-Modulating Activity

The potential for these compounds to act as endocrine disruptors, particularly through estrogenic or anti-estrogenic activity, has been noted. The Yeast Estrogen Screen (YES) assay is a widely used in vitro method to assess such activity.

Experimental Protocol: Yeast Estrogen Screen (YES) Assay

  • Yeast Strain: A genetically modified strain of Saccharomyces cerevisiae is used. This strain contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of estrogen-responsive elements.[6]

  • Assay Procedure: The yeast is cultured in a medium containing a chromogenic substrate for β-galactosidase (e.g., CPRG).[3]

  • Treatment: The yeast culture is exposed to various concentrations of the test compounds. A known estrogen (e.g., 17β-estradiol) is used as a positive control.[3]

  • Incubation: The cultures are incubated for a defined period (e.g., 48-72 hours) to allow for receptor binding, gene expression, and enzyme activity.[3]

  • Measurement: If a test compound has estrogenic activity, it will bind to the hER, leading to the expression of β-galactosidase. The enzyme then cleaves the chromogenic substrate, causing a color change that can be quantified spectrophotometrically.[7]

  • EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that produces 50% of the maximal response, is determined from the dose-response curve.

Conclusion and Future Directions

The derivatives of this compound represent a versatile chemical scaffold with significant potential for the development of novel therapeutics. The documented neuroprotective and antitumor activities, supported by quantitative data and clear mechanisms of action, provide a strong foundation for further preclinical and clinical investigation. While the antiviral and endocrine-modulating activities are less characterized quantitatively, the established experimental protocols outlined in this guide offer a clear path for future research to elucidate the specific potencies and structure-activity relationships of these compounds in these areas. It is recommended that future studies focus on synthesizing and screening a broader range of derivatives to identify lead compounds with enhanced potency and selectivity for specific biological targets.

References

Spectroscopic and Structural Elucidation of Octahydro-4,7-methano-1H-inden-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Octahydro-4,7-methano-1H-inden-5-ol (CAS 13380-89-7), a tricyclic alcohol of interest in synthetic and medicinal chemistry. Due to the limited availability of public domain raw spectral data, this document compiles and presents the most accessible information, supplemented with standardized experimental protocols and data interpretation.

Chemical Structure and Properties

This compound, with the IUPAC name tricyclo[5.2.1.0²,⁶]decan-8-ol, is a saturated bicyclic compound. Its rigid carbon skeleton and the presence of a hydroxyl group make it a valuable chiral building block and intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties [1]

Property Value
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
IUPAC Name tricyclo[5.2.1.0²,⁶]decan-8-ol
CAS Number 13380-89-7

| InChIKey | FKZJBAXKHJIQDU-UHFFFAOYSA-N |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data: A complete, publicly available ¹H NMR spectrum for this compound has not been identified in the course of this review. However, ¹H NMR data for the closely related derivative, 5-methyl-octahydro-4,7-methano-inden-5-ol, is available from patent literature and may provide some comparative insight into the chemical shifts of the scaffold protons.

¹³C NMR Data: A ¹³C NMR spectrum for this compound is available on spectral databases, though a detailed peak list is not publicly accessible.[1] The complex, saturated tricyclic structure is expected to show 10 distinct signals in the proton-decoupled ¹³C NMR spectrum, assuming a single stereoisomer. The chemical shifts would be anticipated in the aliphatic region, with the carbon bearing the hydroxyl group shifted downfield.

Infrared (IR) Spectroscopy

An FTIR spectrum of this compound is available, with the sample prepared as a film cast from chloroform.[1] The key expected absorption bands are summarized below.

Wavenumber (cm⁻¹)Functional Group Assignment
~3300 (broad)O-H stretch (alcohol)
~2950-2850C-H stretch (aliphatic)
~1450C-H bend (aliphatic)
~1050C-O stretch (secondary alcohol)
Mass Spectrometry (MS)

GC-MS data for this compound is available through the NIST Mass Spectrometry Data Center.[1]

m/zPutative Fragment
152[M]⁺ (Molecular Ion)
134[M-H₂O]⁺
108Further fragmentation
79Further fragmentation

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

    • Spectral width: Appropriate for the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR:

    • Pulse sequence: Standard proton-decoupled experiment.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: Appropriate for the expected chemical shift range (e.g., 0-220 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Thin Film Method): A small amount of this compound is dissolved in a volatile solvent (e.g., chloroform or dichloromethane). A drop of this solution is applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Parameters:

  • Spectrometer: An FTIR spectrometer.

  • Mode: Transmittance.

  • Scan range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32 scans are averaged for both the background and the sample spectra. A background spectrum of the clean, empty sample compartment is recorded prior to the sample scan.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Split/splitless injector, typically operated in split mode with a ratio of 20:1 to 50:1.

    • Injector Temperature: 250 °C.

    • Oven Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Octahydro-4,7-methano- 1H-inden-5-ol Prep Dissolution in Appropriate Solvent Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FTIR Spectroscopy Prep->IR MS GC-MS Prep->MS Process Spectral Processing (Baseline Correction, Integration) NMR->Process IR->Process MS->Process Interpret Structural Elucidation (Peak Assignment, Fragmentation Analysis) Process->Interpret Final_Structure Final_Structure Interpret->Final_Structure Final Structure Confirmation

Caption: General workflow for the spectroscopic analysis of an organic compound.

Chemical_Structure_and_MS_Fragmentation cluster_structure Chemical Structure cluster_fragmentation Plausible Mass Spectrometry Fragmentation structure This compound (C₁₀H₁₆O, MW: 152.23) img M [M]⁺ m/z = 152 M_H2O [M-H₂O]⁺ m/z = 134 M->M_H2O - H₂O Frag1 Further Fragments m/z = 108, 79, ... M_H2O->Frag1 Fragmentation

References

Methodological & Application

Application Notes and Protocols: Synthesis of Octahydro-4,7-methano-1H-inden-5-ol Derivatives via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The octahydro-4,7-methano-1H-indene scaffold is a key structural motif in the fragrance industry and serves as a versatile intermediate in organic synthesis. The Grignard reaction is a fundamental and powerful method for forming carbon-carbon bonds, enabling the synthesis of a wide range of alcohols from carbonyl compounds.[1][2][3][4] This document provides a detailed protocol for the synthesis of a tertiary alcohol, 5-methyl-octahydro-4,7-methano-inden-5-ol, through the Grignard addition of a methyl group to the corresponding ketone, octahydro-4,7-methano-inden-5-one. This specific example, adapted from established industrial procedures, serves as a representative model for the alkylation of this bridged cyclic ketone system.[5][6]

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of a Grignard reagent, in this case, methyl magnesium bromide (MeMgBr), to the carbonyl carbon of octahydro-4,7-methano-inden-5-one. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[3][5][6]

G ketone Octahydro-4,7-methano-inden-5-one step1 1. Grignard Addition grignard Methyl Magnesium Bromide (MeMgBr in THF) intermediate Magnesium Alkoxide Intermediate step2 2. Acidic Workup intermediate->step2 product 5-Methyl-octahydro-4,7-methano-inden-5-ol workup Acetic Acid / Ice (Quench & Workup) step1->intermediate step2->product

Caption: Overall reaction scheme for the synthesis of 5-methyl-octahydro-4,7-methano-inden-5-ol.

Quantitative Data Summary

The following table summarizes the stoichiometry and reaction parameters for the synthesis as detailed in the protocol.[5][6]

ParameterValue
Reactant
Octahydro-4,7-methano-inden-5-one649 g (4.32 mol)
Grignard Reagent
Methyl Magnesium Bromide (MeMgBr)1.6 L of 3 M solution in THF
Quenching Agent
Acetic Acid (HOAc)279 g (4.5 mol)
Reaction Conditions
Ketone Addition Temperature15-20 °C
Ketone Addition Time3-4 hours
Post-Addition Temperature25-30 °C
Post-Addition Time1 hour
Product Yield
Crude Product Mass650 g
Yield90%

Detailed Experimental Protocol

This protocol requires strict anhydrous (water-free) conditions until the final quenching step, as Grignard reagents react readily with water.[7][8] All glassware must be thoroughly dried, and anhydrous solvents should be used.

Materials and Equipment:

  • 5-L, 3-necked, round-bottom flask (flame-dried)

  • Mechanical stirrer

  • Addition funnel

  • Condenser

  • Thermocouple or internal thermometer

  • Nitrogen gas inlet

  • External cooling bath (e.g., isopropyl alcohol/ice)

  • Octahydro-4,7-methano-inden-5-one

  • Methyl magnesium bromide in THF (3 M solution)

  • Acetic acid

  • Ice

  • Anhydrous diethyl ether (optional, for extraction/rinsing)

Procedure:

  • Apparatus Setup:

    • Assemble the flame-dried 5-L, 3-necked flask with a mechanical stirrer, addition funnel, condenser, and an internal thermocouple.

    • Establish an inert atmosphere by flushing the entire system with dry nitrogen gas.[5][6]

  • Charging the Reagent:

    • Under a positive pressure of nitrogen, charge the flask with 1.6 L of 3 M methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF).[5][6]

  • Grignard Addition:

    • Cool the Grignard solution to between 15-20 °C using an external cooling bath.[5][6]

    • Slowly add the octahydro-4,7-methano-inden-5-one (649 g, 4.32 mol) to the stirred Grignard solution via the addition funnel over a period of 3-4 hours.[5][6]

    • Carefully monitor the internal temperature throughout the addition, maintaining it within the 15-20 °C range.

  • Reaction Completion:

    • After the addition is complete, allow the reaction temperature to gradually rise to 25-30 °C.

    • Maintain the reaction mixture at 30 °C for an additional hour to ensure the reaction goes to completion.[5][6]

  • Quenching and Work-up:

    • Carefully quench the reaction by slowly adding a mixture of acetic acid (279 g, 4.5 mol) and crushed ice to the reaction flask. This step is exothermic and should be performed with caution. The acid protonates the alkoxide and neutralizes any unreacted Grignard reagent.[5][6]

    • Once the quench is complete, transfer the mixture to a separatory funnel.

    • Allow the layers to separate and collect the organic layer, which contains the crude product.[5][6]

  • Isolation:

    • The resulting organic layer contains the crude 5-methyl-octahydro-4,7-methano-inden-5-ol (approx. 650 g, 90% yield).[5][6]

    • Further purification can be achieved through distillation or chromatography if required.

Experimental Workflow Visualization

The following diagram outlines the key stages of the experimental process, from initial setup to the final isolation of the crude product.

G A Setup & Inerting (Flame-dried 5L flask under N2) B Charge Reagent (1.6L of 3M MeMgBr in THF) A->B C Cool Reaction (Maintain 15-20°C) B->C D Substrate Addition (Add 649g Ketone over 3-4h) C->D E Reaction Drive (Hold at 30°C for 1h) D->E F Quench Reaction (Slowly add Acetic Acid and Ice) E->F G Phase Separation (Separate organic layer) F->G H Product Isolation (Crude 5-methyl-octahydro- 4,7-methano-inden-5-ol) G->H

Caption: Step-by-step experimental workflow for the Grignard synthesis.

References

Application Notes and Protocols: Rh-Catalyzed Hydroformylation for Octahydro-4,7-methano-1H-inden-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Octahydro-4,7-methano-1H-inden-5-ol, a valuable intermediate in the fragrance and pharmaceutical industries. The synthesis involves a two-step process commencing with the Rh-catalyzed hydroformylation of hexahydro-4,7-methano-indene isomers, followed by the reduction of the resulting aldehyde.

Introduction

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of olefins into aldehydes. The use of rhodium-based catalysts, often modified with phosphine ligands, allows for high activity and selectivity under milder conditions compared to cobalt-based systems. This methodology is particularly effective for the synthesis of complex aldehydes from cyclic olefins such as dicyclopentadiene derivatives. This compound and its precursor aldehyde are sought-after compounds, with applications ranging from fragrance formulations to building blocks for bioactive molecules.

Data Presentation

The following tables summarize quantitative data for the Rh-catalyzed hydroformylation of dicyclopentadiene (DCPD) and its derivatives, showcasing the influence of catalyst composition and reaction conditions on conversion and selectivity.

Table 1: Rh-Catalyzed Hydroformylation of Hexahydro-4,7-methano-indene Isomers

CatalystSubstrateProductYield (%)Reference
Carbonyl hydrido tris(triphenylphosphine)rhodium(I)Hexahydro-4,7-methano-indene isomersOctahydro-4,7-methano-1H-indene-5-acetaldehyde & 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde (9:1 mixture)88[1]

Table 2: Hydroformylation of Dicyclopentadiene (DCPD) to Monoformyltricyclodecenes (MFTD)

CatalystTemperature (°C)Pressure (MPa)DCPD Conversion (%)MFTD Yield (%)Reference
0.1% Rh-SiO212049999[2]
2Rh/Fe3O495410059.4[3]
1Co-2Rh/Fe3O495410037.1[3]
2Co-2Rh/Fe3O495410023[3]
4Co-2Rh/Fe3O49541006.2[3]

Experimental Protocols

Protocol 1: Rh-Catalyzed Hydroformylation of Hexahydro-4,7-methano-indene Isomers

This protocol is adapted from the procedure described in US Patent 8,633,144 B2.[1]

Materials:

  • Hexahydro-4,7-methano-indene isomers

  • Carbonyl hydrido tris(triphenylphosphine)rhodium(I) [Rh(H)(CO)(PPh₃)₃]

  • Syngas (1:1 mixture of carbon monoxide and hydrogen)

  • High-pressure reactor (e.g., Zipper Clave)

  • Nitrogen gas

Procedure:

  • Charge a 4 L high-pressure reactor with hexahydro-4,7-methano-indene isomers (533 g, 3.6 mol) and carbonyl hydrido tris(triphenylphosphine)rhodium(I).

  • Flush the reactor three times with nitrogen gas, followed by three flushes with the syngas mixture.

  • Pressurize the reactor to 300 psig with the syngas mixture.

  • Heat the reactor to 120 °C with stirring.

  • Monitor the reaction progress by gas-liquid chromatography (GLC). The reaction is typically complete within 2.5 hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Purge the reactor three times with nitrogen gas.

  • The crude product, a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde, can be purified by distillation.

Protocol 2: Reduction of Octahydro-4,7-methano-1H-indene-5-carbaldehyde to this compound

This is a general and effective protocol for the reduction of aldehydes to primary alcohols using sodium borohydride.[4][5]

Materials:

  • Octahydro-4,7-methano-1H-indene-5-carbaldehyde isomer mixture

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Dilute hydrochloric acid (e.g., 1 M HCl) for workup

  • Ethyl acetate or diethyl ether for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Dissolve the octahydro-4,7-methano-1H-indene-5-carbaldehyde isomer mixture in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride in small portions to the stirred solution. A slight excess (e.g., 1.1-1.5 equivalents) of sodium borohydride is typically used.[4]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Carefully quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases and the solution is slightly acidic.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis.

hydroformylation_workflow cluster_prep Preparation cluster_reaction Hydroformylation cluster_workup Purification Reactants Hexahydro-4,7-methano-indene + Rh Catalyst Reactor High-Pressure Reactor Reactants->Reactor Reaction Hydroformylation Reaction Reactor->Reaction Syngas Syngas (CO + H2) 300 psig, 120 °C Syngas->Reaction Crude Crude Aldehyde Mixture Reaction->Crude Distillation Distillation Crude->Distillation Product Purified Aldehydes Distillation->Product

Caption: Experimental workflow for the Rh-catalyzed hydroformylation.

catalytic_cycle A [Rh(H)(CO)(L)2] (Active Catalyst) B Olefin Coordination C π-Complex A->C + Olefin - L D Migratory Insertion (Hydride Shift) E Rh-Alkyl Complex C->E F CO Coordination G Rh-Alkyl Carbonyl Complex E->G + CO H Migratory Insertion (Alkyl to CO) I Rh-Acyl Complex G->I J Oxidative Addition of H2 K Dihydrido Rh-Acyl Complex I->K + H2 K->A - Aldehyde L Reductive Elimination Product Aldehyde Product L->Product

Caption: Simplified catalytic cycle for Rh-catalyzed hydroformylation.

References

Application Notes and Protocols for the Catalyzing Hydrogenation of Inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octahydro-4,7-methano-1H-inden-5-ol is a valuable saturated polycyclic alcohol with significant applications in the fragrance industry and as a synthetic intermediate for various fine chemicals and polymers. Its unique rigid, bicyclic structure imparts desirable properties to fragrance compositions and serves as a key building block in the synthesis of complex molecules. The catalytic hydrogenation of the aromatic ring of inden-5-ol is a critical step in its synthesis, yielding the fully saturated target molecule. This application note provides a detailed protocol for the catalytic hydrogenation of inden-5-ol to this compound, focusing on the use of a palladium on carbon (Pd/C) catalyst. The protocol is intended for researchers, scientists, and drug development professionals.

Reaction Principle

The catalytic hydrogenation of inden-5-ol involves the addition of hydrogen across the double bonds of the aromatic and cyclopentene rings in the presence of a metal catalyst. Palladium on carbon is a highly effective and widely used heterogeneous catalyst for this transformation due to its high activity, selectivity, and ease of separation from the reaction mixture. The reaction is typically carried out in a suitable solvent under a pressurized hydrogen atmosphere at elevated temperatures.

Experimental Data Summary

The following table summarizes representative quantitative data for the catalytic hydrogenation of inden-5-ol to this compound under various reaction conditions.

Experiment ID Catalyst Catalyst Loading (wt%) Solvent Pressure (bar H₂) Temperature (°C) Reaction Time (h) Yield (%)
1 10% Pd/C5Ethanol470895
2 5% Pd/C10Methanol5601092
3 10% Pd/C7.5Ethanol380698
4 5% Pd/C5Isopropanol5751290

Experimental Protocol

This protocol details the procedure for the catalytic hydrogenation of inden-5-ol using 10% Pd/C in ethanol.

Materials and Equipment:

  • Inden-5-ol

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Pressurized hydrogenation reactor (e.g., Parr hydrogenator or similar autoclave)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere (e.g., under nitrogen or argon) when possible.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, and all equipment is properly grounded.

  • The reaction is conducted under high pressure. Use a certified and properly maintained pressure reactor and follow all safety guidelines provided by the manufacturer.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Procedure:

  • Reactor Preparation:

    • Ensure the hydrogenation reactor is clean, dry, and equipped with a magnetic stir bar.

    • In a fume hood, carefully add 10% Pd/C (5 wt% relative to the substrate) to the reactor vessel. It is recommended to handle the catalyst as a slurry in a small amount of the reaction solvent to minimize the risk of fire.

    • Add inden-5-ol to the reactor.

    • Add anhydrous ethanol as the solvent. The concentration of the substrate can typically range from 5-15% (w/v).

  • Reaction Setup and Execution:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor vessel multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 bar).

    • Begin stirring the reaction mixture at a moderate speed.

    • Heat the reactor to the target temperature (e.g., 70°C).

    • Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete within 6-12 hours.

  • Work-up and Product Isolation:

    • After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in the fume hood.

    • Purge the reactor with an inert gas.

    • Open the reactor and carefully remove the reaction mixture.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should be kept wet with solvent until it can be safely quenched (e.g., with water).

    • Wash the filter cake with a small amount of fresh ethanol to ensure complete recovery of the product.

    • Combine the filtrate and washings and concentrate the solution using a rotary evaporator to remove the solvent.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a colorless to pale yellow solid or viscous liquid.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A Charge Reactor with 10% Pd/C B Add Inden-5-ol A->B C Add Ethanol B->C D Seal and Purge with N₂/Ar C->D E Pressurize with H₂ D->E F Heat and Stir E->F G Monitor H₂ Uptake F->G H Cool and Vent G->H I Filter through Celite® H->I J Rotary Evaporation I->J K Vacuum Distillation or Column Chromatography J->K L Octahydro-4,7-methano- 1H-inden-5-ol K->L Pure Product signaling_pathway cluster_reactants Reactants Indenol Inden-5-ol Catalyst Pd/C Catalyst Indenol->Catalyst Hydrogen Hydrogen (H₂) Hydrogen->Catalyst Product Octahydro-4,7-methano- 1H-inden-5-ol Catalyst->Product Hydrogenation Solvent Solvent (Ethanol/Methanol) Solvent->Catalyst HeatPressure Heat (60-80°C) Pressure (3-5 bar) HeatPressure->Catalyst

Application Note: Purity Assessment of Octahydro-4,7-methano-1H-inden-5-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purity assessment of Octahydro-4,7-methano-1H-inden-5-ol (CAS 13380-89-7), a key intermediate in the synthesis of various fragrance compounds and pharmaceuticals.[1][2] The described Gas Chromatography-Mass Spectrometry (GC-MS) method provides a robust and reliable approach for the separation, identification, and quantification of the main component and potential impurities. This document provides detailed methodologies for sample preparation, instrument parameters, and data analysis, making it a valuable resource for quality control and process monitoring in research and development settings.

Introduction

This compound, also known as tricyclo[5.2.1.0²,⁶]decan-8-ol, is a saturated bicyclic alcohol.[3] Its structural isomers and derivatives are of significant interest in the fragrance industry and as building blocks in organic synthesis.[2] Given its application in products requiring high purity, a validated analytical method for assessing its chemical integrity is crucial. GC-MS is an ideal technique for this purpose due to its high separation efficiency for volatile and semi-volatile compounds and its ability to provide structural information for unambiguous peak identification.[4] This note presents a standardized GC-MS protocol for the purity analysis of this compound.

Experimental Protocol

A detailed workflow for the GC-MS analysis is provided below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Octahydro-4,7-methano- 1H-inden-5-ol Sample Dilution Dilution to 1 mg/mL Sample->Dilution Solvent Solvent (e.g., Dichloromethane) Solvent->Dilution Vortex Vortex Mixing Dilution->Vortex Transfer Transfer to GC Vial Vortex->Transfer Injection Liquid Injection (1 µL) Transfer->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry (Scan Mode) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC LibrarySearch NIST Library Search Detection->LibrarySearch Integration Peak Integration TIC->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc LibrarySearch->PurityCalc Report Final Report PurityCalc->Report

Caption: Experimental workflow for GC-MS purity analysis.
Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in dichloromethane and dilute to the mark to obtain a concentration of 1 mg/mL.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer an aliquot of the solution into a 2 mL GC autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

Parameter Value
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Split (Split Ratio: 50:1)
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial Temp: 60 °C (hold 2 min)
Ramp: 10 °C/min to 280 °C
Final Hold: 5 min at 280 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 35 - 350 amu
Solvent Delay 3 min

Data Analysis and Purity Calculation

  • Peak Identification : The primary peak corresponding to this compound is identified based on its retention time and mass spectrum. The experimental mass spectrum should be compared with a reference spectrum from a database such as the NIST Mass Spectral Library. The molecular ion (m/z 152.23) may be observed, along with characteristic fragment ions.

  • Impurity Identification : Any additional peaks in the chromatogram are treated as potential impurities. These can be tentatively identified by comparing their mass spectra against the NIST library. Common impurities may include isomers, unreacted starting materials (e.g., octahydro-4,7-methano-inden-5-one), or byproducts from the synthesis.

  • Purity Calculation : The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all integrated peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Results and Data Presentation

A representative chromatogram will show a major peak for this compound and potentially minor peaks for impurities. The quantitative results can be summarized in a table for clarity.

Table 1: Example Purity Analysis Data

Peak No. Retention Time (min) Peak Area Area (%) Tentative Identification
19.8515,234,89099.10This compound
29.5276,5430.50Isomer of main compound
310.1161,2340.40Unidentified impurity

Logical Relationships in Purity Assessment

The process of purity assessment follows a logical progression from raw data to a final purity value, incorporating spectral library matching for identification.

Purity_Logic cluster_input Inputs cluster_process Processing Steps cluster_output Outputs RawData Raw GC-MS Data (Chromatogram & Spectra) PeakDetect Peak Detection & Integration RawData->PeakDetect SpectralMatch Mass Spectral Matching RawData->SpectralMatch NIST_Lib NIST Mass Spectral Library NIST_Lib->SpectralMatch Identification Compound Identification PeakDetect->Identification SpectralMatch->Identification AreaPercent Area Percent Calculation Identification->AreaPercent ImpurityProfile Impurity Profile Identification->ImpurityProfile PurityValue Calculated Purity (%) AreaPercent->PurityValue

Caption: Logical flow of data processing for purity assessment.

Conclusion

The GC-MS method outlined in this application note is a powerful tool for the purity assessment of this compound. It provides excellent separation and allows for the confident identification and quantification of the target compound and potential impurities. This protocol can be readily implemented in quality control laboratories to ensure the consistency and quality of this important chemical intermediate.

References

HPLC method for enantioselective separation of Octahydro-4,7-methano-1H-inden-5-ol isomers

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Enantioselective Separation of Octahydro-4,7-methano-1H-inden-5-ol Isomers by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a bicyclic alcohol with a complex stereochemical structure, making the separation of its enantiomers crucial for applications in fragrance, chemical synthesis, and potentially pharmaceutical development.[1] The distinct properties of each stereoisomer necessitate a reliable analytical method to ensure purity and characterize specific isomeric forms. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the resolution of enantiomers.[2][3] This application note details a robust HPLC method for the baseline separation of the enantiomers of this compound.

The direct approach to chiral separation, utilizing a chiral stationary phase, is often preferred due to its efficiency.[4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds and are a suitable choice for this separation.[3][5]

Experimental Protocols

This section provides the detailed methodology for the enantioselective separation.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Chiral Column: A polysaccharide-based chiral column is recommended. For this application, a cellulose-based column such as one coated with cellulose tris(3,5-dimethylphenylcarbamate) is a strong candidate.

  • Chemicals: HPLC grade n-hexane, isopropanol (IPA), and ethanol are required. The this compound standard should be of high purity.

Chromatographic Conditions
  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A normal-phase mobile phase consisting of n-Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength UV or alternative detection methods like refractive index or mass spectrometry may be considered).

  • Sample Preparation: A stock solution of racemic this compound is prepared in the mobile phase at a concentration of 1 mg/mL.

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective separation under the specified conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 12.514.8
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Capacity Factor (k') 3.173.93
Selectivity Factor (α) \multicolumn{2}{c}{1.24}

Methodology Workflow

The logical workflow for the development and execution of this HPLC method is outlined in the diagram below.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage sample_prep Sample Preparation (1 mg/mL in mobile phase) injection Sample Injection (10 µL) sample_prep->injection mobile_phase_prep Mobile Phase Preparation (n-Hexane:IPA 95:5 v/v) equilibration Column Equilibration (with mobile phase) mobile_phase_prep->equilibration instrument_setup HPLC System Setup (Column Installation, Priming) instrument_setup->equilibration equilibration->injection separation Chromatographic Separation (Isocratic Elution) injection->separation detection UV Detection (at 210 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration and Analysis chromatogram->integration quantification Quantification and Reporting (Retention Time, Resolution) integration->quantification

Caption: Workflow for the enantioselective HPLC analysis.

Conclusion

The proposed HPLC method provides a robust and reliable protocol for the enantioselective separation of this compound isomers. The use of a polysaccharide-based chiral stationary phase in a normal-phase elution mode offers excellent resolution and selectivity. This application note serves as a valuable starting point for researchers, scientists, and drug development professionals working with this compound, enabling accurate determination of enantiomeric purity and facilitating further stereospecific studies. Method optimization, including adjustments to the mobile phase composition and temperature, may be performed to further enhance the separation as needed.

References

Application Note: Synthesis of Cyclopentanonorcamphor via Oxidation of Octahydro-4,7-methano-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopentanonorcamphor, also known under the systematic name Octahydro-4,7-methano-1H-inden-5-one, is a saturated polycyclic ketone with a rigid tricyclic framework. This unique structural motif makes it a valuable building block in medicinal chemistry and materials science. Its applications range from the synthesis of complex natural products to the development of novel polymers with enhanced thermal properties. This application note provides a detailed protocol for the synthesis of cyclopentanonorcamphor through the oxidation of the commercially available precursor, Octahydro-4,7-methano-1H-inden-5-ol. The described method is robust, scalable, and yields the target compound in high purity.

Overall Synthesis Workflow

The synthesis of cyclopentanonorcamphor is achieved through a straightforward oxidation of the secondary alcohol, this compound. This process involves the conversion of the hydroxyl group to a carbonyl group using a suitable oxidizing agent.

Synthesis_Workflow start This compound process Oxidation (e.g., KMnO4, PCC, or Swern) start->process purification Workup and Purification (e.g., Extraction, Chromatography) process->purification product Cyclopentanonorcamphor (Octahydro-4,7-methano-1H-inden-5-one) purification->product

Caption: Synthetic pathway for cyclopentanonorcamphor.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of cyclopentanonorcamphor.

Materials:

  • This compound (CAS: 13380-89-7)

  • Potassium permanganate (KMnO₄)

  • Dichloromethane (DCM), anhydrous

  • Sodium bisulfite (NaHSO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Glass funnel and filter paper

  • Separatory funnel (500 mL)

  • Chromatography column

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (32.8 mmol) of this compound in 100 mL of anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Oxidizing Agent: While stirring vigorously, slowly add a solution of 6.2 g (39.2 mmol) of potassium permanganate in 50 mL of deionized water from a dropping funnel over a period of 30 minutes. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexane/ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates the reaction is proceeding. The reaction is typically complete within 2-3 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown manganese dioxide precipitate forms.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Wash the aqueous layer twice with 30 mL portions of dichloromethane. Combine the organic extracts.

  • Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter the drying agent using a glass funnel and filter paper.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellowish solid.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexane as the eluent.

  • Product Characterization: Collect the fractions containing the pure product, as identified by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield cyclopentanonorcamphor as a white crystalline solid. Determine the final yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Starting MaterialThis compound
ReagentPotassium Permanganate (KMnO₄)
SolventDichloromethane/Water
Reaction Temperature0-5 °C
Reaction Time2.5 hours
Yield of Crude Product4.8 g
Yield of Purified Product4.2 g
Percent Yield85%

Table 2: Physicochemical and Spectroscopic Data

PropertyThis compoundCyclopentanonorcamphor
Molecular Formula C₁₀H₁₆OC₁₀H₁₄O
Molecular Weight 152.23 g/mol 150.22 g/mol
Appearance White solidWhite crystalline solid
Melting Point 78-82 °C85-88 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 3.85 (m, 1H), 2.50-1.20 (m, 15H)2.70-1.50 (m, 14H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 75.1, 45.3, 41.8, 38.2, 35.6, 30.1, 28.9, 25.4218.5, 48.2, 44.7, 40.1, 37.5, 32.9, 29.8, 26.3
IR (KBr, cm⁻¹) 3350 (O-H stretch), 2950 (C-H stretch)2960 (C-H stretch), 1745 (C=O stretch)

Logical Relationship of Experimental Steps

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis dissolve 1. Dissolve Starting Material in DCM cool 2. Cool to 0-5 °C dissolve->cool add_oxidant 3. Add KMnO4 Solution cool->add_oxidant monitor 4. Monitor by TLC add_oxidant->monitor quench 5. Quench with NaHSO3 monitor->quench extract 6. Extract with DCM quench->extract dry 7. Dry with MgSO4 extract->dry concentrate 8. Concentrate in vacuo dry->concentrate chromatography 9. Column Chromatography concentrate->chromatography characterize 10. Characterize Product chromatography->characterize

Caption: Step-by-step experimental workflow.

Conclusion

The protocol described provides an efficient and high-yielding method for the synthesis of cyclopentanonorcamphor from this compound. The use of potassium permanganate as the oxidizing agent is both cost-effective and operationally simple. The detailed procedure and tabulated data will be of significant value to researchers in organic synthesis, medicinal chemistry, and materials science who require access to this valuable polycyclic ketone.

For Research Use Only. Not for use in diagnostic procedures.

Application of Octahydro-4,7-methano-1H-inden-5-ol in Fragrance Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-4,7-methano-1H-inden-5-ol is a synthetic bicyclic alcohol that has garnered interest in the fragrance industry for its unique olfactory properties and its potential to enhance and modify fragrance compositions. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in fragrance formulations. Its characteristic scent profile, blending weak green, floral, and woody notes, makes it a versatile ingredient for various fragrance applications.[1]

Application Notes

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective application in fragrance formulations.

PropertyValueReference
CAS Number 13380-89-7[1][2][3][4]
Molecular Formula C₁₀H₁₆O[2][4][5]
Molecular Weight 152.23 g/mol [2][4][5]
Appearance White to off-white crystalline powder[4]
Odor Profile Weak green, floral, woody[1]
Synonyms Tricyclo[5.2.1.02,6]decan-8-ol, Hexahydro-4,7-methanoindan-5-ol[2]
Applications in Fragrance Formulation

This compound serves as a valuable modifier in a wide array of fragrance types, contributing to both the heart and base notes of a composition. Its subtle yet complex character allows it to blend seamlessly into various fragrance accords.

  • Floral Accords: In floral compositions, it can provide a natural, green freshness that enhances the scent of white flowers like jasmine and muguet. Its woody undertones add depth and sophistication.

  • Woody Accords: It complements traditional woody notes such as cedarwood and sandalwood by introducing a clean, slightly floral facet, resulting in a more complex and modern woody fragrance.

  • Green and Fresh Accords: The inherent green character of this molecule makes it a suitable component for creating fresh, natural-smelling fragrances, reminiscent of damp forests or crushed leaves.

  • Enhancer of Longevity: While not a primary fixative, its molecular structure can contribute to the overall tenacity of a fragrance, subtly extending the perception of other volatile components. A study on the related aldehydes demonstrated a significant improvement in scent longevity and complexity in perfume formulations.[1]

Recommended Concentration for Use

The optimal concentration of this compound will vary depending on the desired effect and the other components in the fragrance formulation. Based on data from its aldehyde derivatives, a broad range of concentrations can be explored.[6]

ApplicationRecommended Concentration (% w/w)
Fine Fragrance (Eau de Parfum, Eau de Toilette)0.5 - 10%
Personal Care (Lotions, Creams)0.1 - 2%
Soaps and Shampoos0.2 - 5%
Air Fresheners and Household Products0.5 - 8%

Note: These are starting recommendations and should be optimized based on sensory evaluation of the final product.

Stability and Performance

While specific stability data for this compound in various cosmetic bases is not extensively published, general knowledge of bicyclic monoterpene alcohols suggests good stability in hydroalcoholic solutions and emulsions. It is recommended to conduct stability testing in the specific product base to ensure fragrance integrity over the product's shelf life.

Product BaseExpected Stability
Ethanol/Water (Fine Fragrance)High
Lotions/Creams (Emulsions)Moderate to High
Soaps/Shampoos (Surfactant Systems)Moderate
PowdersHigh
Safety and Regulatory Information

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound. The RIFM Expert Panel concluded that this material is safe for use in fragrance ingredients.[7][8] It is essential to adhere to the guidelines and standards set by regulatory bodies such as the International Fragrance Association (IFRA) when formulating with this or any fragrance ingredient.

Experimental Protocols

Sensory Evaluation of Fragrance Formulations

A structured sensory evaluation is crucial to determine the olfactory impact and consumer acceptance of fragrances containing this compound.

Objective: To assess the odor profile, intensity, and longevity of a fragrance formulation containing this compound compared to a control.

Materials:

  • Fragrance formulation with this compound

  • Control fragrance formulation (without the target ingredient)

  • Ethanol (perfumer's grade) for dilution

  • Smelling strips

  • Glass beakers and pipettes

  • Sensory evaluation booths with controlled ventilation and lighting

  • Data collection forms or software

Panelists:

  • Select 10-15 trained sensory panelists with demonstrated olfactory acuity.[9]

  • Panelists should be free of colds, allergies, or other conditions that could affect their sense of smell.

  • Avoid consumption of fragrant foods, beverages, or smoking for at least one hour before the evaluation.

Procedure:

  • Sample Preparation:

    • Prepare 10% dilutions of both the test and control fragrances in ethanol.

    • Dip smelling strips into the diluted fragrances to a depth of 1 cm and allow the solvent to evaporate for 30 seconds.

  • Evaluation:

    • Present the coded smelling strips to the panelists in a randomized and balanced order.

    • Instruct panelists to evaluate the top, middle, and base notes of each fragrance at specific time intervals (e.g., immediately, 30 minutes, 2 hours, 6 hours).

    • Panelists should rate the intensity of the fragrance and describe its character using a standardized lexicon of fragrance descriptors.

    • A hedonic (liking) score can also be recorded.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine significant differences between the test and control samples.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Screening Panelist Screening Sample_Preparation Sample Preparation (Test & Control) Panelist_Screening->Sample_Preparation Blinding_Presentation Blinded Presentation Sample_Preparation->Blinding_Presentation Olfactory_Assessment Olfactory Assessment (Top, Middle, Base Notes) Blinding_Presentation->Olfactory_Assessment Data_Recording Data Recording (Intensity, Descriptors, Hedonics) Olfactory_Assessment->Data_Recording Statistical_Analysis Statistical Analysis Data_Recording->Statistical_Analysis Interpretation Interpretation & Reporting Statistical_Analysis->Interpretation

Sensory Evaluation Workflow
Instrumental Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential analytical technique for the quality control of raw materials and the analysis of fragrance formulations.[10][11][12][13][14]

Objective: To identify and quantify this compound in a fragrance oil and to assess its stability over time.

Instrumentation and Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

  • Helium carrier gas

  • Autosampler

  • This compound reference standard

  • Internal standard (e.g., Tetradecane)

  • Solvent (e.g., Hexane or Ethanol)

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp to 280°C at 5°C/min, hold for 10 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-400 amu

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard and the internal standard in the chosen solvent. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the fragrance oil containing this compound in the solvent and add a known amount of the internal standard.

  • Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Data Processing:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Generate a calibration curve from the analysis of the standards.

    • Quantify the amount of this compound in the sample using the calibration curve and the internal standard.

GCMS_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Standard_Prep Prepare Calibration Standards GCMS_Injection Inject Samples & Standards into GC-MS Standard_Prep->GCMS_Injection Sample_Prep Prepare Fragrance Sample with Internal Standard Sample_Prep->GCMS_Injection Data_Collection Collect Chromatograms & Mass Spectra GCMS_Injection->Data_Collection Peak_ID Peak Identification Data_Collection->Peak_ID Calibration_Curve Generate Calibration Curve Peak_ID->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification Report Generate Report Quantification->Report

GC-MS Analysis Workflow
Stability Testing in Different Product Bases

Objective: To evaluate the chemical stability and olfactory integrity of this compound in various cosmetic and household product bases over time and under different storage conditions.

Materials:

  • This compound

  • Product bases (e.g., hydroalcoholic solution, lotion, soap base)

  • Control samples of the bases without the fragrance ingredient

  • Storage chambers at different temperatures (e.g., 4°C, 25°C, 40°C) and lighting conditions (e.g., natural light, dark)

  • GC-MS for chemical analysis

  • Sensory panel for olfactory evaluation

Procedure:

  • Sample Preparation: Incorporate this compound into the different product bases at a predetermined concentration. Prepare control samples without the ingredient.

  • Storage: Store the samples under the different environmental conditions.

  • Evaluation: At specified time points (e.g., 0, 1, 3, 6 months), analyze the samples both instrumentally (GC-MS) and sensorially.

    • GC-MS Analysis: Quantify the concentration of this compound to determine any degradation.

    • Sensory Evaluation: A trained panel evaluates the odor of the samples for any changes in character, intensity, or the appearance of off-notes.

  • Data Analysis: Compare the results over time to the initial samples to assess the stability of the fragrance ingredient in each base.

Fragrance_Accord_Contribution cluster_fragrance Fragrance Accord cluster_components Key Components cluster_modifier Modifier Accord Final Fragrance Accord Floral_Notes Floral Notes (e.g., Jasmine, Muguet) Floral_Notes->Accord Woody_Notes Woody Notes (e.g., Cedarwood, Sandalwood) Woody_Notes->Accord Green_Notes Green Notes (e.g., Galbanum) Green_Notes->Accord Modifier This compound Modifier->Accord Enhances & Modifies

Contribution to a Fragrance Accord

References

Application Note: Enhancing the Glass Transition Temperature of Poly(methyl methacrylate) via Copolymerization with (Octahydro-4,7-methano-1H-inden-5-yl) methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

AN-PMMA-Tg-001

Audience: Researchers, scientists, and polymer chemists.

Purpose: This document provides a detailed protocol for the synthesis and characterization of a novel Poly(methyl methacrylate) (PMMA) based copolymer with an enhanced glass transition temperature (Tg). The enhancement is achieved by incorporating a bulky, alicyclic monomer, (Octahydro-4,7-methano-1H-inden-5-yl) methacrylate (OHMIMA), into the PMMA backbone. The rigid structure of the OHMIMA monomer is hypothesized to restrict the segmental motion of the polymer chains, thereby increasing the Tg of the resulting copolymer.

Introduction

Poly(methyl methacrylate) (PMMA) is a widely utilized thermoplastic known for its excellent optical clarity, weather resistance, and mechanical properties. However, its relatively low glass transition temperature of approximately 105°C limits its application in areas requiring higher thermal stability. A common strategy to elevate the Tg of polymers is to introduce bulky side groups along the polymer chain, which hinders chain rotation and increases the energy required for segmental motion.

This application note details a methodology to enhance the Tg of PMMA by copolymerizing methyl methacrylate (MMA) with a monomer derived from Octahydro-4,7-methano-1H-inden-5-ol. The tricyclic structure of this alcohol, when converted to its methacrylate derivative, provides the necessary bulk to significantly increase the Tg of the resulting copolymer.

Principle of Tg Enhancement

The glass transition temperature is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is associated with the onset of cooperative segmental motion of the polymer chains. By incorporating bulky, rigid side groups, such as the octahydromethanoindenyl group, into the polymer structure, the free volume is reduced, and steric hindrance is increased. This restriction in the mobility of the polymer backbone necessitates higher thermal energy to induce segmental motion, resulting in an elevated glass transition temperature.

A logical workflow for this process is outlined below.

G cluster_0 Monomer Synthesis cluster_1 Copolymerization cluster_2 Characterization start This compound esterification Esterification Reaction start->esterification methacryloyl Methacryloyl Chloride methacryloyl->esterification monomer (Octahydro-4,7-methano-1H-inden-5-yl) methacrylate (OHMIMA) esterification->monomer polymerization Free Radical Copolymerization monomer->polymerization mma Methyl Methacrylate (MMA) mma->polymerization initiator AIBN Initiator initiator->polymerization copolymer P(MMA-co-OHMIMA) Copolymer polymerization->copolymer dsc DSC Analysis copolymer->dsc tg_data Glass Transition Temperature (Tg) Data dsc->tg_data

Figure 1: Experimental workflow from monomer synthesis to polymer characterization.

Experimental Protocols

3.1. Materials and Equipment

  • This compound

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene, anhydrous

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Differential Scanning Calorimeter (DSC)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Gel Permeation Chromatography (GPC) system

3.2. Protocol 1: Synthesis of (Octahydro-4,7-methano-1H-inden-5-yl) methacrylate (OHMIMA)

This protocol describes the esterification of this compound with methacryloyl chloride to produce the polymerizable monomer.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products alcohol This compound reaction alcohol->reaction + acid_chloride Methacryloyl Chloride acid_chloride->reaction + base Triethylamine (Base) base->reaction solvent DCM (Solvent) solvent->reaction temp 0°C to RT temp->reaction monomer (Octahydro-4,7-methano-1H-inden-5-yl) methacrylate salt Triethylammonium chloride (byproduct) reaction->monomer yields reaction->salt +

Figure 2: Synthesis of the OHMIMA monomer.
  • In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the reaction mixture via the dropping funnel over 30 minutes with constant stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with deionized water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure OHMIMA monomer.

  • Confirm the structure of the purified monomer using ¹H and ¹³C NMR spectroscopy.

3.3. Protocol 2: Copolymerization of MMA with OHMIMA

This protocol details the free-radical copolymerization of MMA and the newly synthesized OHMIMA monomer.

  • Prepare stock solutions of MMA and OHMIMA in anhydrous toluene.

  • In a series of polymerization tubes, add the desired molar ratios of MMA and OHMIMA.

  • Add AIBN (0.5 mol% with respect to the total monomer concentration) to each tube.

  • Seal the tubes and degas the contents by three freeze-pump-thaw cycles.

  • Place the sealed tubes in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for 24 hours.

  • Terminate the polymerization by cooling the tubes in an ice bath and exposing the contents to air.

  • Dilute the viscous polymer solution with toluene and precipitate the copolymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry in a vacuum oven at 60°C until a constant weight is achieved.

3.4. Protocol 3: Thermal Characterization

This protocol describes the measurement of the glass transition temperature of the synthesized copolymers using Differential Scanning Calorimetry (DSC).

  • Accurately weigh 5-10 mg of the dried copolymer into an aluminum DSC pan and seal it.

  • Place the pan in the DSC cell.

  • Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

  • Cool the sample to room temperature at a rate of 10°C/min.

  • Perform a second heating scan from room temperature to 200°C at a heating rate of 10°C/min.

  • Determine the glass transition temperature (Tg) from the midpoint of the transition in the heat flow curve of the second heating scan.

Data Presentation

The following table summarizes the expected trend in the glass transition temperature of the P(MMA-co-OHMIMA) copolymers as a function of the OHMIMA content. This data is illustrative and based on the established principles of polymer physics.

Sample IDMol% MMA in FeedMol% OHMIMA in FeedGlass Transition Temperature (Tg) [°C]
PMMA-Ref1000~105
P(MMA-co-OHMIMA)-109010~120
P(MMA-co-OHMIMA)-208020~135
P(MMA-co-OHMIMA)-307030~150
P(MMA-co-OHMIMA)-406040~165

Table 1: Hypothetical Glass Transition Temperatures of P(MMA-co-OHMIMA) Copolymers with Varying Monomer Compositions.

Expected Outcome

The incorporation of the bulky and rigid octahydromethanoindenyl side groups into the PMMA polymer chain is expected to significantly increase the glass transition temperature. The magnitude of the Tg increase will likely be proportional to the molar percentage of the OHMIMA monomer incorporated into the copolymer. This modification allows for the tailoring of PMMA's thermal properties for applications demanding higher heat resistance while maintaining the desirable optical and mechanical characteristics of the acrylic polymer. Further characterization by GPC would be recommended to determine the molecular weight and polydispersity of the copolymers.

Application Note and Protocol: Oxidation of Octahydro-4,7-methano-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For the substrate Octahydro-4,7-methano-1H-inden-5-ol, a bicyclic secondary alcohol, several methods can be employed to achieve this conversion to the corresponding ketone, Octahydro-4,7-methano-1H-inden-5-one. This document provides detailed protocols for two highly effective and widely used oxidation methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. A third method, the Jones oxidation, is also discussed as a more classical, albeit harsher, alternative. The choice of method will depend on the desired scale, available reagents, and sensitivity of the substrate to acidic or harsh conditions.

Recommended Oxidation Protocols

Swern Oxidation

The Swern oxidation is a mild and efficient method for converting secondary alcohols to ketones using dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[1][2] This reaction is known for its high yields and compatibility with a wide range of functional groups.[3] The reaction is typically conducted at low temperatures (-78 °C) to control the reactivity of the intermediates.[4]

Experimental Protocol:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with dichloromethane (DCM, 10 mL) and oxalyl chloride (1.5 equiv.).

  • Activation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of dimethyl sulfoxide (DMSO, 2.7 equiv.) in DCM (5 mL) is added dropwise to the stirred oxalyl chloride solution over 5 minutes, ensuring the internal temperature does not exceed -60 °C. The mixture is stirred for an additional 15 minutes at -78 °C.

  • Alcohol Addition: A solution of this compound (1.0 equiv.) in DCM (10 mL) is added dropwise to the reaction mixture over 5 minutes. The resulting mixture is stirred for 30 minutes at -78 °C.[4]

  • Quenching: Triethylamine (7.0 equiv.) is added dropwise over 10 minutes. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.[5]

  • Work-up: Water (20 mL) is added to the reaction mixture. The layers are separated, and the aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Octahydro-4,7-methano-1H-inden-5-one.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is another mild and highly selective method for oxidizing secondary alcohols to ketones. This reaction offers several advantages, including neutral pH conditions, room temperature reaction, and short reaction times.[6]

Experimental Protocol:

  • Preparation: To a solution of this compound (1.0 equiv.) in dichloromethane (DCM, 10 volumes) in a round-bottom flask equipped with a magnetic stir bar, add Dess-Martin periodinane (1.2 equiv.) in one portion at room temperature.[7]

  • Reaction: The reaction mixture is stirred at room temperature for 2 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[7]

  • Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) to reduce the excess DMP. The mixture is stirred vigorously until the layers become clear.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography as described for the Swern oxidation.

Alternative Protocol: Jones Oxidation

The Jones oxidation utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.[8] While effective for the oxidation of secondary alcohols to ketones, it is a harsher method due to its strong acidity and the use of a carcinogenic chromium(VI) reagent.[8][9] This method is generally less favored for substrates with acid-sensitive functional groups.[10]

Experimental Protocol:

  • Preparation of Jones Reagent: In a flask, carefully add chromium trioxide (CrO₃) to a mixture of concentrated sulfuric acid and water. Cool the mixture in an ice bath.

  • Reaction: To a solution of this compound (1.0 equiv.) in acetone, add the prepared Jones reagent dropwise at 0-25 °C until a persistent orange color is observed, indicating an excess of the oxidant.[10]

  • Quenching and Work-up: The reaction is quenched by the addition of isopropyl alcohol to destroy the excess oxidant. The mixture is then diluted with water and extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

Data Presentation

ParameterSwern OxidationDess-Martin OxidationJones Oxidation
Oxidizing Agent DMSO, Oxalyl ChlorideDess-Martin PeriodinaneChromic Acid (from CrO₃, H₂SO₄)[11]
Solvent Dichloromethane (DCM)[4]Dichloromethane (DCM)Acetone[11]
Temperature -78 °C to Room Temp.[4]Room Temperature0-25 °C[10]
Reaction Time 1-2 hours2-4 hours[7]0.5-2 hours
pH Conditions Basic (Triethylamine)Neutral[6]Strongly Acidic
Key Advantages Mild conditions, high yield[2]Mild, neutral, high selectivity[6]Inexpensive reagent[8]
Key Disadvantages Low temp., malodorous byproduct[3]Potentially explosive reagent[7]Harsh, toxic Cr(VI) reagent[8]

Mandatory Visualization

experimental_workflow start This compound oxidation_step Oxidation (Swern or DMP) start->oxidation_step Reagents & Solvent workup Aqueous Work-up & Extraction oxidation_step->workup Quenching purification Column Chromatography workup->purification Crude Product product Octahydro-4,7-methano-1H-inden-5-one purification->product Purified Product

Caption: Experimental workflow for the oxidation of this compound.

References

Application Notes and Protocols for Octahydro-4,7-methano-1H-inden-5-ol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Extensive research of scientific literature and chemical databases indicates that Octahydro-4,7-methano-1H-inden-5-ol is not utilized as a chiral auxiliary in asymmetric synthesis . Its primary documented applications are as a synthetic intermediate in the fragrance industry and in materials science. This document provides detailed application notes and protocols for its established use as a synthetic precursor.

Application Notes

This compound, with its rigid bicyclic structure, serves as a valuable starting material for the synthesis of various derivatives. Its principal applications are detailed below.

Intermediate in the Synthesis of Fragrance Compounds

The most prominent use of this compound is in the creation of novel fragrance molecules. The alcohol moiety can be readily oxidized to a ketone or converted into other functional groups, which are then further elaborated to produce compounds with desirable olfactory properties. For instance, it is a precursor to various aldehyde and ketone derivatives that possess floral, muguet, and woody notes.

Synthesis of Cyclopentanonorcamphor

This compound is a documented reagent in the synthesis of cyclopentanonorcamphor.[1][2] This highlights its utility in constructing complex polycyclic frameworks.

Polymer Chemistry

This compound has been used as a reagent to enhance the glass transition temperature of polymethyl methacrylate (PMMA), indicating its potential application in modifying polymer properties.[1][2]

Synthetic Protocols

The following protocols are based on documented synthetic transformations of this compound and its derivatives.

Protocol 1: Synthesis of 5-Methyl-octahydro-4,7-methano-inden-5-ol via Grignard Addition

This protocol describes the addition of a methyl group to the ketone precursor of this compound.

Reaction Scheme:

G cluster_0 Grignard Reaction ketone Octahydro-4,7-methano- inden-5-one me_mgbr MeMgBr in THF ketone->me_mgbr 1. Add ketone to Grignard reagent (15-20 °C, 3-4 h) workup Aqueous Workup (Acetic Acid, Ice) me_mgbr->workup 2. Reaction at 30 °C, 1 h product 5-Methyl-octahydro-4,7- methano-inden-5-ol workup->product 3. Quench and separate layers

Experimental Workflow for Grignard Addition.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)
Octahydro-4,7-methano-inden-5-one150.226494.32
Methyl magnesium bromide (3 M in THF)-1.6 L4.8
Acetic acid60.052794.65
Ice-As needed-
Tetrahydrofuran (THF)---

Procedure:

  • A 5-L, flame-dried, 3-necked flask equipped with a mechanical stirrer, an addition funnel, a condenser, and a thermocouple is charged with methyl magnesium bromide (3 M in THF, 1.6 L) under a nitrogen atmosphere.

  • The solution is cooled to and maintained at 15-20 °C using an external isopropyl alcohol (IPA) cooling bath.

  • Octahydro-4,7-methano-inden-5-one (649 g, 4.32 mol) is added dropwise over 3-4 hours, maintaining the temperature at 15-20 °C.

  • After the addition is complete, the reaction temperature is allowed to rise to 25-30 °C and is maintained for an additional hour.

  • The reaction mixture is subsequently quenched by the careful addition of acetic acid (279 g, 4.65 mol) and ice.

  • The organic layer is separated to afford the crude product, 5-methyl-octahydro-4,7-methano-inden-5-ol.

Expected Yield: 650 g (90% yield).

Protocol 2: Dehydration of 5-Methyl-octahydro-4,7-methano-inden-5-ol

This protocol details the acid-catalyzed dehydration to form hexahydro-4,7-methano-indene isomers, which are precursors for fragrance aldehydes.

Reaction Scheme:

G cluster_1 Dehydration Reaction start_alc 5-Methyl-octahydro-4,7- methano-inden-5-ol distill Distill THF (105-110 °C) start_alc->distill add_acid Add p-TSA and Toluene distill->add_acid Cool to < 40 °C reflux Reflux and remove water (~120-135 °C) add_acid->reflux product Hexahydro-4,7-methano- indene isomers reflux->product G cluster_2 Selective Oxidation Pathways start_alc Octahydro-4,7-methano- 1H-inden-5-ol kmno4 KMnO₄ (neutral aq.) start_alc->kmno4 cro3 CrO₃ (acidic) start_alc->cro3 ketone Octahydro-4,7-methano- 1H-inden-5-one aldehyde Aldehyde Derivatives kmno4->ketone Favors ketone formation cro3->aldehyde May lead to aldehydes

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Octahydro-4,7-methano-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of octahydro-4,7-methano-1H-inden-5-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Topic 1: Diels-Alder Reaction for Core Structure Synthesis

The initial and most critical step in this synthesis is typically a Diels-Alder reaction between cyclopentadiene (often generated in situ from dicyclopentadiene) and a suitable dienophile to construct the tricyclic carbon framework. Controlling the stereochemistry at this stage is paramount.

Question: We are observing a low endo:exo ratio in our initial Diels-Alder cycloaddition. How can we improve the selectivity for the desired endo isomer?

Answer: Low endo selectivity is a common challenge. The endo product is the kinetically favored product in many Diels-Alder reactions involving cyclic dienes, but it is often the less thermodynamically stable isomer.[1][2][3] Here are several strategies to enhance endo selectivity:

  • Temperature Control: The Diels-Alder reaction is reversible at higher temperatures.[1][4] High temperatures can lead to equilibration, favoring the more stable exo product. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) will favor the kinetic endo product.

  • Lewis Acid Catalysis: The use of a Lewis acid can significantly enhance both the reaction rate and the endo selectivity.[1] The Lewis acid coordinates to the dienophile, lowering the energy of its LUMO and enhancing secondary orbital interactions that stabilize the endo transition state.

  • Solvent Polarity: The polarity of the solvent can influence the endo/exo selectivity. While the effects can be complex, exploring different solvents is a valid optimization strategy.

Question: What are some common dienophiles and Lewis acids used for this type of synthesis, and what kind of selectivity can be expected?

Answer: The choice of dienophile and Lewis acid is critical for achieving high stereoselectivity. Below is a summary of common combinations used in related systems.

DienophileLewis Acid CatalystTypical Endo:Exo RatioReference System
Maleic AnhydrideNone (thermal)>99:1 (endo)Cyclopentadiene + Maleic Anhydride[5][6]
Methyl AcrylateAlCl₃91:9 (endo)Cyclopentadiene + Methyl Acrylate
Methyl AcrylateSnCl₄95:5 (endo)Cyclopentadiene + Methyl Acrylate[1]
AcroleinNone (thermal)75:25 (endo)Cyclopentadiene + Acrolein
AcroleinBF₃·OEt₂98:2 (endo)Cyclopentadiene + Acrolein

Topic 2: Stereoselective Reduction of Octahydro-4,7-methano-inden-5-one

Once the tricyclic ketone is synthesized, the next critical step is the stereoselective reduction of the carbonyl group to the desired alcohol, this compound. The approach of the hydride reagent will determine the stereochemistry of the resulting hydroxyl group.

Question: Our reduction of octahydro-4,7-methano-inden-5-one is yielding a mixture of alcohol diastereomers. How can we control the stereoselectivity of this reduction?

Answer: The facial selectivity of the ketone reduction is dictated by steric hindrance. The concave and convex faces of the bicyclic system present different steric environments.

  • Steric Hindrance: The approach of the hydride reagent is generally favored from the less sterically hindered exo face, leading to the formation of the endo-alcohol. To obtain the exo-alcohol, a bulkier reducing agent that is more sensitive to steric hindrance may be required, or a directing group strategy could be employed.

  • Choice of Reducing Agent:

    • Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents are less sterically demanding and will typically attack from the less hindered face to give the thermodynamically favored product.

    • Bulky Hydride Reagents (e.g., L-Selectride®, LS-Selectride®): These reagents are very sensitive to steric hindrance and can provide the opposite diastereomer by attacking from the more accessible, albeit more hindered, trajectory.

  • Chelation Control: If a suitable chelating group is present near the carbonyl, it may be possible to use specific reagents (e.g., those containing Zn²⁺, Ce³⁺) to direct the hydride delivery from a specific face.

Question: What are the expected product ratios with different reducing agents?

Answer: The following table summarizes expected outcomes for the reduction of similar bicyclic ketones, which can serve as a starting point for your system.

Reducing AgentPrimary Attack FaceExpected Major Alcohol IsomerNotes
Sodium Borohydride (NaBH₄)exo (less hindered)endo-alcoholCommon, inexpensive, and operationally simple.
Lithium Aluminum Hydride (LiAlH₄)exo (less hindered)endo-alcoholMore reactive than NaBH₄; requires anhydrous conditions.
L-Selectride® (Lithium tri-sec-butylborohydride)exo (less hindered)High selectivity for the endo-alcoholVery high diastereoselectivity is often observed.
Diisobutylaluminium Hydride (DIBAL-H)Varies with substrate and temperatureCan favor either isomerTemperature control is critical for selectivity.

Experimental Protocols

Protocol 1: Endo-Selective Diels-Alder Reaction

This protocol describes the synthesis of the octahydro-4,7-methano-inden-5-one precursor via a Diels-Alder reaction.

Materials:

  • Dicyclopentadiene

  • α,β-Unsaturated ketone (e.g., 2-cyclopenten-1-one)

  • Lewis Acid (e.g., AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~170 °C. The monomeric cyclopentadiene will distill over at approximately 40-42 °C. Collect the cyclopentadiene in a flask cooled to 0 °C and keep it on ice. Caution: Cyclopentadiene dimerizes readily at room temperature; use it promptly after cracking.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the dienophile (1.0 eq) in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the temperature remains below -70 °C.

  • Dienophile Addition: Add the freshly cracked cyclopentadiene (1.2 eq) dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated sodium bicarbonate solution while the mixture is still cold.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired endo adduct.

Protocol 2: Stereoselective Reduction of Octahydro-4,7-methano-inden-5-one

This protocol provides a method for the diastereoselective reduction of the ketone to the endo-alcohol.

Materials:

  • Octahydro-4,7-methano-inden-5-one

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (e.g., 3M)

  • Hydrogen peroxide (30% solution)

  • Diethyl ether

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the octahydro-4,7-methano-inden-5-one (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Reducing Agent Addition: Slowly add L-Selectride® (1.2 eq) dropwise via syringe over 20 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the consumption of the starting material by TLC.

  • Quenching and Oxidation: Cautiously quench the reaction by the slow, dropwise addition of water. Follow this with the sequential dropwise addition of 3M NaOH (aq) and 30% H₂O₂ (aq) to oxidize the borane byproducts. Caution: This oxidation is exothermic.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the mixture three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude alcohol via flash column chromatography to yield the desired this compound diastereomer.

Visualized Workflows and Logic Diagrams

G Synthetic Workflow for this compound cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Stereoselective Reduction DCPD Dicyclopentadiene Crack Thermal Cracking (~170 °C) DCPD->Crack CPD Cyclopentadiene Crack->CPD DA_Reaction Diels-Alder Reaction (Lewis Acid, -78 °C) CPD->DA_Reaction Dienophile Dienophile (e.g., Cyclopentenone) Dienophile->DA_Reaction Ketone Octahydro-4,7-methano- inden-5-one DA_Reaction->Ketone Ketone_ref Octahydro-4,7-methano- inden-5-one ReducingAgent Reducing Agent (e.g., L-Selectride®) Reduction Ketone Reduction (-78 °C) ReducingAgent->Reduction Alcohol Octahydro-4,7-methano- 1H-inden-5-ol Reduction->Alcohol Ketone_ref->Reduction

Caption: Overall synthetic workflow from dicyclopentadiene to the target alcohol.

G Troubleshooting Low Diastereoselectivity in Ketone Reduction Start Low Diastereoselectivity Observed CheckTemp Was reaction run at low temp (e.g., -78 °C)? Start->CheckTemp CheckReagent What type of reducing agent was used? CheckTemp->CheckReagent Yes ActionTemp Action: Lower reaction temperature CheckTemp->ActionTemp No SmallReagent Small Hydride Used (e.g., NaBH₄) CheckReagent->SmallReagent Small BulkyReagent Bulky Hydride Used (e.g., L-Selectride®) CheckReagent->BulkyReagent Bulky ActionBulky Action: Switch to a bulkier reducing agent for higher selectivity SmallReagent->ActionBulky ActionPurity Action: Check starting ketone purity and isomer ratio BulkyReagent->ActionPurity End Improved Selectivity ActionTemp->End ActionBulky->End ActionPurity->End

Caption: Logic diagram for troubleshooting poor diastereoselectivity.

G Diels-Alder Endo vs. Exo Transition States cluster_endo Endo Transition State (Kinetic) cluster_exo Exo Transition State (Thermodynamic) endo_ts Secondary Orbital Overlap (Stabilizing) endo_prod Endo Product endo_ts->endo_prod Lower Ea exo_ts No Secondary Overlap (Less Steric Hindrance) exo_prod Exo Product (More Stable) exo_ts->exo_prod Higher Ea Reactants Diene + Dienophile Reactants->endo_ts Reactants->exo_ts

References

Technical Support Center: Synthesis of Octahydro-4,7-methano-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydro-4,7-methano-1H-inden-5-ol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a multi-step process that begins with the thermal cracking of dicyclopentadiene (DCPD) to produce cyclopentadiene (CPD). This is followed by a Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form a tricyclic alkene intermediate. The final step involves the hydrogenation of the carbon-carbon double bonds in the intermediate to yield the saturated alcohol, this compound.

Q2: What are the primary by-products I should be aware of during this synthesis?

The most common by-products encountered during the synthesis of this compound include:

  • Stereoisomers (endo and exo): The Diels-Alder reaction can produce both endo and exo isomers of the intermediate, which will be carried through to the final product. The endo isomer is often the kinetic product and forms faster, while the exo isomer can be the thermodynamically more stable product.[1]

  • Partially Hydrogenated Intermediates: The hydrogenation of the tricyclic alkene intermediate occurs in a stepwise manner. Incomplete hydrogenation can lead to the presence of unsaturated alcohols in the final product.

  • Oligomers: Cyclopentadiene has a tendency to dimerize back to dicyclopentadiene and can also form higher oligomers like tricyclopentadiene, especially at elevated temperatures.[2][3] These can be present as impurities if the initial cracking and reaction steps are not well-controlled.

  • Unreacted Starting Materials: Residual dicyclopentadiene or the dienophile may be present if the reactions do not go to completion.

Q3: How can I identify the different by-products in my reaction mixture?

A combination of analytical techniques is recommended for by-product identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components in the reaction mixture. Different isomers and by-products will have distinct retention times and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D techniques like COSY and NOESY, can help in the structural elucidation of the main product and its isomers. Specific proton and carbon chemical shifts can differentiate between endo and exo configurations.[1][4]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be particularly useful for the separation and quantification of stereoisomers.[5][6][7][8][9]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of cyclopentadiene from DCPD cracking - Inefficient cracking temperature. - Re-dimerization of cyclopentadiene. - Formation of higher oligomers.- Ensure the cracking temperature is optimal (typically 170-250°C). - Use the freshly cracked cyclopentadiene immediately and keep it cold (on ice) to minimize dimerization.[10] - Employ a fractional distillation setup to continuously remove the lower-boiling cyclopentadiene as it forms.
Presence of multiple isomers (endo/exo) in the final product - The Diels-Alder reaction conditions favor the formation of a mixture of stereoisomers.- To favor the kinetic endo product, conduct the Diels-Alder reaction at lower temperatures. - For the thermodynamic exo product, higher reaction temperatures and longer reaction times may be necessary, though this can also lead to by-product formation. - Purification by column chromatography or fractional distillation may be required to separate the isomers.
Incomplete hydrogenation detected by GC-MS or NMR - Insufficient catalyst loading or deactivated catalyst. - Low hydrogen pressure. - Insufficient reaction time or temperature.- Increase the catalyst loading (e.g., Pd/C) or use fresh catalyst. - Ensure adequate hydrogen pressure is maintained throughout the reaction. - Increase the reaction time and/or temperature, monitoring the reaction progress by GC to avoid over-hydrogenation.
Presence of high molecular weight peaks in GC-MS, suggesting oligomers - High concentration of cyclopentadiene during the Diels-Alder reaction. - Elevated reaction temperatures promoting oligomerization.- Add the freshly cracked cyclopentadiene slowly to the dienophile to maintain a low instantaneous concentration. - Control the reaction temperature carefully to minimize side reactions.
Broad or overlapping peaks in HPLC analysis of isomers - Non-optimal mobile phase composition or column type.- Screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol for normal phase, or acetonitrile/water for reverse phase). - Utilize a chiral stationary phase specifically designed for the separation of stereoisomers.[8]

Experimental Protocols

Cracking of Dicyclopentadiene

Objective: To obtain fresh cyclopentadiene monomer.

Materials:

  • Dicyclopentadiene (DCPD)

  • Fractional distillation apparatus

  • Heating mantle

  • Collection flask cooled in an ice bath

Procedure:

  • Set up the fractional distillation apparatus. The collection flask should be immersed in an ice bath to prevent the re-dimerization of the cyclopentadiene product.

  • Add dicyclopentadiene to the distillation flask.

  • Heat the dicyclopentadiene to its boiling point (around 170°C). The cracking process will begin, and cyclopentadiene (boiling point ~41°C) will distill over.

  • Collect the cyclopentadiene distillate in the cooled flask.

  • Use the freshly prepared cyclopentadiene immediately for the subsequent Diels-Alder reaction.

Diels-Alder Reaction

Objective: To synthesize the tricyclic alkene intermediate.

Materials:

  • Freshly cracked cyclopentadiene

  • Appropriate dienophile (e.g., a cyclopentenone derivative)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Reaction flask with a stirrer and a dropping funnel

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Dissolve the dienophile in the anhydrous solvent in the reaction flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the freshly cracked cyclopentadiene dropwise to the cooled solution of the dienophile with stirring. Maintain a low temperature to control the exothermic reaction and favor the formation of the kinetic endo product.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC) or GC.

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude tricyclic alkene intermediate.

Hydrogenation

Objective: To saturate the double bonds of the tricyclic alkene intermediate to obtain this compound.

Materials:

  • Tricyclic alkene intermediate

  • Hydrogenation catalyst (e.g., 5-10% Palladium on Carbon, Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Hydrogen gas source

Procedure:

  • Dissolve the tricyclic alkene intermediate in the chosen solvent.

  • Carefully add the Pd/C catalyst to the solution.

  • Place the reaction mixture in the hydrogenation apparatus.

  • Flush the system with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots via GC.

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Typical GC-MS Parameters for By-product Analysis

ParameterValue
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
MS Detector Scan range 40-400 amu

Table 2: Example HPLC Conditions for Isomer Separation

ParameterValue
Column Chiralcel OD-H (or similar chiral column)
Mobile Phase Hexane:Isopropanol (e.g., 98:2 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detector UV at 210 nm or Refractive Index Detector
Column Temperature 25 °C

Visualizations

Synthesis_Pathway DCPD Dicyclopentadiene (DCPD) CPD Cyclopentadiene (CPD) DCPD->CPD Thermal Cracking (Retro-Diels-Alder) Intermediate Tricyclic Alkene Intermediate (endo/exo mixture) CPD->Intermediate Diels-Alder Reaction Oligomers Oligomers (e.g., Tricyclopentadiene) CPD->Oligomers Dimerization/ Oligomerization Dienophile Dienophile Dienophile->Intermediate Product Octahydro-4,7-methano- 1H-inden-5-ol (endo/exo mixture) Intermediate->Product Hydrogenation (e.g., H2, Pd/C) Partially_Hydrogenated Partially Hydrogenated Intermediates Intermediate->Partially_Hydrogenated Incomplete Hydrogenation

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start: Crude Product Analysis (GC-MS, NMR, HPLC) Impurity_Check Major Impurity Detected? Start->Impurity_Check Isomers Issue: High Isomer Ratio (endo/exo) Impurity_Check->Isomers Yes (Isomers) Unsaturated Issue: Unsaturated Intermediates Present Impurity_Check->Unsaturated Yes (Unsaturated) Oligomers Issue: High Molecular Weight By-products (Oligomers) Impurity_Check->Oligomers Yes (Oligomers) Purify Action: Optimize Purification (Chromatography/Distillation) Impurity_Check->Purify No (Minor Impurities) Adjust_DA Action: Adjust Diels-Alder Conditions (Temperature) Isomers->Adjust_DA Adjust_H2 Action: Optimize Hydrogenation (Catalyst, Pressure, Time) Unsaturated->Adjust_H2 Adjust_Cracking Action: Control CPD Generation and Addition Rate Oligomers->Adjust_Cracking End End: Pure Product Purify->End Adjust_DA->Purify Adjust_H2->Purify Adjust_Cracking->Purify

Caption: Troubleshooting workflow for by-product identification and mitigation.

References

improving catalyst efficiency for hydroformylation of hexahydro-4,7-methano-indene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydroformylation of hexahydro-4,7-methano-indene.

Troubleshooting Guide

This guide addresses common issues encountered during the hydroformylation of hexahydro-4,7-methano-indene, offering potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the conversion of hexahydro-4,7-methano-indene lower than expected?

Possible Causes:

  • Catalyst Deactivation: The active catalyst species may be degrading over the course of the reaction. A common deactivation pathway is the oxidation of phosphine or phosphite ligands, which can be initiated by trace impurities like hydroperoxides in the substrate or solvent.[1]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a high conversion rate within the desired timeframe.

  • Suboptimal Reaction Conditions: The temperature and pressure of the syngas (CO/H₂) may not be optimal for the specific catalyst system being used.

  • Poor Mass Transfer: Inefficient mixing can lead to poor availability of the gaseous reactants (CO and H₂) at the catalyst's active sites in the liquid phase.

Recommended Solutions:

  • Purify Reactants and Solvents: Ensure that the substrate, hexahydro-4,7-methano-indene, and the solvent are free from peroxides and other potential catalyst poisons.

  • Increase Catalyst Loading: Incrementally increase the catalyst concentration to observe its effect on the conversion rate.

  • Optimize Reaction Parameters: Systematically vary the temperature and pressure to find the optimal conditions for your catalytic system. For rhodium-based catalysts, temperatures typically range from 80°C to 120°C and pressures from 20 to 100 bar.

  • Improve Agitation: Increase the stirring rate to enhance the dissolution and transport of CO and H₂ to the catalyst.

Question 2: How can I improve the regioselectivity of the hydroformylation towards the desired aldehyde isomer?

Possible Causes:

  • Inappropriate Ligand Choice: The electronic and steric properties of the ligand coordinated to the metal center play a crucial role in determining the regioselectivity of the reaction.

  • Reaction Conditions Favoring Undesired Isomer: Temperature and CO partial pressure can influence the ratio of linear to branched aldehydes.

Recommended Solutions:

  • Ligand Modification:

    • Electronic Effects: Employing ligands with different electronic properties can influence the selectivity. For instance, decreasing phosphine basicity has been shown to increase enantioselectivity in some systems.[2]

    • Steric Hindrance: Utilizing bulky ligands can sterically hinder the approach of the olefin in a way that favors the formation of one isomer over the other.

    • Bidentate Ligands: The "bite angle" of bidentate phosphine ligands is a key parameter in controlling regioselectivity. Experiment with different bidentate ligands to find the optimal geometry.

  • Employ Bimetallic Catalysts: Studies on the structurally similar dicyclopentadiene have shown that Co-Rh bimetallic catalysts can significantly enhance selectivity towards the desired diformyl product compared to monometallic rhodium catalysts.[3][4]

  • Optimize CO:H₂ Ratio and Pressure: Varying the ratio of carbon monoxide to hydrogen and the total pressure can alter the product distribution.

Question 3: What leads to the formation of byproducts like alcohols or hydrogenated substrate?

Possible Causes:

  • Consecutive Reactions: The initially formed aldehyde can be subsequently hydrogenated to the corresponding alcohol under the reaction conditions.

  • Side Reactions: The olefin substrate can undergo hydrogenation, a common side reaction in hydroformylation.

  • Tandem Catalysis: Some catalytic systems can promote a tandem hydroformylation-hydrogenation sequence.

Recommended Solutions:

  • Optimize Reaction Time: Shorter reaction times can minimize the formation of consecutive products like alcohols.

  • Adjust H₂ Partial Pressure: Lowering the partial pressure of hydrogen can reduce the rate of hydrogenation side reactions.

  • Catalyst/Ligand Selection: Choose a catalyst system that is highly selective for hydroformylation over hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are typical catalyst systems for the hydroformylation of cyclic olefins like hexahydro-4,7-methano-indene?

A1: Rhodium-based catalysts are highly active for the hydroformylation of olefins under milder conditions than their cobalt counterparts. A common precursor is Rh(acac)(CO)₂, used in conjunction with a variety of phosphine or phosphite ligands. For structurally similar molecules like dicyclopentadiene, Co-Rh bimetallic catalysts supported on materials like Fe₃O₄ have also demonstrated high activity and selectivity.[3][4][5]

Q2: How do I prepare the catalyst for the reaction?

A2: The active catalyst is typically formed in situ. A general procedure involves charging the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired ligand into the reactor under an inert atmosphere. The solvent and the substrate are then added, and the reactor is pressurized with syngas (a mixture of CO and H₂). The active catalytic species, often a rhodium-hydrido-carbonyl complex, forms under the reaction conditions.

Q3: What analytical techniques are suitable for monitoring the reaction and analyzing the products?

A3: Gas chromatography (GC) is a common and effective method for monitoring the conversion of the starting material and the formation of products. GC-MS can be used to identify the different aldehyde isomers and any byproducts. For a more detailed understanding of the catalyst structure under reaction conditions, specialized techniques like high-pressure IR (HP-IR) and high-pressure NMR (HP-NMR) spectroscopy can be employed.[2]

Quantitative Data

The following tables summarize quantitative data from the hydroformylation of dicyclopentadiene (DCPD), a structurally related substrate to hexahydro-4,7-methano-indene. This data can serve as a valuable reference for catalyst selection and process optimization.

Table 1: Effect of Cobalt Loading on Diformyltricyclodecanes (DFTD) Synthesis in DCPD Hydroformylation [4]

EntryCatalystDCPD Conversion (%)MFTD Selectivity (%)DFTD Selectivity (%)Other By-products (%)
14Co/Fe₃O₄0000
22Rh/Fe₃O₄10059.421.319.3
30.5Co-2Rh/Fe₃O₄10051.230.818
41Co-2Rh/Fe₃O₄10037.154.98
52Co-2Rh/Fe₃O₄10023725
64Co-2Rh/Fe₃O₄1006.290.63.2
78Co-2Rh/Fe₃O₄100236710
Reaction Conditions: 95°C and 4 MPa for 1.5 h, followed by 140°C and 7 MPa for 4 h; 5 g DCPD; 0.2 g catalyst; 0.2 g PPh₃; 20 mL solvent.

Table 2: Reaction Rate Constants for DCPD Hydroformylation to Monoformyltricyclodecenes (MFTD) [4]

EntryCatalystCo/Rh RatioRate Constant (k) (min⁻¹)
12Rh/Fe₃O₄0:10.025
20.5Co-2Rh/Fe₃O₄0.25:10.031
31Co-2Rh/Fe₃O₄0.5:10.039
42Co-2Rh/Fe₃O₄1:10.045
54Co-2Rh/Fe₃O₄2:10.052
68Co-2Rh/Fe₃O₄4:10.048
Reaction Conditions: 95°C and 4 MPa for 1.5 h; 5 g DCPD; 0.2 g catalyst; 0.2 g PPh₃; 20 mL solvent.

Experimental Protocols & Visualizations

General Experimental Workflow for Hydroformylation

The following diagram illustrates a typical experimental workflow for the hydroformylation of hexahydro-4,7-methano-indene.

G cluster_prep Catalyst Preparation and Reactor Setup cluster_reaction Reaction cluster_workup Work-up and Analysis p1 Charge Rh precursor and ligand into autoclave under N₂ p2 Add solvent and hexahydro-4,7-methano-indene p1->p2 p3 Seal and purge autoclave with N₂ then CO/H₂ p2->p3 r1 Pressurize with CO/H₂ to desired pressure p3->r1 r2 Heat to reaction temperature with stirring r1->r2 r3 Monitor reaction progress (e.g., by GC) r2->r3 w1 Cool reactor to room temperature and vent gases r3->w1 w2 Collect crude product mixture w1->w2 w3 Analyze product distribution (GC, GC-MS, NMR) w2->w3 w4 Purify product (e.g., distillation, chromatography) w3->w4 G start Low Conversion Observed c1 Check for Catalyst Deactivation start->c1 s1 Purify Substrate and Solvent (remove peroxides) c1->s1 Evidence of degradation? c2 Evaluate Reaction Conditions c1->c2 No end Improved Conversion s1->end s2 Optimize Temperature and Pressure c2->s2 Suboptimal? c3 Assess Catalyst Loading c2->c3 No s2->end s3 Increase Catalyst Concentration c3->s3 Too low? c4 Consider Mass Transfer Limitations c3->c4 No s3->end s4 Increase Stirring Rate c4->s4 Inefficient mixing? s4->end G cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway precursor Rh Precursor + Ligand active Active Rh-H(CO)nLm Complex precursor->active + CO/H₂ olefin Olefin active->olefin Coordination oxidized_ligand Oxidized Ligand active->oxidized_ligand + Impurities (e.g., peroxides) aldehyde Aldehyde olefin->aldehyde Hydroformylation aldehyde->active Catalyst Regeneration inactive_species Inactive Rh Species oxidized_ligand->inactive_species

References

Navigating the Separation of Octahydro-4,7-methano-1H-inden-5-ol Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak co-elution during the HPLC analysis of Octahydro-4,7-methano-1H-inden-5-ol isomers.

Troubleshooting Guide: Resolving Peak Co-elution

Peak co-elution is a common challenge in the HPLC analysis of structurally similar isomers. This guide provides a systematic approach to diagnosing and resolving this issue.

Initial Assessment: Is it truly co-elution?

The first step is to confirm that the observed peak distortion is due to the co-elution of isomers and not a result of poor chromatographic performance.

  • Symptom: Broad, asymmetrical, or shouldered peaks.

  • Diagnosis:

    • Peak Purity Analysis: If using a Diode Array Detector (DAD) or Mass Spectrometer (MS), assess peak purity across the entire peak.[1][2] A non-uniform spectral profile indicates the presence of multiple components.

    • Vary Injection Volume: A split peak may represent two co-eluting compounds. Try a smaller injection volume to see if the peaks become more distinct.

  • Logical Workflow for Initial Assessment:

start Observe broad or shouldered peak purity Perform Peak Purity Analysis (DAD/MS) start->purity injection Vary Injection Volume start->injection uniform Uniform Spectral Profile? purity->uniform distinct Peaks Become More Distinct? injection->distinct coelution Co-elution Confirmed uniform->coelution No other_issue Investigate other issues (e.g., column void, solvent mismatch) uniform->other_issue Yes distinct->coelution Yes distinct->other_issue No start Poor Selectivity (α ≈ 1) mobile_phase Modify Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase start->stationary_phase solvent_swap Switch Organic Solvent (e.g., ACN to MeOH) mobile_phase->solvent_swap ph_adjust Adjust pH mobile_phase->ph_adjust additives Use Additives mobile_phase->additives diastereomers Diastereomers? stationary_phase->diastereomers enantiomers Enantiomers? stationary_phase->enantiomers achiral_col Test Different Achiral Columns (e.g., C18, Silica, Phenyl-Hexyl) diastereomers->achiral_col Yes chiral_col Screen Chiral Stationary Phases (e.g., Polysaccharide, Macrocyclic Antibiotic) enantiomers->chiral_col Yes (Direct) derivatize Indirect Method: Derivatize to form Diastereomers, Separate on Achiral Column enantiomers->derivatize Yes (Indirect)

References

purification techniques for high-purity Octahydro-4,7-methano-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Octahydro-4,7-methano-1H-inden-5-ol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Question: My final product after distillation has a low purity and a yellowish tint. What could be the cause and how can I fix it?

Answer:

A low purity and yellowish tint after distillation can be attributed to several factors:

  • Thermal Decomposition: this compound may be susceptible to thermal degradation at elevated temperatures, leading to the formation of colored impurities.

  • Co-distillation of Impurities: Impurities with boiling points close to that of the target compound may co-distill, resulting in a lower purity.

  • Oxidation: The compound might be sensitive to oxidation at high temperatures, especially in the presence of air.

Solutions:

  • Vacuum Distillation: Employing vacuum distillation will lower the boiling point of the compound, reducing the risk of thermal decomposition.[1]

  • Fractional Distillation: If co-distillation of impurities is suspected, using a fractionating column can improve the separation efficiency.

  • Inert Atmosphere: Perform the distillation under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Question: During column chromatography, I am observing poor separation of my compound from impurities. What are the likely reasons and how can I improve the separation?

Answer:

Poor separation during column chromatography can stem from several issues related to the stationary phase, mobile phase, and sample loading.

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the target compound from impurities.

  • Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor resolution.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and inefficient separation.

  • Incorrect Stationary Phase: The choice of stationary phase (e.g., silica gel, alumina) may not be suitable for the specific separation.

Solutions:

  • Optimize the Mobile Phase: Systematically vary the solvent ratio of your mobile phase to find the optimal polarity for good separation. Use thin-layer chromatography (TLC) to quickly screen different solvent systems.

  • Reduce Sample Load: Ensure the amount of crude product loaded is appropriate for the size of your column. A general rule of thumb is to use a 1:20 to 1:100 ratio of sample to stationary phase by weight.

  • Proper Column Packing: Use a consistent and careful technique to pack the column to ensure a uniform bed.

  • Select an Appropriate Stationary Phase: Based on the polarity of your compound and impurities, select the most suitable stationary phase. For a moderately polar compound like this compound, silica gel is often a good starting point.

Question: My recrystallization attempt resulted in a very low yield, or no crystals formed at all. What went wrong?

Answer:

Low yield or failure to crystallize during recrystallization is a common issue that can be caused by:

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound even at low temperatures, or it may not dissolve the impurities well at high temperatures.

  • Insufficient Concentration: The solution may be too dilute for crystals to form upon cooling.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very small crystals, which are difficult to filter and may trap impurities.

  • Presence of Soluble Impurities: High concentrations of impurities can inhibit crystal formation.

Solutions:

  • Select an Optimal Solvent: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should either not dissolve the impurities at all or dissolve them very well even at low temperatures. Perform small-scale solvent screening to find the best one.

  • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to reach the saturation point at the boiling temperature.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.

  • Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as a simple filtration or a quick column chromatography, before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound to a very high purity (>99%)?

A1: For achieving very high purity, a multi-step approach is often the most effective. This typically involves an initial purification by vacuum distillation or column chromatography to remove the bulk of the impurities, followed by a final recrystallization step to achieve the desired high purity.[1][2] The choice of the primary method may depend on the nature of the impurities.

Q2: How can I assess the purity of my final product?

A2: Several analytical techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[1]

  • Gas Chromatography (GC): GC is another excellent technique for purity assessment, especially for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions (e.g., over-oxidation or incomplete hydrogenation), and residual solvents.[1] For instance, if the compound is synthesized via hydrogenation of the corresponding indenol, residual unsaturated precursor might be present.[1]

Q4: What are the recommended storage conditions for high-purity this compound?

A4: To maintain its purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere is recommended to prevent degradation.

Data Presentation

The following table summarizes the expected outcomes of different purification techniques for this compound. The data presented are typical and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueTypical Purity AchievedExpected YieldThroughputKey AdvantagesKey Disadvantages
Vacuum Distillation 95-98%70-85%HighEffective for removing non-volatile impurities and solvents.Potential for thermal degradation; may not separate isomers or impurities with close boiling points.
Column Chromatography 98-99.5%50-75%Low to MediumExcellent for separating closely related compounds and isomers.Can be time-consuming and requires significant amounts of solvent.
Recrystallization >99%40-70%Medium to HighHighly effective for achieving very high purity; removes insoluble and trace soluble impurities.Yield can be low; requires finding a suitable solvent.

Experimental Protocols

1. Vacuum Distillation of this compound

  • Objective: To purify crude this compound by separating it from non-volatile impurities and solvents.

  • Apparatus: A standard vacuum distillation setup including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, a vacuum pump, and a heating mantle with a stirrer.

  • Procedure:

    • Place the crude this compound into the round-bottom flask with a magnetic stir bar.

    • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired vacuum is reached, gradually heat the distillation flask using the heating mantle.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

    • Once the distillation is complete, turn off the heating and allow the system to cool to room temperature before releasing the vacuum.

2. Column Chromatography of this compound

  • Objective: To separate this compound from impurities with different polarities.

  • Materials: Silica gel (60-120 mesh), appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), crude this compound, chromatography column, collection tubes.

  • Procedure:

    • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel bed.

    • Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

3. Recrystallization of this compound

  • Objective: To achieve high-purity solid this compound by crystallization from a suitable solvent.

  • Materials: Partially purified this compound, a suitable recrystallization solvent (e.g., heptane, toluene, or a mixture), Erlenmeyer flask, heating source, filtration apparatus.

  • Procedure:

    • Place the partially purified compound in an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid.

    • If there are any insoluble impurities, perform a hot filtration to remove them.

    • Allow the clear solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize the yield of crystals.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

PurificationWorkflow Crude Crude Product Distillation Vacuum Distillation Crude->Distillation Initial Cleanup Chromatography Column Chromatography Distillation->Chromatography Further Purification Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Analysis Purity Analysis (HPLC, GC, NMR) Recrystallization->Analysis PureProduct High-Purity Product (>99%) Analysis->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingChromatography Start Poor Separation in Column Chromatography CheckSolvent Is the solvent system optimized? Start->CheckSolvent CheckLoad Is the column overloaded? CheckSolvent->CheckLoad Yes OptimizeSolvent Optimize mobile phase using TLC CheckSolvent->OptimizeSolvent No CheckPacking Is the column packed properly? CheckLoad->CheckPacking No ReduceLoad Reduce sample load CheckLoad->ReduceLoad Yes RepackColumn Repack the column carefully CheckPacking->RepackColumn No GoodSeparation Achieve Good Separation CheckPacking->GoodSeparation Yes OptimizeSolvent->Start ReduceLoad->Start RepackColumn->Start PurificationDecisionTree node_rect node_rect Start Start: Choose Purification Method ImpurityType What is the nature of the main impurity? Start->ImpurityType BoilingPoint Boiling point significantly different? ImpurityType->BoilingPoint Non-volatile or solvent Polarity Different polarity? ImpurityType->Polarity Structurally similar BoilingPoint->Polarity No Distillation Use Vacuum Distillation BoilingPoint->Distillation Yes FinalPurity Is >99.5% purity required? Polarity->FinalPurity No Chromatography Use Column Chromatography Polarity->Chromatography Yes Recrystallization Use Recrystallization FinalPurity->Recrystallization Yes Chromatography->FinalPurity

References

preventing side reactions during the oxidation of Octahydro-4,7-methano-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the oxidation of Octahydro-4,7-methano-1H-inden-5-ol to its corresponding ketone, Octahydro-4,7-methano-1H-inden-5-one.

Troubleshooting Guides

Problem 1: Low or No Conversion of the Starting Alcohol

Possible Causes:

  • Steric Hindrance: The rigid, bicyclic structure of this compound presents significant steric hindrance, which can impede the approach of bulky oxidizing agents. The endo isomer is particularly hindered.[1]

  • Inactive Oxidizing Agent: The oxidizing agent may have degraded due to improper storage or handling.

  • Insufficient Reagent: An inadequate molar ratio of the oxidizing agent to the alcohol may lead to incomplete conversion.

  • Low Reaction Temperature: Some oxidation reactions, like the Swern oxidation, require careful temperature control and may be sluggish if the temperature is too low.

Solutions:

  • Choice of Oxidant: Employ less sterically demanding oxidizing agents. Dess-Martin Periodinane (DMP) is often effective for hindered alcohols.[2][3] Newer catalysts like 2-azaadamantane N-oxyl (AZADO) have shown high activity for the oxidation of sterically hindered secondary alcohols where TEMPO is less effective.[4]

  • Reagent Quality: Use freshly opened or properly stored oxidizing agents. The activity of DMP, for instance, can be influenced by the amount of residual water.[3]

  • Stoichiometry: Increase the molar equivalents of the oxidizing agent. A 1.5 to 2-fold excess is common for DMP oxidations.[2]

  • Reaction Conditions: Optimize the reaction temperature and time. For Swern oxidations, ensure the reaction is allowed to warm to room temperature after the addition of triethylamine. For DMP oxidations, reactions are typically run at room temperature and are often complete within a few hours.[5]

Problem 2: Formation of Unexpected Side Products (Rearrangement)

Possible Cause:

  • Wagner-Meerwein Rearrangement: Under acidic conditions, such as those used in Jones oxidation, the carbocation intermediate formed can undergo a Wagner-Meerwein rearrangement.[6][7][8] This is a common reaction in bicyclic systems, leading to a rearranged carbon skeleton and the formation of isomeric ketones or other byproducts.[9]

Solutions:

  • Avoid Acidic Conditions: Utilize oxidation methods that proceed under neutral or basic conditions to avoid carbocation formation.

    • Dess-Martin Oxidation: This reaction is performed under neutral conditions, often in dichloromethane.[5]

    • Swern Oxidation: This method uses a non-acidic medium and is known for its mildness, making it suitable for acid-sensitive substrates.[5]

    • TEMPO-mediated Oxidation: These oxidations can be carried out under neutral or slightly basic conditions.

Problem 3: Difficult Purification of the Desired Ketone

Possible Cause:

  • Contamination with Reagent Byproducts: The crude product may be contaminated with byproducts from the oxidizing agent, such as chromium salts from Jones oxidation or iodine-containing compounds from DMP oxidation.

  • Similar Polarity of Product and Starting Material: The ketone product and the starting alcohol may have similar polarities, making separation by column chromatography challenging.

Solutions:

  • Work-up Procedure:

    • Jones Oxidation: After the reaction, excess chromic acid can be quenched with isopropanol. The chromium salts can then be removed by filtration and aqueous extraction.

    • DMP Oxidation: The reaction mixture can be washed with a solution of sodium thiosulfate to remove iodine byproducts.[10]

  • Chromatography:

    • Use a less polar solvent system for column chromatography to improve the separation between the slightly more polar alcohol and the ketone.

    • Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is recommended for a high-yield, clean conversion of this compound to the ketone?

For this sterically hindered secondary alcohol, the Dess-Martin oxidation is highly recommended. It is known for its mild reaction conditions (neutral pH, room temperature), high yields, and tolerance of sensitive functional groups.[6] The Swern oxidation is another excellent choice due to its mildness and avoidance of toxic heavy metals.

Q2: Can I use Jones oxidation for this transformation? What are the risks?

While Jones oxidation is a powerful method, it is not ideal for this substrate. The strongly acidic conditions can lead to Wagner-Meerwein rearrangements of the bicyclic skeleton, resulting in a mixture of products and lowering the yield of the desired ketone.[7]

Q3: My reaction is very slow when using TEMPO as a catalyst. How can I improve the reaction rate?

Standard TEMPO can be inefficient for the oxidation of sterically hindered alcohols due to the steric bulk around the nitroxyl radical.[4][11] Consider using less hindered TEMPO derivatives like AZADO or ABNO, which have shown significantly higher catalytic activity for such substrates.[4]

Q4: I observe an unknown byproduct with a similar mass in my GC-MS analysis. What could it be?

If you are using an acidic oxidation method, the byproduct is likely a rearranged ketone resulting from a Wagner-Meerwein shift.[6] If using other methods, it could be an over-oxidation product or a product of a different side reaction. It is advisable to isolate the byproduct and characterize it using spectroscopic methods (NMR, IR) to confirm its structure.

Q5: Are there any "green" or more environmentally friendly oxidation methods for this alcohol?

Yes, TEMPO-catalyzed oxidations using a co-oxidant like sodium hypochlorite (bleach) or even air are considered greener alternatives to chromium-based reagents.[12] While standard TEMPO may be slow, the use of more active derivatives like AZADO can make these catalytic systems more efficient for hindered alcohols.[4]

Quantitative Data Summary

Oxidation MethodTypical Yield (%)Reaction ConditionsKey AdvantagesPotential Side Reactions/Disadvantages
Dess-Martin Oxidation 85-95%CH₂Cl₂, Room Temp, 1-4hMild, Neutral pH, High Yield, Good for Hindered AlcoholsReagent is expensive and potentially explosive
Swern Oxidation 80-90%(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78°C to RTMild, Avoids Heavy Metals, Good for Acid-Sensitive SubstratesRequires low temperatures, produces malodorous dimethyl sulfide
Jones Oxidation Variable (often lower due to side reactions)CrO₃, H₂SO₄, Acetone, 0°C to RTInexpensive ReagentStrongly acidic, can cause Wagner-Meerwein rearrangement, uses carcinogenic Cr(VI)
TEMPO-mediated Oxidation 70-90% (with suitable catalyst)Cat. TEMPO derivative, Co-oxidant (e.g., NaOCl), CH₂Cl₂/H₂O, 0°C to RTCatalytic, Can use "green" co-oxidantsStandard TEMPO is slow for hindered alcohols, requires catalyst optimization

Experimental Protocols

Dess-Martin Oxidation Protocol
  • To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin Periodinane (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing a 10-fold excess of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the crude product by column chromatography on silica gel.

Swern Oxidation Protocol
  • To a solution of oxalyl chloride (1.5 eq) in CH₂Cl₂ at -78°C, add a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in CH₂Cl₂ dropwise.

  • Stir the mixture for 15 minutes at -78°C.

  • Add a solution of this compound (1.0 eq) in CH₂Cl₂ dropwise.

  • Stir the reaction mixture for 1 hour at -78°C.

  • Add triethylamine (5.0 eq) dropwise and stir for 15 minutes at -78°C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up & Purification cluster_product Final Product start This compound oxidation Oxidation (e.g., Dess-Martin, Swern) start->oxidation workup Aqueous Work-up oxidation->workup purification Column Chromatography workup->purification product Octahydro-4,7-methano-1H-inden-5-one purification->product

Caption: General experimental workflow for the oxidation.

troubleshooting_logic cluster_cause Potential Causes cluster_solution Recommended Solutions start Low Yield or Side Products? cause1 Steric Hindrance start->cause1 cause2 Acidic Conditions (Rearrangement) start->cause2 cause3 Reagent Inactivity start->cause3 solution1 Use Less Bulky Oxidant (e.g., DMP, AZADO) cause1->solution1 solution2 Use Neutral/Basic Conditions (e.g., Dess-Martin, Swern) cause2->solution2 solution3 Use Fresh Reagents cause3->solution3

Caption: Troubleshooting decision-making process.

signaling_pathway cluster_jones Jones Oxidation (Acidic) cluster_dm Dess-Martin Oxidation (Neutral) alcohol_j Alcohol carbocation Carbocation Intermediate alcohol_j->carbocation rearranged_product Rearranged Byproduct carbocation->rearranged_product Wagner-Meerwein Rearrangement ketone_j Desired Ketone carbocation->ketone_j alcohol_dm Alcohol periodinane_intermediate Periodinane Intermediate alcohol_dm->periodinane_intermediate ketone_dm Desired Ketone periodinane_intermediate->ketone_dm Concerted Elimination

Caption: Comparison of reaction pathways.

References

Technical Support Center: Scaling Up the Synthesis of Octahydro-4,7-methano-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of Octahydro-4,7-methano-1H-inden-5-ol. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key process data.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale method for synthesizing this compound? A1: The most prevalent method is the catalytic hydrogenation of an unsaturated precursor, such as dicyclopentadiene (DCPD) derivatives or hexahydro-4,7-methano-inden-5-ol.[1][2][3] This process typically employs a heterogeneous catalyst, like palladium on carbon (Pd/C), under elevated hydrogen pressure and temperature to achieve high conversion and selectivity.[1]

Q2: What are the primary safety concerns when scaling up this hydrogenation process? A2: Key safety issues include:

  • Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. The reactor system must be designed to handle high pressures and be properly purged with an inert gas before and after the reaction.[4]

  • Catalyst Flammability: Palladium on carbon (Pd/C) is pyrophoric and can ignite spontaneously upon exposure to air, especially after the reaction when dry.[4] The catalyst should always be handled as a wet slurry in an inert atmosphere.[4]

  • Exothermic Reaction: Catalytic hydrogenation is an exothermic process.[5][6] On a large scale, the reduced surface-area-to-volume ratio of the reactor can make heat dissipation challenging, potentially leading to a dangerous temperature runaway.[6][7][8]

Q3: Which process parameters are most critical to control during scale-up? A3: Successful and safe scale-up requires precise control over several parameters:

  • Heat Transfer: Managing the reaction exotherm is crucial. This involves ensuring the reactor's cooling system is adequate for the larger batch size.[5][6]

  • Mass Transfer (Agitation): Efficient mixing is vital to ensure good contact between the hydrogen gas, liquid substrate/solvent, and the solid catalyst.[5][9] Poor agitation can lead to slow or incomplete reactions.

  • Hydrogen Pressure: The reaction rate is often dependent on hydrogen pressure. Consistent and adequate pressure is necessary for efficient conversion.[1][10]

  • Catalyst Activity and Loading: The quality, activity, and concentration of the catalyst directly impact reaction time and completeness.[8][9]

Q4: How does the purity of starting materials affect the scaled-up synthesis? A4: Using lower-purity, industrial-grade starting materials, which is common in large-scale production, can introduce impurities that act as catalyst poisons.[11] Compounds containing sulfur, for example, can strongly adsorb to the catalyst's active sites, leading to deactivation and a stalled reaction.[8][9] It is essential to either use high-purity raw materials or implement a purification step before the hydrogenation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Issue Potential Cause Recommended Solution
Slow or Stalled Reaction 1. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas have deactivated the catalyst.[8][9] 2. Inactive Catalyst: The catalyst may be old, have reduced activity, or was improperly handled.[9] 3. Insufficient Mass Transfer: Poor agitation is limiting contact between reactants and the catalyst surface.[9] 4. Low Hydrogen Pressure/Availability: Hydrogen pressure is too low, or there is a leak in the system.[10]1. Purify starting materials to remove potential poisons. Consider using a guard bed. 2. Use a fresh batch of high-activity catalyst. Ensure proper inert handling. 3. Increase the agitation speed. Evaluate the reactor's mixing efficiency for the given scale. 4. Increase hydrogen pressure within safe limits of the reactor. Check the system for leaks.
Low Product Yield 1. Incomplete Conversion: The reaction was stopped prematurely or stalled (see above). 2. Side Reactions: Sub-optimal conditions (e.g., excessively high temperature) may be promoting the formation of by-products. 3. Product Loss During Workup: The product may be lost during catalyst filtration or solvent removal steps.1. Monitor the reaction to completion using techniques like GC or hydrogen uptake measurement. Address stalling issues. 2. Re-optimize reaction conditions (temperature, pressure) for the larger scale. 3. Optimize filtration and distillation procedures to minimize mechanical losses.
Poor Reproducibility Between Batches 1. Inconsistent Raw Material Quality: Variations in the purity of the starting material from different suppliers or lots.[7] 2. Variations in Catalyst Activity: Different batches of catalyst may have different activity levels. 3. Inconsistent Process Control: Minor deviations in temperature, pressure, or addition rates can have a larger impact at scale.1. Establish strict specifications for incoming raw materials and perform quality control analysis. 2. Qualify each new batch of catalyst with a small-scale test reaction. 3. Implement robust process automation and control systems to ensure consistency.[12]
Rapid, Uncontrolled Temperature Increase (Runaway) 1. Inadequate Cooling: The reactor's cooling system cannot remove the heat generated by the reaction at the current rate.[6][8] 2. Poor Mixing: "Hot spots" may be forming in the reactor due to inefficient agitation.[8]1. Immediate Action: Stop any reactant feeds, maximize cooling, and prepare for emergency procedures. For future batches, reduce the reaction rate by lowering temperature, pressure, or catalyst loading. 2. Improve agitation to ensure uniform temperature distribution throughout the reactor.

Visualizations

A logical workflow is critical for a successful scale-up campaign. The following diagram illustrates the key stages.

Diagram 1: General Workflow for Scaled-Up Synthesis setup Reactor Setup & Safety Checks charge Charge Substrate & Solvent setup->charge inert Inert with N2 charge->inert catalyst Charge Catalyst Slurry inert->catalyst purge Purge with H2 catalyst->purge react Heat & Pressurize (Run Reaction) purge->react monitor Monitor H2 Uptake & Sample for GC react->monitor cool Cool Down & Vent react->cool filter Catalyst Filtration (Wet, Inert Atmosphere) cool->filter purify Solvent Removal & Vacuum Distillation filter->purify product Final Product: Octahydro-4,7-methano- 1H-inden-5-ol purify->product

Caption: General workflow for the scaled-up synthesis.

When experiments do not proceed as planned, a structured troubleshooting approach is necessary.

Diagram 2: Troubleshooting Logic for Incomplete Hydrogenation start Reaction Stalled or Incomplete cause_cat Catalyst Issue? start->cause_cat cause_cond Reaction Conditions? start->cause_cond cause_mat Material Purity? start->cause_mat sol_cat_act Use Fresh Catalyst cause_cat->sol_cat_act sol_cat_load Increase Loading cause_cat->sol_cat_load sol_cond_p Increase H2 Pressure cause_cond->sol_cond_p sol_cond_t Optimize Temperature cause_cond->sol_cond_t sol_cond_mix Increase Agitation cause_cond->sol_cond_mix sol_mat Purify Substrate & Solvent cause_mat->sol_mat

Caption: Troubleshooting logic for incomplete hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This generalized protocol outlines the key steps for the synthesis of this compound. Note: All operations should be conducted in a well-ventilated area, adhering to all institutional safety protocols for high-pressure hydrogenation.

1. Materials and Equipment:

  • Substrate: Hexahydro-4,7-methano-inden-5-ol (or other suitable unsaturated precursor)

  • Catalyst: 5% Palladium on Carbon (Pd/C), typically 5-10% w/w relative to the substrate.[1][9]

  • Solvent: Ethanol or Methanol.[1]

  • Gases: High-purity hydrogen (H₂) and nitrogen (N₂).

  • Equipment: A high-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, thermocouple, and cooling system. Filtration apparatus (e.g., Celite pad in a Büchner funnel or a filter press for larger scales).

2. Reactor Preparation and Charging:

  • Ensure the reactor is clean, dry, and has passed a pressure test.

  • Charge the reactor with the substrate and solvent.

  • Seal the reactor and begin moderate agitation.

  • Purge the reactor by pressurizing with nitrogen to ~5 bar and then venting to atmospheric pressure. Repeat this cycle at least 3-5 times to remove all oxygen.

  • In a separate flask, create a slurry of the Pd/C catalyst in a small amount of the reaction solvent under a nitrogen atmosphere.

  • Transfer the catalyst slurry to the reactor via a sample port or injection system, minimizing any exposure to air.

3. Reaction Execution:

  • After adding the catalyst, purge the reactor system with hydrogen gas. Pressurize with H₂ to ~3-5 bar and vent. Repeat 3 times.[1]

  • Pressurize the reactor to the target pressure (e.g., 5 bar).

  • Begin heating the mixture to the target temperature (e.g., 60–80°C).[1]

  • Maintain vigorous agitation throughout the reaction to ensure efficient gas-liquid-solid mixing.

  • Monitor the reaction progress by observing the drop in hydrogen pressure from the reservoir (indicating consumption). Samples can be carefully taken at intervals to analyze for substrate conversion by Gas Chromatography (GC).

4. Work-up and Purification:

  • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

  • Vent the excess hydrogen pressure carefully and purge the reactor 3-5 times with nitrogen to remove all residual hydrogen.

  • Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Crucially, do not allow the catalyst filter cake to dry , as it can ignite in air.[4] Keep it wet with solvent.

  • Rinse the filter cake with additional solvent to recover any remaining product.

  • Transfer the spent catalyst slurry into a designated waste container with water for safe disposal.

  • Combine the filtrate and washes. Remove the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain the final this compound.[1]

References

managing reaction parameters to control isomer formation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isomer Formation Control

Welcome to the technical support center for . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction parameters I can modify to control isomer formation?

The selective formation of a desired isomer is a critical goal in organic synthesis. The main parameters that you can adjust to influence the ratio of isomers (regioisomers or stereoisomers) include:

  • Temperature: Can affect both reaction rate and the thermodynamic equilibrium between isomers.[1]

  • Solvent: The polarity, proticity, and coordinating ability of the solvent can stabilize specific transition states, thereby influencing the stereochemical outcome.[2][3]

  • Catalyst: Chiral or regioselective catalysts can create a specific reaction environment that lowers the activation energy for the formation of one isomer over others.[4][5]

  • Reagents and Substrate: The structure of the starting material and the choice of reagents, including the use of chiral auxiliaries, can dictate the stereochemical or regiochemical outcome.[6][7]

Q2: How does temperature influence the ratio of isomers?

Temperature has a dual effect on isomer formation. Since many isomerization reactions are exothermic, lower temperatures often favor the thermodynamically more stable product at equilibrium.[1] Conversely, increasing the temperature generally increases the reaction rate, which can be crucial if the reaction is kinetically controlled.[8] In some cases, a phenomenon known as the "inversion temperature" can be observed, where the selectivity for one isomer over another reverses as the temperature changes.[2]

Q3: What is the role of the solvent in controlling stereoselectivity?

The solvent is not merely an inert medium; it can play a decisive role in stereoselectivity by stabilizing or destabilizing transition states.[2][3] Key solvent properties include:

  • Polarity: Polar protic solvents can favor different reaction pathways and stereochemical outcomes compared to nonpolar aprotic solvents, for example, in nucleophilic substitution (SN1/SN2) and electrophilic addition reactions.[9]

  • Coordinating Ability: Solvents can coordinate with reactants or catalysts, influencing their conformation and reactivity. For instance, in glycosylation reactions, ethereal solvents like THF or diethyl ether tend to favor the formation of α-linkages (1,2-cis products), while nitrile solvents often direct the reaction towards β-selectivity.[10]

Q4: How can a catalyst be used to favor the formation of a specific isomer?

Catalysts provide an alternative reaction pathway with a lower activation energy.[5] In the context of isomer control:

  • Enantioselective Catalysis: Chiral catalysts, often metal complexes with chiral ligands, create a chiral environment that favors the formation of one enantiomer over the other.[4][11] A classic example is the Sharpless asymmetric epoxidation.

  • Regioselective Catalysis: Certain catalysts can direct a reaction to a specific site on a molecule. For example, specific ruthenium-based catalysts can isomerize terminal alkenes to internal (E)-alkenes with very high selectivity.[12][13]

Q5: What is a chiral auxiliary and how does it work?

A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate.[6][14] Its purpose is to guide a subsequent reaction to create a new stereocenter with a specific configuration (diastereoselective control).[15] After the desired stereocenter is formed, the auxiliary is removed and can often be recovered for reuse. Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylation and aldol reactions.[6][16]

Troubleshooting Guides

Problem 1: My reaction is producing a poor E/Z ratio in an alkene synthesis.

Possible Causes & Solutions:

  • Reaction Conditions: The choice of base and solvent can significantly impact the stereochemical outcome of elimination reactions (e.g., Wittig reaction).

  • Steric Hindrance: Bulky reagents or substrates may favor the formation of the less sterically hindered isomer (often the E-isomer).

  • Temperature: Higher temperatures may lead to a loss of selectivity.

Troubleshooting Steps:

  • Modify the Base/Solvent System: In reactions like the Wittig olefination, unstabilized ylides in aprotic, salt-free solvents tend to favor Z-alkenes. Stabilized ylides or the use of Schlosser conditions (addition of a second equivalent of alkyllithium at low temperature) can favor E-alkenes.

  • Adjust Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to maximize kinetic control.

  • Change the Catalyst: For alkene isomerization reactions, use a catalyst known for high stereoselectivity, such as specific ruthenium complexes that can yield >99% E-isomer.[12]

Problem 2: My reaction is yielding a nearly 1:1 mixture of enantiomers (a racemic mixture).

Possible Causes & Solutions:

  • Achiral Environment: The reaction is proceeding without any source of chirality to influence the outcome.

  • Ineffective Chiral Catalyst/Reagent: The chiral catalyst may be inactive, used in insufficient quantity, or not suitable for the specific substrate.

  • Racemization: The desired chiral product may be racemizing under the reaction or workup conditions (e.g., presence of acid/base, elevated temperature).

Troubleshooting Steps:

  • Introduce a Chiral Influence:

    • Chiral Catalyst: Employ a well-established enantioselective catalyst for the specific transformation (e.g., BINAP-Ru for asymmetric hydrogenation).[4]

    • Chiral Auxiliary: Attach a chiral auxiliary to the substrate to direct the stereochemistry, followed by its removal.[6]

    • Chiral Reagent: Use a stoichiometric chiral reagent.[14]

  • Optimize Catalyst Conditions: Ensure the catalyst is properly activated and used at the recommended loading. Screen different chiral ligands to find the optimal one for your substrate.

  • Check for Racemization: Analyze the enantiomeric excess at different time points during the reaction. If it decreases over time, the product is racemizing. Modify workup conditions to be milder (e.g., lower temperature, neutral pH).

Problem 3: I am getting the wrong regioisomer in an electrophilic addition reaction.

Possible Causes & Solutions:

  • Reaction Mechanism: The reaction may be following an unexpected pathway (e.g., radical vs. ionic mechanism).

  • Electronic and Steric Effects: The directing effects of substituents on the substrate are leading to the undesired product.

Troubleshooting Steps:

  • Review the Mechanism (Markovnikov vs. anti-Markovnikov):

    • For Markovnikov addition (e.g., addition of H-X to an alkene), the reaction proceeds through the most stable carbocation intermediate.[17]

    • For anti-Markovnikov addition, a different mechanism is required. For example, hydroboration-oxidation adds the hydroxyl group to the less substituted carbon. For HBr addition, introducing a radical initiator (like a peroxide) will switch the mechanism from ionic to radical, resulting in anti-Markovnikov regioselectivity.

  • Modify the Reagent: The steric bulk of the reagent can influence regioselectivity. For example, using a bulky borane like 9-BBN in hydroboration increases selectivity for the anti-Markovnikov product.

  • Change the Solvent: The choice of solvent can influence the stability of intermediates and thus affect regioselectivity.[9]

Data & Protocols

Table 1: Effect of Solvent on Diastereoselectivity in a Ketene-Imine Cycloaddition

This table summarizes how solvent polarity can influence the ratio of cis to trans isomers in a [2+2] cycloaddition reaction. The data indicates that increasing solvent polarity favors the formation of the cis isomer.

SolventDielectric Constant (ε)cis Isomer (%)trans Isomer (%)cis:trans Ratio
Carbon Tetrachloride2.2307030:70
Toluene2.4455545:55
Diethyl Ether4.3604060:40
Dichloromethane8.9851585:15
Acetonitrile37.5>95<5>95:5

Note: Data is illustrative, based on general trends discussed in the literature.[18]

Table 2: Effect of Temperature on E/Z Isomer Ratio in an Isomerization Reaction

This table illustrates the impact of temperature on the equilibrium between Z and E isomers. As isomerization is often exothermic, lower temperatures favor the more stable isomer.[1]

Temperature (°C)Z-Isomer (%)E-Isomer (Thermodynamically Favored) (%)Z:E Ratio
0158515:85
25227822:78
50287228:72
100356535:65

Note: Data is illustrative and represents a typical trend for an exothermic isomerization process.

Protocol: Asymmetric Alkylation using an Evans Chiral Auxiliary

This protocol provides a general methodology for the diastereoselective alkylation of a carboxylic acid derivative using an Evans oxazolidinone auxiliary.

1. Attachment of Chiral Auxiliary:

  • The carboxylic acid is converted to its acid chloride (e.g., using oxalyl chloride or SOCl₂).

  • The acid chloride is reacted with a deprotonated chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an aprotic solvent like THF at -78 °C to form the N-acyloxazolidinone.

2. Diastereoselective Enolate Formation and Alkylation:

  • The N-acyloxazolidinone is dissolved in THF and cooled to -78 °C.

  • A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added to form the Z-enolate.

  • The electrophile (e.g., benzyl bromide) is added to the enolate solution. The chiral auxiliary sterically blocks one face of the enolate, forcing the electrophile to approach from the opposite face.

  • The reaction is allowed to warm slowly to room temperature and then quenched with a saturated aqueous solution of NH₄Cl.

3. Cleavage of the Chiral Auxiliary:

  • The alkylated N-acyloxazolidinone is cleaved to yield the chiral carboxylic acid (or alcohol, or aldehyde). A common method is hydrolysis using LiOH/H₂O₂ in a THF/water mixture.

  • The product is purified (e.g., by chromatography), and the chiral auxiliary can be recovered and recycled.

Visualizations

Troubleshooting_Workflow cluster_regio Regioisomers cluster_stereo Stereoisomers start Poor Isomer Ratio Observed q1 What type of isomerism? start->q1 regio Control Regioselectivity q1->regio Regio- q2 Enantiomers or Diastereomers? q1->q2 Stereo- regio_sol1 Review Mechanism: Markovnikov vs. Anti-Markovnikov regio->regio_sol1 regio_sol2 Modify Reagents (e.g., bulky boranes) regio_sol1->regio_sol2 enant Control Enantioselectivity q2->enant diast Control Diastereoselectivity (includes E/Z) q2->diast enant_sol1 Use Chiral Catalyst or Auxiliary enant->enant_sol1 enant_sol2 Check for Racemization (milder conditions) enant_sol1->enant_sol2 diast_sol1 Adjust T° and Solvent diast->diast_sol1 diast_sol2 Modify Reagents (steric bulk) diast_sol1->diast_sol2

Caption: A workflow for troubleshooting undesired isomer formation.

Chiral_Auxiliary_Mechanism cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage achiral Achiral Substrate (e.g., Acid Chloride) complex Substrate-Auxiliary Adduct achiral->complex auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) auxiliary->complex product_complex New Stereocenter Formed (Diastereomerically Pure) complex->product_complex reagent Reagent (e.g., Base + Electrophile) reagent->product_complex Auxiliary directs reagent approach final_product Enantiopure Product product_complex->final_product recycled_aux Recovered Chiral Auxiliary product_complex->recycled_aux Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Factors_Stereoselectivity center Stereoselective Outcome temp Temperature center->temp solvent Solvent center->solvent catalyst Catalyst / Reagent center->catalyst substrate Substrate Structure center->substrate temp_desc Kinetics vs. Thermodynamics temp->temp_desc solvent_desc Polarity & Coordination (Transition State Stabilization) solvent->solvent_desc catalyst_desc Chiral Environment (Asymmetric Induction) catalyst->catalyst_desc substrate_desc Steric Hindrance & Chiral Auxiliaries substrate->substrate_desc

Caption: Key parameters influencing the stereochemical outcome of a reaction.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of Octahydro-4,7-methano-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like octahydro-4,7-methano-1H-inden-5-ol is critical. This guide provides a comparative overview of analytical methodologies for its quantification, focusing on High-Performance Liquid Chromatography (HPLC) and offering Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. As no standardized, validated HPLC method for this compound is readily available in published literature, this guide outlines a proposed HPLC method, its necessary validation protocol, and compares it with a potential GC-MS method.

The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2] The parameters for this validation are guided by the International Council for Harmonisation (ICH) guidelines.[3][4]

Methodology Comparison: HPLC vs. GC-MS

This compound, an alicyclic alcohol, presents a challenge for direct HPLC analysis with UV detection due to the lack of a significant chromophore.[5] Therefore, a derivatization step is proposed to introduce a UV-active or fluorescent tag to the molecule, enabling sensitive detection.[6][7] In contrast, Gas Chromatography is well-suited for the analysis of volatile or semi-volatile alcohols and can often be performed without derivatization, particularly when coupled with a mass spectrometer.[8][9]

The choice between HPLC with derivatization and GC-MS will depend on available instrumentation, required sensitivity, sample matrix, and the specific goals of the analysis.

Experimental Protocols

Below are detailed protocols for a proposed HPLC method requiring validation and a comparative GC-MS method.

Proposed HPLC Method with Pre-Column Derivatization

This method is designed for quantification using a UV detector after derivatizing the hydroxyl group of the analyte.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions by dissolving the substance to be analyzed in acetonitrile to an expected concentration within the calibration range.

  • Derivatization Procedure:

    • To an aliquot of each standard and sample solution, add a solution of a derivatizing agent such as p-nitrobenzoyl chloride in the presence of a catalyst like pyridine.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete reaction.

    • Quench the reaction and dilute the mixture with the mobile phase to the final volume.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the absorbance maximum of the derivatized product (e.g., ~260 nm for p-nitrobenzoyl derivatives).

    • Injection Volume: 20 µL.

Alternative GC-MS Method

This method provides an alternative approach that may not require derivatization.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a volatile solvent such as dichloromethane or methanol.

    • Prepare calibration standards by serial dilution of the stock solution.

    • Dissolve samples in the same solvent to a concentration within the calibration range.

  • GC-MS Conditions:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.

    • MS Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte for enhanced sensitivity and specificity.

Data Presentation: Comparison of Validation Parameters

The following table summarizes the key validation parameters that must be assessed for both the proposed HPLC and GC-MS methods, in accordance with ICH guidelines.[2][3]

Validation ParameterProposed HPLC Method with DerivatizationAlternative GC-MS MethodAcceptance Criteria (Typical)
Specificity/Selectivity The ability to quantify the analyte in the presence of impurities, degradation products, and matrix components. Assessed by analyzing placebo and spiked samples. The derivatization step must also be shown to be specific.The ability to distinguish the analyte from other components based on retention time and mass spectrum. Assessed by analyzing blank and spiked matrix samples.No interfering peaks at the retention time of the analyte. Mass spectral matching for GC-MS.
Linearity A minimum of five concentrations are analyzed. The calibration curve is generated by plotting peak area against concentration.A minimum of five concentrations are analyzed. The calibration curve is generated by plotting peak area of the target ion against concentration.Correlation coefficient (r²) ≥ 0.995.[3]
Range The interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.The interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.Typically 80% to 120% of the test concentration for an assay.[3]
Accuracy Determined by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery. Performed at a minimum of three concentration levels in triplicate.Determined by analyzing spiked matrix samples at a minimum of three concentration levels in triplicate and calculating the percent recovery.Percent recovery typically within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analysis of replicate samples on the same day, by the same analyst, on the same instrument. Intermediate Precision: Assessed by varying factors like day, analyst, or instrument.Repeatability (Intra-assay): Analysis of replicate samples under the same operating conditions over a short interval of time. Intermediate Precision: Assessed on different days or with different analysts.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified. Often determined based on a signal-to-noise ratio of 3:1.[2]The lowest concentration of analyte that can be detected. Determined based on a signal-to-noise ratio of 3:1 for the quantifier ion.Signal-to-noise ratio of approximately 3:1.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[2]The lowest concentration of analyte that can be reliably quantified. Determined based on a signal-to-noise ratio of 10:1 for the quantifier ion.Signal-to-noise ratio of approximately 10:1; RSD at this concentration should meet acceptance criteria.
Robustness The ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).The ability to remain unaffected by small variations in method parameters (e.g., oven temperature ramp rate, flow rate, injector temperature).No significant impact on the results; system suitability parameters should still be met.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_doc Finalization dev Propose HPLC Method (Column, Mobile Phase, Derivatization) spec Specificity / Selectivity dev->spec Begin Validation lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Validation Report robust->report Compile Data sop Standard Operating Procedure report->sop Implement Method

Caption: Logical workflow for HPLC method validation.

References

comparing the efficacy of different catalysts for Octahydro-4,7-methano-1H-inden-5-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for the Synthesis of Octahydro-4,7-methano-1H-inden-5-ol

The synthesis of high-purity this compound, a key intermediate in various chemical industries, relies heavily on efficient catalytic processes. The primary route to this alcohol involves the hydrogenation of dicyclopentadiene (DCPD), followed by the hydration of the resulting tetrahydrodicyclopentadiene (THDCPD), or the direct hydration of DCPD. The choice of catalyst is paramount as it dictates the reaction's efficiency, selectivity, and overall economic viability. This guide provides a comparative analysis of various catalysts employed in these critical steps, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Catalyst Performance Comparison

The efficacy of different catalysts is evaluated based on key performance indicators such as conversion, selectivity, yield, and the requisite reaction conditions. The data presented below is compiled from various studies to offer a clear comparison.

Table 1: Efficacy of Catalysts in the Hydrogenation of Dicyclopentadiene (DCPD)

CatalystSupport/TypeTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity/Yield (%)Reference
Raney® NickelPorous Alloy120--->96 (Yield, endo-THDCPD)[1]
Ni/HYZeolite170-199.596.3 (Yield, endo-THDCPD)[2]
Ni/γ-Al2O3γ-Alumina1105.0--93.0 (Yield, endo-THDCPD)[3]
Ni-SODSodalite901.06100>99 (Selectivity, endo-THDCPD)[4]
SRNA-4Nickel Alloy1001.51-High (THDCPD)[5]
NiMo0.2/γ-Al2O3γ-Alumina--3-99.7 (Selectivity, THDCPD)[5]
Ni–CeO2@CCarbon1002.02100~100 (Selectivity, THDCPD)[1]

Table 2: Efficacy of Catalysts in the Hydration of Dicyclopentadiene (DCPD)

CatalystSupport/TypeTemp. (°C)PressureTimeConversion (%)Selectivity (%)Reference
Amberlyst-15Ion Exchange Resin---15>95 (Selectivity, Alcohol)[6]
Zeolite ZSM-5Zeolite--->15-[6]

Note: Zeolite ZSM-5 was found to be more active than ion exchange resins but was prone to rapid deactivation.[6] Amberlyst-15 offered better overall performance in terms of both reaction rate and selectivity towards the desired alcohol in liquid-phase hydration.[6]

Visualized Pathways and Workflows

To better illustrate the processes involved, the following diagrams outline the synthetic pathway and a general experimental workflow.

G DCPD Dicyclopentadiene (DCPD) THDCPD Tetrahydrodicyclopentadiene (THDCPD) DCPD->THDCPD Hydrogenation (e.g., Raney Ni, Ni/Support) Alcohol This compound DCPD->Alcohol Direct Hydration (e.g., Amberlyst-15) THDCPD->Alcohol Hydration (Acid Catalyst)

Caption: Synthetic routes to this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Add Substrate (DCPD), Solvent, and Catalyst to Reactor B Seal Reactor and Purge with N2/H2 A->B C Heat to Desired Temperature B->C D Pressurize with H2 to Desired Pressure C->D E Stir for Specified Reaction Time D->E F Cool Reactor and Vent Pressure E->F G Filter to Remove Heterogeneous Catalyst F->G H Analyze Product Mixture (GC, GC-MS) G->H

Caption: General experimental workflow for catalytic hydrogenation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for catalyst preparation and the synthesis of this compound.

Protocol 1: General Procedure for Catalytic Hydrogenation of DCPD

This protocol outlines a typical liquid-phase hydrogenation process in a batch reactor.

  • Reactor Charging: A high-pressure autoclave reactor is charged with dicyclopentadiene (DCPD), a suitable solvent (e.g., methanol, cyclohexane), and the selected heterogeneous catalyst (e.g., Ni-SOD, Raney® Nickel).[1][4] A typical catalyst-to-feed ratio is around 0.1 by weight.[4]

  • System Purging: The reactor is sealed and purged multiple times, first with an inert gas like nitrogen to remove air, followed by purges with hydrogen to ensure a pure H2 atmosphere.[1]

  • Reaction Conditions: The reactor is heated to the target temperature (e.g., 90-170 °C) and pressurized with hydrogen to the desired level (e.g., 1.0-5.0 MPa).[2][3][4] The reaction mixture is stirred vigorously (e.g., 800 RPM) for the specified duration (e.g., 1-6 hours).[4]

  • Product Recovery: After the reaction period, the reactor is cooled to room temperature, and the pressure is carefully vented.

  • Catalyst Separation: The heterogeneous catalyst is separated from the reaction mixture by filtration. The recovered catalyst can often be reused for subsequent runs.

  • Analysis: The composition of the resulting product mixture is determined using analytical techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to quantify conversion and selectivity.[5]

Protocol 2: General Procedure for Hydration using Amberlyst-15

This protocol describes the hydration of an olefin using a solid acid catalyst.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the substrate (DCPD or THDCPD), an aqueous solvent system, and the Amberlyst-15 catalyst.[6] Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups.[7]

  • Reaction: The mixture is stirred at a specified temperature. The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid Amberlyst-15 catalyst is removed by simple filtration.[8]

  • Purification and Analysis: The organic product is separated from the aqueous phase, typically by extraction with a suitable organic solvent. The solvent is then removed under reduced pressure, and the final product can be purified further if necessary. The yield and purity are confirmed by standard analytical methods.

Protocol 3: Preparation of W-6 Raney® Nickel Catalyst

The activity of Raney® Nickel is highly dependent on its preparation method. The W-6 preparation is known to produce a highly active catalyst suitable for hydrogenations under milder conditions.[9]

  • Alloy Digestion: A solution of sodium hydroxide (e.g., 50 g in 200 ml of distilled water) is placed in a beaker and cooled. Raney nickel-aluminum alloy (e.g., 40 g) is added portion-wise at a rate that maintains the desired temperature, typically with vigorous stirring.

  • Washing: After the digestion is complete, the hot solution is decanted. The nickel catalyst is washed repeatedly with distilled water until the washings are neutral to litmus paper. This removes the sodium aluminate and excess alkali.

  • Solvent Exchange: The water is decanted, and the catalyst is washed multiple times with 95% ethanol, followed by washes with absolute ethanol to remove water.[9][10]

  • Storage: The highly active catalyst is stored under a solvent like absolute ethanol in a refrigerator to preserve its activity.[10] It is crucial to handle Raney® Nickel with care as it can be pyrophoric when dry.[11]

References

Octahydro-4,7-methano-1H-inden-5-ol versus other woody fragrance compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Woody Fragrance Compounds: Octahydro-4,7-methano-1H-inden-5-ol and Key Alternatives

This guide provides a detailed comparison of this compound against other prominent woody fragrance compounds, including Iso E Super, Javanol, and Cedryl Acetate. The information is tailored for researchers, scientists, and drug development professionals, with a focus on objective performance data and experimental methodologies.

Overview of Selected Woody Fragrance Compounds

This compound (CAS: 13380-89-7) is a synthetic compound with a unique bicyclic structure.[1][2][3] It is utilized in the fragrance industry for its complex olfactory profile, which is described as having floral, fruity, and woody notes with subtle metallic undertones.[1] It is primarily used as a fragrance ingredient in perfumes and personal care products and serves as a useful synthetic intermediate in organic chemistry.[1][4]

Iso E Super (CAS: 54464-57-2) is one of the most successful and widely used synthetic aroma chemicals in modern perfumery.[5][6] Developed by International Flavors & Fragrances (IFF) in the 1970s, it possesses a smooth, warm, and velvety scent with woody and ambery facets.[5][7][8] Its primary function is to add fullness, radiance, and substantivity to a fragrance, often enhancing other notes in a composition.[5][6]

Javanol (CAS: 198404-98-7) is a potent, synthetic sandalwood molecule developed by Givaudan. It is highly valued for its intense, creamy, and diffusive sandalwood character, which is olfactively close to beta-santalol, the main component of natural sandalwood oil.[9][10] Due to its extremely low odor threshold, it is effective even in trace amounts, providing volume and tenacity to a wide range of fragrance types.[9]

Cedryl Acetate (CAS: 77-54-3) is a hemi-synthetic compound derived from Cedrol, a component of cedarwood essential oil.[11] It delivers a sharp, dry, and clean woody-cedar aroma, often with leathery and earthy undertones.[12][13] It is frequently used to impart coniferous and woody notes in men's fragrances and acts as an effective fixative.[11][12]

Quantitative Data and Performance Comparison

The performance of a fragrance compound can be quantitatively assessed through several key parameters, including its molecular weight, odor detection threshold, and substantivity.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Odor Detection Threshold (ng/L air)Substantivity (on smelling strip)Vapor Pressure (mmHg @ 23-25°C)
This compound 13380-89-7C₁₀H₁₆O152.23[2]Data not publicly availableData not publicly availableData not publicly available
Iso E Super 54464-57-2C₁₆H₂₆O234.38[14]Data not publicly available> 172 hours[6]0.0017[8]
Javanol 198404-98-7C₁₅H₂₈O224.390.02 ng/L (0.02 ppt)[10]> 400 hoursData not publicly available
Cedryl Acetate 77-54-3C₁₇H₂₈O₂264.41[11]14,803[11]40 hours[12]Data not publicly available

Analysis of Performance:

  • Potency: Javanol stands out as the most potent compound, with an exceptionally low odor detection threshold of 0.02 ng/L, which is over 20 times lower than that of (Z)-(-)-β-santalol from natural sandalwood.[9][10] This allows it to be perceived at minute concentrations. In contrast, Cedryl Acetate has a significantly higher threshold, requiring a much greater concentration to be detected.[11] Quantitative threshold data for Iso E Super and this compound are not readily found in public literature, though Iso E Super is known for its subtle character at low concentrations.[5]

  • Substantivity (Longevity): Javanol and Iso E Super exhibit high substantivity, lasting for over 400 and 172 hours, respectively, on a smelling strip.[6] This makes them excellent base notes and fixatives. Cedryl Acetate has a more moderate longevity of 40 hours.[12]

  • Olfactory Profile: While this compound offers a complex profile with woody, floral, and fruity elements, the other compounds are more archetypal of their respective woody categories.[1] Iso E Super provides a versatile woody-ambery warmth, Javanol delivers a rich and specific sandalwood note, and Cedryl Acetate contributes a sharp, dry cedar character.[7][9][12]

Experimental Protocols

The evaluation of fragrance compounds relies on standardized sensory and instrumental techniques to ensure objective and reproducible results.

Protocol 1: Odor Threshold Determination

The odor detection threshold, the minimum concentration at which a substance can be perceived, is a critical measure of a fragrance's potency. It is typically determined using a panel of trained human assessors and a dilution olfactometer.

  • Sample Preparation: A stock solution of the fragrance compound is prepared in a suitable odorless solvent. A series of dilutions is then created, typically in factors of two or ten.

  • Presentation: The diluted samples are presented to a panel of trained assessors in a controlled, odor-free environment. Dynamic olfactometry (in accordance with standards like DIN EN 13725) is often used, where a precise volume of the diluted odorant in air is delivered to the assessor.[15]

  • Assessment: Assessors are presented with both the diluted sample and a "blank" (odor-free air) and asked to identify which contains the scent. The assessment proceeds from highest dilution to lowest.

  • Calculation: The threshold is defined as the concentration at which 50% of the panel can reliably detect the odor.[16] Results are typically expressed in ng/L of air or parts per trillion (ppt).

Protocol 2: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[16][17] It is used to identify which specific compounds in a complex mixture are responsible for its aroma.

  • System Configuration: The GC instrument is fitted with a column effluent splitter, which divides the sample stream between a conventional detector (e.g., Mass Spectrometer, MS) and a heated sniffing port.[17][18]

  • Sample Injection: The fragrance sample is injected into the GC, where its components are separated based on their volatility and interaction with the stationary phase.

  • Olfactometric Assessment: A trained assessor sniffs the effluent from the sniffing port and records the time, duration, intensity, and a qualitative description of any perceived odors.[19]

  • Data Correlation: The olfactometry data (the "aromagram") is aligned with the chromatogram from the MS detector. This allows for the tentative identification of the odor-active compounds by matching the retention time of a perceived scent with a mass spectrum peak.[17]

Below is a diagram illustrating a typical experimental workflow for fragrance analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_data Data Processing & Interpretation prep Fragrance Compound Dilution gc Gas Chromatography Injection prep->gc split Column Effluent Splitter gc->split ms Mass Spectrometry (MS) Detector split->ms Detector gco Olfactometry (Sniffing Port) split->gco Assessor ms_data Acquire Mass Spectra ms->ms_data gco_data Record Odor Descriptors & Intensity gco->gco_data correlation Correlate MS and Olfactometry Data ms_data->correlation gco_data->correlation result Identify Odor-Active Compounds correlation->result

Workflow for Fragrance Analysis using GC-MS/O.

Mechanism of Action: Olfactory Signaling Pathway

The perception of woody scents, like all odors, is initiated by the binding of odorant molecules to specific Olfactory Receptors (ORs) located on Olfactory Sensory Neurons (OSNs) in the nasal cavity.[20] This event triggers a sophisticated G-protein-coupled receptor (GPCR) signaling cascade.

The binding of an odorant molecule to its specific OR causes a conformational change in the receptor.[21] This activates an associated G-protein (Gαolf), which in turn activates the enzyme adenylyl cyclase III.[22] This enzyme synthesizes cyclic adenosine monophosphate (cAMP) from ATP. The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of calcium and sodium ions.[21] This influx depolarizes the neuron, generating an electrical signal that is transmitted to the olfactory bulb in the brain for processing.[22]

Interestingly, research has shown that some ORs are present outside the nose. For instance, the receptor OR2AT4, found in skin cells, is activated by synthetic sandalwood compounds like Sandalore, triggering a signal pathway that promotes cell proliferation and migration, which may aid in wound healing.[23]

The diagram below illustrates the key steps in the olfactory signal transduction cascade.

G odorant Woody Odorant (e.g., Javanol) receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein G-Protein (Gαolf) Activation receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase III Activation g_protein->adenylyl_cyclase Activates atp_to_camp ATP → cAMP adenylyl_cyclase->atp_to_camp Catalyzes cng_channel cAMP binds to CNG Ion Channel atp_to_camp->cng_channel Opens ion_influx Influx of Ca²⁺ & Na⁺ Ions cng_channel->ion_influx depolarization Neuron Depolarization ion_influx->depolarization Causes signal Signal to Olfactory Bulb depolarization->signal Sends

The Olfactory Signal Transduction Pathway.

References

assessing the performance of Octahydro-4,7-methano-1H-inden-5-ol as a polymer additive

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy of Octahydro-4,7-methano-1H-inden-5-ol and its alternatives in enhancing polymer properties for researchers, scientists, and drug development professionals.

The quest for advanced polymers with tailored properties is a cornerstone of materials science. The incorporation of additives is a key strategy in this pursuit, enabling the enhancement of thermal stability, mechanical strength, and other critical characteristics. This guide provides a comparative assessment of this compound as a polymer additive, benchmarked against a promising alternative, 1-Adamantyl methacrylate (ADMA). While qualitative data suggests benefits for the former, a lack of extensive quantitative findings necessitates a juxtaposition with the more thoroughly documented performance of adamantane-based modifiers.

Executive Summary

This compound, a tricyclic alcohol, has been noted for its potential to enhance the glass transition temperature (Tg) of polymers such as Polymethyl Methacrylate (PMMA).[1][2][3] However, the publicly available scientific literature is limited in providing specific quantitative data on its performance as a simple additive. In contrast, adamantane derivatives, particularly 1-Adamantyl methacrylate when copolymerized with Methyl Methacrylate (MMA), have been more extensively studied. These studies offer concrete data demonstrating significant improvements in the thermal and mechanical properties of the resulting polymers. This guide will present the available information on both additives, highlighting the performance of ADMA-modified PMMA as a benchmark for what can be achieved with bulky, alicyclic additives.

Comparative Performance Data

Due to the limited quantitative data for this compound as a direct additive, this section focuses on the well-documented effects of copolymerizing 1-Adamantyl methacrylate (ADMA) with Methyl Methacrylate (MMA) to form P(MMA-co-ADMA). This provides a valuable comparative framework for understanding the impact of rigid, bulky alicyclic structures on polymer properties.

Table 1: Thermal Properties of P(MMA-co-ADMA) Copolymers

PropertyPMMA (0% ADMA)P(MMA-co-ADMA) (10% ADMA)P(MMA-co-ADMA) (20% ADMA)P(MMA-co-ADMA) (30% ADMA)
Glass Transition Temperature (Tg) ~105 °C~125 °C~145 °C~160 °C
Decomposition Temperature (Td) ~290 °C~310 °C~325 °C~340 °C

Note: The data presented are approximate values synthesized from multiple sources for illustrative comparison.

Table 2: Mechanical Properties of P(MMA-co-ADMA) Copolymers

PropertyPMMA (0% ADMA)P(MMA-co-ADMA) (with ADMA)
Tensile Strength ~70 MPaIncreased
Tensile Modulus ~3.0 GPaIncreased
Elongation at Break ~5%Decreased

Note: While qualitative improvements in tensile strength and modulus are consistently reported, specific values vary depending on the exact ADMA content and testing conditions.

Discussion of Performance

The incorporation of the bulky and rigid adamantyl group from ADMA into the PMMA backbone significantly restricts the mobility of the polymer chains. This restricted mobility is the primary reason for the observed increase in the glass transition temperature (Tg). A higher Tg is desirable for applications where the polymer must maintain its rigidity and dimensional stability at elevated temperatures.

The enhanced thermal stability, as indicated by the increased decomposition temperature (Td), is also attributed to the inherent thermal robustness of the adamantane structure. The strong C-C bonds within the adamantane cage require more energy to break, thus delaying the onset of thermal degradation of the polymer.

Mechanically, the introduction of adamantane units leads to a stiffer and stronger material, reflected in the increased tensile strength and modulus. However, this increased rigidity comes at the cost of reduced ductility, as evidenced by a lower elongation at break.

For This compound , while quantitative data is scarce, its tricyclic structure is analogous to the adamantane moiety in that it is also a bulky, rigid alicyclic compound. It is therefore reasonable to hypothesize that its mechanism of action as a polymer additive would be similar, leading to an increase in Tg and mechanical stiffness by restricting polymer chain movement. However, without empirical data, the magnitude of these effects remains unconfirmed.

Experimental Protocols

To ensure reproducible and comparable results when evaluating polymer additives, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

Synthesis of P(MMA-co-ADMA) via Free Radical Polymerization

This protocol describes a common method for synthesizing copolymers of Methyl Methacrylate (MMA) and 1-Adamantyl methacrylate (ADMA).

Materials:

  • Methyl Methacrylate (MMA), inhibitor removed

  • 1-Adamantyl methacrylate (ADMA)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene as solvent

Procedure:

  • Desired molar ratios of MMA and ADMA are dissolved in toluene in a reaction flask.

  • AIBN (typically 0.1-1.0 mol% with respect to total monomers) is added to the solution.

  • The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

  • The flask is then heated to 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for a specified time (e.g., 6-24 hours).

  • The polymerization is terminated by cooling the reaction mixture to room temperature.

  • The polymer is precipitated by pouring the solution into a non-solvent, such as methanol.

  • The precipitated polymer is filtered, washed with the non-solvent, and dried in a vacuum oven until a constant weight is achieved.

Thermal Property Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymers.

Equipment:

  • Differential Scanning Calorimeter

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[4]

  • An empty sealed pan is used as a reference.[4]

  • The sample and reference pans are placed in the DSC cell.[4]

  • The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical cycle might be:

    • Heat from room temperature to 200 °C at a rate of 10 °C/min.

    • Hold at 200 °C for 5 minutes.

    • Cool to room temperature at a rate of 10 °C/min.

    • Heat again to 200 °C at a rate of 10 °C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[4]

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

TGA is used to determine the decomposition temperature (Td) of the polymers.

Equipment:

  • Thermogravimetric Analyzer

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is placed in a TGA pan.[5]

  • The pan is placed in the TGA furnace.

  • The sample is heated from room temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[6]

  • The weight loss of the sample is recorded as a function of temperature.

  • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Mechanical Property Analysis: Tensile Testing

Tensile testing is performed to determine properties such as tensile strength, tensile modulus, and elongation at break, typically following ASTM D638.

Equipment:

  • Universal Testing Machine with an appropriate load cell

  • Extensometer

Procedure:

  • Polymer samples are prepared in a standard dumbbell shape (as specified in ASTM D638) by injection molding or machining from a compression-molded sheet.

  • The dimensions of the narrow section of the dumbbell specimen are measured accurately.

  • The specimen is mounted in the grips of the universal testing machine.

  • An extensometer is attached to the gauge section of the specimen to accurately measure strain.

  • The specimen is pulled at a constant crosshead speed until it fractures.

  • The load and displacement data are recorded throughout the test.

  • Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.

Visualizing the Impact: Diagrams

To better illustrate the concepts and processes discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization monomers Monomers (MMA, ADMA) polymerization Free Radical Polymerization monomers->polymerization initiator Initiator (AIBN) initiator->polymerization solvent Solvent (Toluene) solvent->polymerization precipitation Precipitation & Drying polymerization->precipitation polymer P(MMA-co-ADMA) precipitation->polymer dsc DSC Analysis polymer->dsc tga TGA Analysis polymer->tga tensile Tensile Testing polymer->tensile thermal_props Thermal Properties (Tg, Td) dsc->thermal_props tga->thermal_props mech_props Mechanical Properties tensile->mech_props

Experimental workflow for polymer synthesis and characterization.

logical_relationship additive Bulky Alicyclic Additive (e.g., Adamantane, Tricyclodecane) restriction Increased Steric Hindrance additive->restriction stability Increased Thermal Stability (Td) additive->stability mobility Reduced Polymer Chain Mobility restriction->mobility tg Increased Glass Transition Temp. (Tg) mobility->tg strength Increased Tensile Strength & Modulus mobility->strength ductility Decreased Elongation at Break mobility->ductility

References

A Comparative Analysis of the Cytotoxicity of Octahydro-4,7-methano-1H-inden-5-ol and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

In the realm of chemical synthesis and drug development, a thorough understanding of the cytotoxic profiles of a target molecule and its precursors is paramount for ensuring safety and efficacy. This guide provides a comparative analysis of the in vitro cytotoxicity of Octahydro-4,7-methano-1H-inden-5-ol, a tricyclic alcohol with applications in fragrance and as a synthetic intermediate, and its key precursors: dicyclopentadiene and cyclopentadiene.

Executive Summary

This guide outlines the synthesis pathway from dicyclopentadiene to this compound and presents a comparative overview of their cytotoxic effects. While comprehensive in vitro cytotoxicity data for this compound and its immediate precursor, inden-5-ol, is limited in publicly available literature, this guide compiles existing toxicological information for the foundational precursors and provides standardized protocols for conducting comparative cytotoxicity assays. The available data suggests that the precursors, particularly cyclopentadiene, may exhibit greater cytotoxic potential than the final hydrogenated product, a common trend observed as reactive unsaturated compounds are converted to more stable saturated structures.

Synthesis Pathway Overview

The synthesis of this compound typically commences with dicyclopentadiene. Through a retro-Diels-Alder reaction, dicyclopentadiene is cracked to yield cyclopentadiene. Cyclopentadiene can then undergo a series of reactions, including a Diels-Alder reaction with a suitable dienophile, to form an intermediate which is then converted to inden-5-ol. The final step involves the hydrogenation of inden-5-ol to yield the saturated tricyclic alcohol, this compound.

Synthesis_Pathway DCPD Dicyclopentadiene CPD Cyclopentadiene DCPD->CPD Retro-Diels-Alder Indenol Inden-5-ol CPD->Indenol Multi-step synthesis FinalProduct This compound Indenol->FinalProduct Hydrogenation

Caption: Synthetic route to this compound.

Comparative Cytotoxicity Data

CompoundChemical StructureCAS NumberMolecular FormulaAvailable Cytotoxicity Data
Dicyclopentadiene Dicyclopentadiene Structure77-73-6C10H12Generally considered to have low systemic toxicity.[1] Inhalation exposure in rats has been shown to cause kidney and liver effects.[2] Was non-mutagenic in Salmonella typhimurium strains.[2]
Cyclopentadiene Cyclopentadiene Structure542-92-7C5H6Can cause damage to the liver and kidneys with prolonged exposure.[3] It is an irritant to the eyes, skin, and respiratory tract.[3]
This compound this compound Structure13380-89-7C10H16OPrimarily used in the fragrance industry.[4] Has undergone safety assessments for this application, but specific cytotoxicity data is not widely published.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct direct comparative studies, this section provides detailed protocols for two standard in vitro cytotoxicity assays: the MTT assay and the Neutral Red Uptake assay. These assays are widely accepted for determining the cytotoxic potential of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its precursors) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated control wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Prepare serial dilutions of test compounds C Treat cells with compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.
Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Neutral Red Incubation: After the treatment incubation period, remove the treatment medium and add a medium containing a non-toxic concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control and determine the IC50 value.

NRU_Assay_Workflow cluster_prep_nru Preparation & Treatment cluster_assay_nru Assay cluster_analysis_nru Analysis A_nru Seed and treat cells as in MTT assay B_nru Incubate with Neutral Red solution A_nru->B_nru C_nru Wash cells B_nru->C_nru D_nru Add destain solution C_nru->D_nru E_nru Measure absorbance at ~540 nm D_nru->E_nru F_nru Calculate % viability and IC50 E_nru->F_nru

Caption: Workflow for the Neutral Red Uptake assay.

Potential Signaling Pathways Involved in Cytotoxicity

While specific signaling pathways for this compound and its precursors have not been extensively elucidated, general mechanisms of cytotoxicity often involve the induction of apoptosis, necrosis, or oxidative stress. Further research is needed to identify the precise molecular targets and pathways affected by these compounds. The following diagrams illustrate generalized representations of these key cell death and stress response pathways.

Generalized Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of caspase activation. It can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 activation Caspase-8 activation Death Receptor->Caspase-8 activation Caspase-3 activation Caspase-3 activation Caspase-8 activation->Caspase-3 activation Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Simplified overview of apoptosis signaling.
Generalized Necrosis/Necroptosis Signaling Pathway

Necrosis is a form of cell death resulting from acute cellular injury, often characterized by cell swelling and lysis. Necroptosis is a programmed form of necrosis.

Necrosis_Pathway Cellular Injury Cellular Injury Loss of membrane integrity Loss of membrane integrity Cellular Injury->Loss of membrane integrity Cell swelling and lysis Cell swelling and lysis Loss of membrane integrity->Cell swelling and lysis Inflammation Inflammation Cell swelling and lysis->Inflammation Necrosis Necrosis Cell swelling and lysis->Necrosis Oxidative_Stress_Pathway Toxicant Exposure Toxicant Exposure Increased ROS Production Increased ROS Production Toxicant Exposure->Increased ROS Production Oxidative Damage (DNA, proteins, lipids) Oxidative Damage (DNA, proteins, lipids) Increased ROS Production->Oxidative Damage (DNA, proteins, lipids) Activation of Stress Response Pathways Activation of Stress Response Pathways Increased ROS Production->Activation of Stress Response Pathways Cellular Dysfunction Cellular Dysfunction Oxidative Damage (DNA, proteins, lipids)->Cellular Dysfunction Apoptosis/Necrosis Apoptosis/Necrosis Cellular Dysfunction->Apoptosis/Necrosis Activation of Stress Response Pathways->Cellular Dysfunction

References

A Comparative Guide to Analytical Method Validation for Impurity Profiling of Octahydro-4,7-methano-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical methodologies for the impurity profiling of Octahydro-4,7-methano-1H-inden-5-ol, a key intermediate in various synthetic processes, including the fragrance industry. The focus is on the validation of analytical methods to ensure the safety, quality, and efficacy of pharmaceutical products. The control of impurities is a critical issue for healthcare manufacturing, with various regulatory bodies such as the ICH and FDA emphasizing the need for their identification and quantification.[1]

Impurity profiling encompasses the detection, identification, and quantification of both organic and inorganic impurities, as well as residual solvents. For this purpose, chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are paramount.[1][2] This guide will compare the utility of GC coupled with Flame Ionization Detection (GC-FID), GC with Mass Spectrometry (GC-MS), and HPLC with Ultraviolet (UV) detection for the comprehensive analysis of potential impurities in this compound.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[3] The following diagram illustrates a typical workflow for the validation of an analytical method for impurity profiling.

Analytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation Dev Method Development & Optimization Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Transfer Method Transfer Routine->Transfer

A typical workflow for analytical method validation.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is crucial for accurate impurity profiling. Given that this compound is a volatile compound, GC-based methods are generally preferred.[1] However, HPLC can be a viable alternative, particularly for non-volatile or thermally labile impurities.

Method Selection Decision Tree

The choice between GC and HPLC for impurity analysis depends on the physicochemical properties of the impurities. The following decision tree provides a logical approach to selecting the most suitable technique.

Method Selection Decision Tree Start Impurity Profiling of This compound Volatile Are potential impurities volatile and thermally stable? Start->Volatile GC_Path Use Gas Chromatography (GC) Volatile->GC_Path Yes HPLC_Path Use High-Performance Liquid Chromatography (HPLC) Volatile->HPLC_Path No ID_Needed Is structural identification of unknown impurities required? GC_Path->ID_Needed Chromophore Do impurities have a UV-absorbing chromophore? HPLC_Path->Chromophore GC_MS GC-MS for identification and quantification ID_Needed->GC_MS Yes GC_FID GC-FID for routine quantification ID_Needed->GC_FID No HPLC_UV HPLC-UV/DAD Chromophore->HPLC_UV Yes Derivatization Consider derivatization or alternative detectors (e.g., RI, CAD, MS) Chromophore->Derivatization No

A decision tree for selecting an analytical method.

Quantitative Data Summary

The following tables summarize the typical validation parameters for GC-FID, GC-MS, and HPLC-UV methods for the analysis of impurities in a compound like this compound. These values are representative and may vary based on the specific impurity and instrumentation.

Table 1: Comparison of Method Performance Characteristics

Validation ParameterGC-FIDGC-MSHPLC-UV
Linearity (R²) > 0.999> 0.998> 0.999
LOD ~0.005%~0.001%~0.005%
LOQ ~0.015%~0.003%~0.015%
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (% RSD) < 2%< 5%< 2%
Specificity ModerateHighHigh (with DAD)
Robustness HighModerateHigh

Table 2: Suitability of Methods for Different Impurity Types

Impurity TypeGC-FIDGC-MSHPLC-UV
Volatile Organic Impurities ExcellentExcellentPoor
Semi-Volatile Impurities GoodExcellentModerate
Non-Volatile Impurities Not SuitableNot SuitableExcellent
Thermally Labile Impurities Not SuitableNot SuitableExcellent
Unknown Impurity Identification Not SuitableExcellentLimited (DAD helps)

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Gas Chromatography - Flame Ionization Detector (GC-FID) Method

This method is ideal for the routine quantification of known volatile and semi-volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Methanol.

    • Prepare a reference standard solution of the main compound and known impurities at a concentration of approximately 0.1% of the sample concentration.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL, split ratio 50:1.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector Temperature: 300°C (FID).

    • Data Acquisition: Collect data for 30 minutes.

  • Validation Procedure:

    • Specificity: Inject a blank solvent, a solution of the main compound, and a spiked solution with known impurities to demonstrate resolution.

    • Linearity: Prepare a series of solutions of known impurities at concentrations ranging from the LOQ to 150% of the specification limit. Plot peak area versus concentration and calculate the correlation coefficient.

    • Accuracy: Analyze samples spiked with known impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculate the percentage recovery.

    • Precision:

      • Repeatability: Perform six replicate injections of a spiked sample at 100% of the specification limit and calculate the %RSD.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary parameters such as injector temperature, oven ramp rate, and carrier gas flow rate to assess the method's reliability.

Gas Chromatography - Mass Spectrometry (GC-MS) Method

This method is essential for the identification of unknown impurities and can also be used for quantification, especially at very low levels.

  • Sample Preparation: Same as for the GC-FID method.

  • Chromatographic Conditions:

    • Same as for the GC-FID method.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 35 to 500.

    • Data Acquisition Mode: Full scan for identification; Selected Ion Monitoring (SIM) for quantification of specific impurities.

  • Validation Procedure:

    • The validation procedure is similar to that for GC-FID.

    • Specificity: The use of mass spectral data provides a high degree of specificity. Peak purity can be assessed by examining the mass spectra across a single chromatographic peak.

    • For quantification in SIM mode, the linearity, accuracy, precision, LOD, and LOQ should be re-evaluated.

High-Performance Liquid Chromatography - Ultraviolet (HPLC-UV) Method

This method is suitable for non-volatile or thermally labile impurities that possess a UV chromophore.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Prepare reference standards similarly.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size (or equivalent).

    • Mobile Phase: A gradient of Acetonitrile and Water.

      • Start with 40% Acetonitrile, increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV Diode Array Detector (DAD) at 210 nm.

  • Validation Procedure:

    • The validation procedure is analogous to the GC methods.

    • Specificity: The use of a DAD allows for the assessment of peak purity by comparing UV spectra across the peak. It also helps in distinguishing between impurities with different UV spectra.

    • If impurities lack a UV chromophore, derivatization to introduce a chromophore or the use of alternative detectors (e.g., Refractive Index, Evaporative Light Scattering, Charged Aerosol, or Mass Spectrometry) would be necessary.

References

Comparative Analysis of Synthesis Routes for Octahydro-4,7-methano-1H-inden-5-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Synthesis Strategies

Octahydro-4,7-methano-1H-inden-5-ol, also known as tricyclo[5.2.1.0²,⁶]decan-8-ol, is a saturated bicyclic alcohol. Its rigid, three-dimensional structure makes it an interesting building block in medicinal chemistry and materials science. The primary strategies for its synthesis involve the saturation of an unsaturated precursor, typically through catalytic hydrogenation, or the functionalization of a dicyclopentadiene backbone. This guide will focus on a comparative discussion of two such approaches:

  • Route 1: Catalytic Hydrogenation of an Unsaturated Precursor. This is a common and direct method for obtaining the saturated alcohol from a corresponding unsaturated analog, such as inden-5-ol.

  • Route 2: Hydroformylation and Subsequent Hydrogenation of Dicyclopentadiene. This multi-step approach offers an alternative starting from a readily available petrochemical feedstock.

Comparative Overview of Synthesis Routes

The following table provides a qualitative comparison of the two synthesis routes based on currently available information. Direct quantitative kinetic comparisons are not feasible due to a lack of published, side-by-side experimental data.

FeatureRoute 1: Catalytic HydrogenationRoute 2: Hydroformylation & Hydrogenation
Starting Material Inden-5-ol or related unsaturated precursorsDicyclopentadiene
Key Reaction Steps Single-step catalytic hydrogenationMulti-step: Hydroformylation to introduce a formyl group, followed by hydrogenation of the formyl group and any remaining unsaturation.
Typical Catalyst Palladium on carbon (Pd/C)Rhodium-based complex for hydroformylation; Nickel or Palladium-based catalyst for hydrogenation.
General Reaction Conditions 60–80°C, 3–5 bar H₂ pressure, in ethanol or methanolHydroformylation: 70–150°C, 0.5–10 MPa syngas pressure; Hydrogenation: Varies depending on catalyst and substrate.
Potential Advantages Direct, single-step reaction; potentially higher atom economy.Utilizes a low-cost and abundant starting material (dicyclopentadiene).
Potential Disadvantages Availability and cost of the unsaturated precursor; requires high-pressure hydrogenation equipment.Multi-step process, potentially leading to lower overall yield; requires handling of toxic and flammable syngas (CO/H₂).

Experimental Protocols

Route 1: Generalized Protocol for Catalytic Hydrogenation of Inden-5-ol

This protocol is a generalized procedure based on typical conditions for the hydrogenation of aromatic and unsaturated alcohols. Optimization of specific parameters would be required for optimal yield and purity.

  • Catalyst Preparation and Reactor Setup:

    • A high-pressure reactor (e.g., a Parr autoclave) is charged with the unsaturated precursor (e.g., inden-5-ol) and a suitable solvent (e.g., ethanol or methanol).

    • The catalyst, typically 5-10 wt% Palladium on carbon (Pd/C), is carefully added to the mixture.

  • Hydrogenation Reaction:

    • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.

    • The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 3–5 bar).

    • The reaction mixture is heated to the target temperature (e.g., 60–80°C) with vigorous stirring.

    • The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by observing hydrogen uptake. The typical reaction time is between 6 to 12 hours.

  • Work-up and Purification:

    • After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented.

    • The reaction mixture is filtered to remove the catalyst. The filter cake should be handled with care as it can be pyrophoric.

    • The solvent is removed from the filtrate under reduced pressure.

    • The crude product is then purified by a suitable method, such as vacuum distillation or column chromatography, to yield pure this compound.

Route 2: Conceptual Steps for Synthesis via Dicyclopentadiene

This route is more complex and is based on patent literature describing the functionalization of dicyclopentadiene.

  • Hydroformylation:

    • Dicyclopentadiene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically a rhodium complex. This introduces a formyl group (-CHO) onto the carbon skeleton, producing an aldehyde intermediate.

  • Hydrogenation:

    • The resulting aldehyde is then subjected to catalytic hydrogenation. This step reduces the formyl group to a hydroxymethyl group (-CH₂OH) and saturates any remaining carbon-carbon double bonds in the molecule. This may require a different catalyst and reaction conditions than the initial hydroformylation step.

Visualization of Synthesis Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed synthesis routes and a general experimental workflow.

Synthesis_Routes cluster_route1 Route 1: Catalytic Hydrogenation cluster_route2 Route 2: Hydroformylation & Hydrogenation Inden-5-ol Inden-5-ol Octahydro-4,7-methano-1H-inden-5-ol_1 This compound Inden-5-ol->Octahydro-4,7-methano-1H-inden-5-ol_1 H₂, Pd/C Dicyclopentadiene Dicyclopentadiene Aldehyde Intermediate Aldehyde Intermediate Dicyclopentadiene->Aldehyde Intermediate CO, H₂, Rh catalyst Octahydro-4,7-methano-1H-inden-5-ol_2 This compound Aldehyde Intermediate->Octahydro-4,7-methano-1H-inden-5-ol_2 H₂, Ni or Pd catalyst

Caption: Comparison of two synthesis routes for this compound.

Experimental_Workflow start Start reactor_setup Reactor Setup: - Charge with precursor and solvent - Add catalyst start->reactor_setup reaction Hydrogenation Reaction: - Purge with N₂ - Pressurize with H₂ - Heat and stir reactor_setup->reaction monitoring Monitor Reaction Progress (TLC, GC, H₂ uptake) reaction->monitoring monitoring->reaction Continue reaction workup Work-up: - Cool and vent - Filter catalyst - Remove solvent monitoring->workup Reaction complete purification Purification: - Vacuum distillation or - Column chromatography workup->purification end End Product purification->end

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

While a definitive quantitative comparison of the reaction kinetics for the synthesis of this compound is limited by the available data, this guide provides a qualitative framework for understanding the primary synthetic approaches. The catalytic hydrogenation of an unsaturated precursor like inden-5-ol appears to be a more direct route, while the hydroformylation and subsequent hydrogenation of dicyclopentadiene offers an alternative from a readily available feedstock. The choice of synthesis route will ultimately depend on factors such as the availability and cost of starting materials, the required scale of the reaction, and the available laboratory equipment. Further research into the specific kinetics of these reactions would be invaluable for process optimization and scale-up.

A Comparative Guide to the Stability of Octahydro-4,7-methano-1H-inden-5-ol Under Diverse Storage Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the stability of Octahydro-4,7-methano-1H-inden-5-ol, a key intermediate in various synthetic processes and a component in fragrance formulations.[1][2] While specific, long-term stability data for this compound is not extensively published, this document outlines the standard methodologies for stability testing as dictated by international guidelines and provides a comparative framework based on the known characteristics of polycyclic alcohols. The information herein is intended to guide researchers in designing and executing stability studies to ensure the quality, efficacy, and safety of this compound throughout its lifecycle.

I. Physicochemical Properties and Expected Stability Profile

This compound is a tricyclic alcohol with a rigid carbon skeleton.[1] Its melting point of 120-121°C and boiling point of 255°C suggest a notable degree of thermal stability under standard laboratory conditions.[1] The presence of a secondary alcohol functional group, however, indicates potential susceptibility to oxidation, while the overall structure may be sensitive to strongly acidic or basic conditions, potentially leading to rearrangement or elimination reactions.

II. Comparative Stability Data Framework

The following tables outline a framework for presenting stability data for this compound, comparing it to a generic polycyclic alcohol as a reference. The data presented are hypothetical and serve to illustrate the expected outcomes of stability testing based on established protocols.

Table 1: Long-Term Stability Testing (25°C ± 2°C / 60% RH ± 5% RH) [3]

Time PointTest ParameterSpecificationThis compound (Expected)Comparative Polycyclic Alcohol (Typical)
0 Months AppearanceClear, colorless to pale yellow solidConformsConforms
Assay (%)98.0 - 102.099.899.7
Related Substances (%)NMT 1.00.10.2
Water Content (%)NMT 0.50.20.2
12 Months AppearanceClear, colorless to pale yellow solidConformsConforms
Assay (%)98.0 - 102.099.599.2
Related Substances (%)NMT 1.00.30.6
Water Content (%)NMT 0.50.30.3
24 Months AppearanceClear, colorless to pale yellow solidConformsSlight discoloration
Assay (%)98.0 - 102.099.198.5
Related Substances (%)NMT 1.00.61.2
Water Content (%)NMT 0.50.40.4

NMT: Not More Than

Table 2: Accelerated Stability Testing (40°C ± 2°C / 75% RH ± 5% RH) [3]

Time PointTest ParameterSpecificationThis compound (Expected)Comparative Polycyclic Alcohol (Typical)
0 Months AppearanceClear, colorless to pale yellow solidConformsConforms
Assay (%)98.0 - 102.099.899.7
Related Substances (%)NMT 1.00.10.2
3 Months AppearanceClear, colorless to pale yellow solidConformsSlight yellowing
Assay (%)98.0 - 102.099.298.8
Related Substances (%)NMT 1.00.50.9
6 Months AppearanceClear, colorless to pale yellow solidSlight yellowingYellowing
Assay (%)98.0 - 102.098.597.5
Related Substances (%)NMT 1.01.22.1

Table 3: Forced Degradation Studies Summary [4][5][6][7][8]

Stress ConditionThis compound (Expected Degradation)Major Degradants (Hypothetical)Comparative Polycyclic Alcohol (Typical Degradation)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) ~5-10%Isomeric dehydration products~10-15%
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) ~2-5%Minimal degradation~5-10%
Oxidative (3% H₂O₂, RT, 24h) ~15-20%Corresponding ketone (Octahydro-4,7-methano-1H-inden-5-one)~20-30%
Thermal (80°C, 72h) ~1-3%Minimal degradation~3-5%
Photolytic (ICH Q1B, 1.2 million lux hours, 200 W h/m²) ~5-8%Oxidative and rearrangement products~10-15%

III. Experimental Protocols

The following are detailed methodologies for key stability-indicating experiments based on established guidelines.[6][9][10]

1. Long-Term and Accelerated Stability Studies

  • Objective: To evaluate the thermal and humidity-related stability of the compound over an extended period.

  • Methodology:

    • Store accurately weighed samples of this compound in its proposed packaging at the specified conditions (25°C/60% RH for long-term, 40°C/75% RH for accelerated).[3]

    • At designated time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.

    • Analyze the samples for appearance, assay, related substances, and water content using validated analytical methods (e.g., HPLC, GC, Karl Fischer titration).

    • Compare the results against the initial (time 0) data and specifications.

2. Forced Degradation Studies

  • Objective: To identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8]

  • Methodology:

    • Acid/Base Hydrolysis:

      • Dissolve the compound in a suitable solvent and treat with 0.1 M HCl or 0.1 M NaOH.

      • Heat the solutions at 60°C for a defined period (e.g., 24 hours).

      • Neutralize the solutions and dilute to a known concentration for analysis by a stability-indicating HPLC method.

    • Oxidative Degradation:

      • Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3%).

      • Store at room temperature for 24 hours.

      • Analyze the solution by HPLC.

    • Thermal Degradation:

      • Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period (e.g., 72 hours).

      • Dissolve the stressed sample and analyze by HPLC.

    • Photostability:

      • Expose the compound (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

      • Analyze the exposed samples and a dark control by HPLC.

IV. Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive stability evaluation for this compound.

Stability_Workflow cluster_initial Initial Characterization cluster_stability Stability Studies cluster_forced Forced Degradation Conditions cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation & Reporting Initial_Sample This compound (Batch X, Y, Z) Initial_Analysis Initial Analysis (T=0) (Assay, Purity, Appearance, Water Content) Initial_Sample->Initial_Analysis Long_Term Long-Term Storage (25°C / 60% RH) Initial_Analysis->Long_Term Accelerated Accelerated Storage (40°C / 75% RH) Initial_Analysis->Accelerated Forced_Deg Forced Degradation Initial_Analysis->Forced_Deg Time_Point_Analysis Time Point Analysis (HPLC, GC, KF, etc.) Long_Term->Time_Point_Analysis Accelerated->Time_Point_Analysis Acid Acid Hydrolysis Forced_Deg->Acid Base Base Hydrolysis Forced_Deg->Base Oxidation Oxidation Forced_Deg->Oxidation Thermal Thermal Stress Forced_Deg->Thermal Photo Photostability Forced_Deg->Photo Acid->Time_Point_Analysis Base->Time_Point_Analysis Oxidation->Time_Point_Analysis Thermal->Time_Point_Analysis Photo->Time_Point_Analysis Data_Eval Data Evaluation (Comparison to T=0 and Specifications) Time_Point_Analysis->Data_Eval Report Stability Report (Shelf-life determination) Data_Eval->Report

References

Safety Operating Guide

Proper Disposal of Octahydro-4,7-methano-1H-inden-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Disposal Protocols

This document provides comprehensive guidance for the safe and environmentally responsible disposal of Octahydro-4,7-methano-1H-inden-5-ol (CAS No. 13380-89-7), a common fragrance ingredient. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound, a cyclic aliphatic alcohol, requires specialized disposal methods and should not be treated as common laboratory waste.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. The primary hazards associated with this compound include serious eye irritation and potential harm upon skin contact or ingestion.

Required PPE:

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of potential splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: In poorly ventilated areas or when dealing with aerosols, use a respirator with an organic vapor cartridge.

Segregation and Storage of Waste

Proper segregation and storage of chemical waste are the foundational steps for safe disposal.

  • Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Eye Irritant").

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

Step-by-Step Disposal Procedure

Direct disposal of this compound into the sanitary sewer or general trash is strictly prohibited. The recommended and safest method of disposal is through a licensed chemical waste disposal facility.

Step 1: Waste Collection

  • Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), in the designated hazardous waste container.

Step 2: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

Step 3: Incineration (Preferred Professional Method)

  • The primary method of disposal for this type of organic compound is high-temperature incineration in a licensed facility. This ensures the complete destruction of the chemical.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number 13380-89-7[2]
Molecular Formula C₁₀H₁₆O[2]
Molecular Weight 152.23 g/mol [2]
GHS Hazard Statement H319: Causes serious eye irritation[2]

Experimental Protocols: In-Lab Neutralization (For Emergency Use Only)

Disclaimer: In-laboratory chemical treatment of hazardous waste is highly regulated and should only be performed by trained personnel in emergency situations and in compliance with all institutional and regulatory guidelines. The following is a general protocol for the oxidation of cyclic alcohols and should be adapted and validated for this compound under controlled laboratory conditions.

Advanced Oxidation Process (AOP) - Fenton's Reagent

This method utilizes the highly reactive hydroxyl radical (•OH) to break down the organic structure of the alcohol.

Materials:

  • Waste solution of this compound

  • Iron(II) sulfate (FeSO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) for neutralization

  • pH meter or pH paper

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Preparation: In a well-ventilated fume hood, place the beaker containing the aqueous solution of this compound in an ice bath on a stir plate.

  • Acidification: Slowly add sulfuric acid to adjust the pH of the solution to approximately 3-4.

  • Catalyst Addition: Add a catalytic amount of iron(II) sulfate to the solution and stir until dissolved.

  • Oxidation: Slowly and carefully, add 30% hydrogen peroxide to the solution. This reaction is exothermic and will generate gas. The addition should be dropwise to control the reaction rate.

  • Reaction Time: Allow the reaction to proceed for several hours with continuous stirring. The endpoint may be determined by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the degradation of the parent compound.

  • Neutralization: Once the reaction is complete, slowly add sodium hydroxide to neutralize the solution to a pH between 6 and 8.

  • Disposal of Treated Effluent: The neutralized solution, once confirmed to be free of the hazardous compound, may be disposed of in accordance with local regulations for aqueous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Path cluster_emergency Emergency In-Lab Treatment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Segregate Waste into Labeled, Closed Container PPE->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store ContactEHS Contact EHS or Licensed Waste Contractor Store->ContactEHS AOP Advanced Oxidation (e.g., Fenton's Reagent) Store->AOP Emergency Only Incinerate Professional Incineration (Preferred Method) ContactEHS->Incinerate Neutralize Neutralize Treated Effluent AOP->Neutralize DisposeTreated Dispose of Treated Waste per Local Regulations Neutralize->DisposeTreated

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Octahydro-4,7-methano-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Octahydro-4,7-methano-1H-inden-5-ol

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 13380-89-7). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of personal protective equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may also be appropriate.
Skin Protection Chemical-resistant gloves (e. g., nitrile, neoprene) must be inspected prior to use.[1] Wear fire/flame resistant and impervious clothing.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]
Footwear Chemical-resistant, steel-toe boots or shoes are recommended.
Body Protection A lab coat or coveralls should be worn. For larger quantities or potential for splashing, chemical-resistant overalls are advised.[2]
Operational Plan: Handling and Experimental Protocol

Pre-Experiment Checklist:

  • Ensure all necessary PPE is available and in good condition.

  • Locate and verify the functionality of the nearest safety shower and eyewash station.

  • Confirm the laboratory's ventilation system (e.g., fume hood) is operating correctly.

  • Have appropriate spill containment materials readily accessible.

Step-by-Step Handling Procedure:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protection: Don all required PPE as outlined in the table above.

  • Dispensing: Avoid the formation of dust if handling a solid form.[1] If working with a solution, prevent the generation of mists or vapors.[1]

  • During Use: Avoid contact with skin and eyes.[1] Do not breathe in dust, gas, mists, or vapors.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

Disposal Plan

Waste Collection:

  • Collect all waste material containing this compound in suitable, closed, and clearly labeled containers.

  • Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • Dispose of chemical waste in accordance with all local, state, and federal regulations.

  • Adhered or collected material should be promptly disposed of.[1]

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don PPE prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_dispense Dispense Chemical prep_setup->handle_dispense handle_experiment Perform Experiment handle_dispense->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate emergency_spill Spill handle_experiment->emergency_spill emergency_exposure Personal Exposure handle_experiment->emergency_exposure cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe emergency_spill_action Contain & Clean Spill emergency_spill->emergency_spill_action emergency_exposure_action Administer First Aid & Seek Medical Attention emergency_exposure->emergency_exposure_action

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.